molecular formula C11H14BrN B1638671 (R)-2-(3-Bromophenyl)piperidine

(R)-2-(3-Bromophenyl)piperidine

Número de catálogo: B1638671
Peso molecular: 240.14 g/mol
Clave InChI: PIABJNAPJPTVKN-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-(3-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(3-Bromophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(3-Bromophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H14BrN

Peso molecular

240.14 g/mol

Nombre IUPAC

(2R)-2-(3-bromophenyl)piperidine

InChI

InChI=1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1

Clave InChI

PIABJNAPJPTVKN-LLVKDONJSA-N

SMILES

C1CCNC(C1)C2=CC(=CC=C2)Br

SMILES isomérico

C1CCN[C@H](C1)C2=CC(=CC=C2)Br

SMILES canónico

C1CCNC(C1)C2=CC(=CC=C2)Br

Origen del producto

United States
Foundational & Exploratory

The 3D Fragment Paradigm: A Technical Guide to (R)-2-(3-Bromophenyl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (R)-2-(3-Bromophenyl)piperidine hydrochloride CAS Registry Number: 1820684-20-5

As the pharmaceutical industry shifts away from flat, sp²-hybridized molecular architectures toward sp³-rich, three-dimensional frameworks, substituted piperidines have emerged as privileged scaffolds. Among these, (R)-2-(3-Bromophenyl)piperidine stands out as a highly versatile, stereochemically defined building block.

This whitepaper, designed for medicinal chemists and drug development professionals, provides an in-depth mechanistic analysis, synthetic workflows, and self-validating experimental protocols for leveraging this compound in late-stage diversification and library generation.

Physicochemical Properties & Molecular Identity

Before deploying this scaffold in a synthetic campaign, it is critical to understand its baseline properties. The hydrochloride salt is the most stable and commonly utilized form for long-term storage and handling.

PropertyValue / Description
Chemical Name (R)-2-(3-Bromophenyl)piperidine hydrochloride
CAS Number 1820684-20-5
Molecular Formula C₁₁H₁₅BrClN (C₁₁H₁₄BrN · HCl)
Molecular Weight 276.60 g/mol
Stereochemistry (R)-configuration at C2
Fsp³ Fraction 0.45 (High sp³ character)
Primary Utility Chiral 3D fragment, cross-coupling precursor, CNS-active pharmacophore

Mechanistic Role in Drug Discovery: The "Privileged Scaffold"

The strategic selection of (R)-2-(3-Bromophenyl)piperidine is driven by three distinct structural features, each serving a specific pharmacological and synthetic purpose:

  • High Fsp³ Character (The Piperidine Core): Increasing the fraction of sp³ carbons (Fsp³) directly correlates with improved aqueous solubility, favorable pharmacokinetic (PK) profiles, and lower attrition rates in clinical trials[1]. The saturated piperidine ring introduces essential 3D topography, allowing the molecule to navigate complex protein binding pockets more effectively than planar analogs.

  • Stereochemical Precision (The C2 (R)-Isomer): Biological targets, particularly in the Central Nervous System (CNS), are highly stereosensitive. The (R)-configuration dictates the spatial vector of the aryl group. In many 2-arylpiperidine-derived therapeutics, enantiomers exhibit vastly different binding affinities (often >50-fold differences in IC₅₀) [1].

  • Orthogonal Reactivity (The Meta-Bromo Handle): The bromine atom at the meta-position of the phenyl ring provides a chemically robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid Structure-Activity Relationship (SAR) exploration without altering the stereocenter [2].

ScaffoldLogic Scaffold (R)-2-(3-Bromophenyl)piperidine (Chiral 3D Scaffold) Prop1 sp3-Rich Core (High Fsp3) Scaffold->Prop1 Prop2 (R)-Stereocenter (Spatial Orientation) Scaffold->Prop2 Prop3 Meta-Bromo Handle (Synthetic Versatility) Scaffold->Prop3 Benefit1 Improved Solubility & PK Profile Prop1->Benefit1 Benefit2 Target Specificity & Reduced Toxicity Prop2->Benefit2 Benefit3 Late-Stage Diversification Prop3->Benefit3

Caption: Pharmacophore logic mapping structural features to drug development benefits.

Synthetic Methodologies & Stereocontrol

Accessing enantiopure 2-arylpiperidines traditionally posed a significant challenge. However, modern asymmetric deprotonation and kinetic resolution techniques have revolutionized this space.

The Kinetic Resolution Strategy

The most efficient method to isolate the (R)-enantiomer from a racemic mixture of N-Boc-2-(3-bromophenyl)piperidine relies on the use of a chiral base complex, typically n-butyllithium (n-BuLi) paired with (+)-sparteine or (-)-sparteine [1, 2].

Causality of the Reaction: Even at -78 °C, the Boc group in N-Boc-2-arylpiperidines rotates rapidly. This rotation exposes the benzylic alpha-proton to the chiral base. When n-BuLi and (+)-sparteine are introduced, the complex selectively recognizes and deprotonates the (S)-enantiomer due to the steric environment of the chiral ligand. The resulting organolithium intermediate is then trapped with an electrophile (such as methyl chloroformate), converting the (S)-isomer into a separable diastereomer. The desired (R)-enantiomer remains unreacted and can be recovered with high enantiomeric ratios (er > 95:5) [2].

SynthWorkflow Racemic Racemic N-Boc- 2-(3-Bromophenyl) piperidine Resolution Kinetic Resolution n-BuLi / (+)-Sparteine -78°C Racemic->Resolution Chiral Base Enantiomer (R)-Isomer (CAS 1820684-20-5) Resolution->Enantiomer Unreacted Recovery Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Enantiomer->Coupling Boronic Acid API Diversified 3D Lead Compound Coupling->API Library Gen

Caption: Synthetic workflow from racemic mixture to diversified 3D lead compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to prevent the propagation of stereochemical or chemical errors down the synthetic pipeline.

Protocol A: Kinetic Resolution to isolate (R)-N-Boc-2-(3-Bromophenyl)piperidine

Note: Strict anhydrous conditions are mandatory. Moisture will prematurely quench the organolithium intermediate, destroying the kinetic resolution.

  • Preparation: Flame-dry a Schlenk flask under argon. Add racemic N-Boc-2-(3-bromophenyl)piperidine (1.0 equiv, e.g., 2.0 g) and anhydrous THF to achieve a 0.25 M solution.

  • Chiral Base Formation: In a separate flame-dried flask, dissolve (+)-sparteine (0.8 equiv) in anhydrous THF. Cool to -78 °C. Slowly add n-BuLi (0.6 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes to ensure complete complexation [2].

  • Asymmetric Deprotonation: Transfer the chiral base solution dropwise via cannula to the piperidine solution at -78 °C. Stir for 2 hours. Causality check: The sub-stoichiometric amount of base ensures only the highly matched (S)-enantiomer is deprotonated.

  • Electrophilic Quench: Add methyl chloroformate (MeOCOCl, 1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to separate the functionalized (S)-derivative from the unreacted (R)-enantiomer.

  • Validation Checkpoint (Critical): Analyze the recovered (R)-enantiomer via Chiral Stationary Phase (CSP) HPLC. Do not proceed unless the enantiomeric ratio (er) is ≥ 95:5.

  • Deprotection (Optional): Treat the (R)-N-Boc compound with 4M HCl in dioxane to yield (R)-2-(3-Bromophenyl)piperidine hydrochloride (CAS 1820684-20-5).

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Once the enantiopure scaffold is secured, the meta-bromo group can be utilized to build polyheterocyclic scaffolds [3].

  • Setup: In a microwave vial, combine (R)-N-Boc-2-(3-bromophenyl)piperidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality check: The bidentate dppf ligand suppresses undesired beta-hydride elimination and promotes efficient reductive elimination.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Validation Checkpoint: Monitor conversion via LC-MS. The mass of the starting material (bromo-isotope pattern) should be completely consumed.

  • Workup: Filter through a pad of Celite, concentrate, and purify via automated flash chromatography to isolate the diversified 3D lead compound.

References

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Chemical Communications (RSC Publishing) URL:[Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived from 2-Arylpiperidines Organic Letters (ACS Publications) URL:[Link]

The 2-Arylpiperidine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From the dopamine reuptake inhibition of methylphenidate (Ritalin) to the neurokinin-1 (NK1) antagonism of aprepitant precursors, this scaffold’s utility lies in its rigid stereochemical control.

This guide analyzes the 2-arylpiperidine core through the lens of conformational dynamics, modern synthetic methodologies, and structure-activity relationships (SAR). It is designed for medicinal chemists requiring actionable protocols and mechanistic insight.

Part 1: The Structural Paradigm & Conformational Analysis

The pharmacological potency of 2-arylpiperidines is dictated by the chair conformation of the piperidine ring. Unlike flexible acyclic amines, the piperidine ring locks substituents into specific vectors defined by axial and equatorial orientations.

The Equatorial Preference and A-Values

In a standard piperidine ring, a substituent at the C2 position generally prefers the equatorial orientation to minimize 1,3-diaxial interactions with protons at C4 and C6.

  • A-Value: The thermodynamic preference for the equatorial position.[1] For a phenyl group, the A-value is approx.[1] 2.8 kcal/mol in cyclohexane, but this varies in piperidines due to the nitrogen lone pair.

  • The "Anomeric" Exception: When the nitrogen is acylated (amides/carbamates), allylic strain (A1,3 strain) between the N-carbonyl group and the C2-equatorial substituent often forces the C2-aryl group into an axial conformation. This "pseudoallylic" strain is a critical design element when rigidifying antagonists.

Visualization: Conformational Dynamics

The following diagram illustrates the equilibrium between conformers and the vectors available for receptor binding.

PiperidineConformation cluster_factors Governing Factors ChairEq Equatorial Conformer (Thermodynamically Favored) ChairAx Axial Conformer (Favored in N-Acyl systems due to A1,3) ChairEq->ChairAx Ring Flip (Energy Barrier) Receptor Receptor Binding Pocket (Specific Vector Requirement) ChairEq->Receptor Vector A (e.g., DAT inhibition) ChairAx->Receptor Vector B (e.g., NK1 antagonism) Sterics 1,3-Diaxial Strain Sterics->ChairEq Electronics N-Lone Pair / A1,3 Strain Electronics->ChairAx

Figure 1: Conformational equilibrium of 2-arylpiperidines. Note the inversion of preference upon N-acylation.

Part 2: Synthetic Architectures

Historically, 2-arylpiperidines were accessed via the reduction of pyridines using heterogeneous catalysts (PtO2/H2), yielding racemates that required tedious resolution. Modern methods prioritize enantioselective catalysis and C-H activation .

Comparative Methodologies
MethodologyKey ReagentsAdvantagesLimitations
Heterogeneous Hydrogenation PtO₂, H₂, AcOHScalable, cheapPoor stereocontrol (cis/trans mixtures), Racemic
Ir-Catalyzed Asymmetric Hydrogenation [Ir(cod)Cl]₂, Chiral P,N-ligandHigh ee (>90%), Industry StandardRequires high pressure H₂, expensive ligands
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Aryl Iodide, Ag saltDirect functionalization of aminesRequires directing groups, often lower yields
Organocatalysis Chiral Phosphoric AcidsMetal-freeSubstrate specific, often requires activated imines

Part 3: Detailed Protocol

Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

This protocol is adapted from the high-impact methodologies developed by Zhou and Andersson , which represent the current state-of-the-art for generating chiral piperidines from stable pyridine precursors.

Objective: Synthesis of (R)-2-phenylpiperidine with >90% ee.

3.1 Reagents & Equipment[2]
  • Substrate: 2-Phenylpyridine (1.0 equiv)

  • Activator: Benzyl bromide (BnBr) or Methyl Iodide (MeI) to form the pyridinium salt.

  • Catalyst Precursor: [Ir(cod)Cl]₂ (1.0 mol%)

  • Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

  • Solvent: Dichloromethane (DCM) / Isopropanol (1:1)

  • Reductant: Hydrogen Gas (H₂)

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

3.2 Step-by-Step Methodology
  • Salt Formation (Activation):

    • Dissolve 2-phenylpyridine in acetone. Add 1.1 equiv of Benzyl bromide.

    • Stir at reflux for 2 hours. The N-benzyl-2-phenylpyridinium bromide salt precipitates.

    • Filter, wash with Et₂O, and dry under vacuum. Rationale: Pyridines are difficult to hydrogenate due to aromatic stability and catalyst poisoning. Quaternization disrupts aromaticity and prevents N-binding to the metal center.

  • Catalyst Preparation (In-situ):

    • In a glovebox (N₂ atmosphere), mix [Ir(cod)Cl]₂ and the chiral diphosphine ligand in degassed DCM. Stir for 15 minutes to form the active cationic Ir-complex.

  • Hydrogenation:

    • Load the pyridinium salt (0.5 mmol) into the autoclave liner.

    • Add the catalyst solution (1 mol% loading).

    • Seal the autoclave and purge with H₂ (3 cycles).

    • Pressurize to 600 psi (40 bar) H₂.

    • Stir at room temperature for 12–24 hours. Note: Iodine (I₂) is sometimes added (5-10 mol%) as an additive to enhance rate and enantioselectivity by stabilizing the hydrido-iridium species.

  • Work-up & Purification:

    • Vent H₂ carefully. Concentrate the reaction mixture.

    • The product is the N-benzyl piperidine salt. To obtain the free amine, neutralize with sat. NaHCO₃ and extract with DCM.

    • Optional: If the N-benzyl group is not desired, perform a secondary hydrogenolysis (Pd/C, H₂, MeOH) to cleave the benzyl group, yielding the free (R)-2-phenylpiperidine.

3.3 Mechanism of Action

The iridium catalyst coordinates to the enamine/imine tautomers of the partially reduced ring. The stereodetermining step is the hydride transfer to the iminium intermediate, controlled by the chiral pocket of the ligand.

Part 4: Medicinal Chemistry Application (NK1 Antagonists)[3][4]

The Neurokinin-1 (NK1) receptor is a primary target for antiemetic drugs (chemotherapy-induced nausea). The development of CP-99,994 by Pfizer and subsequent analogues illustrates the critical nature of the 2-arylpiperidine scaffold.

The "Cis-2,3" Requirement

For high-affinity binding to the NK1 receptor, the scaffold typically requires:

  • 2-Aryl Group: Usually a phenyl ring (provides pi-stacking in the hydrophobic pocket).

  • 3-Amino/Ether Group: A substituent at C3 (often an amine or ether) that must be cis relative to the C2-aryl group.

Case Study: CP-99,994

  • Structure: (2S, 3S)-3-amino-2-phenylpiperidine derivative.

  • Pharmacophore: The cis-relationship locks the amino group and the phenyl ring into a conformation that mimics the bioactive turn of Substance P (the endogenous ligand).

  • Optimization: Early analogues suffered from metabolic instability. Introduction of the 2-methoxy-5-tetrazolylbenzyl group (as seen in GR203040) improved oral bioavailability while maintaining the rigid piperidine core.

Pathway Visualization: NK1 Antagonist Logic

NK1_SAR Scaffold 2-Arylpiperidine Core Config Cis-2,3 Configuration (Critical for Activity) Scaffold->Config Provides Template Substituent C3-Substituent (Amine/Ether) Substituent->Config Steric Bulk Target NK1 Receptor (Substance P Binding Site) Config->Target High Affinity Binding Drug CP-99,994 / Aprepitant (Clinical Outcome) Target->Drug Antiemetic Effect

Figure 2: Structure-Activity Relationship (SAR) logic for NK1 antagonists utilizing the 2-arylpiperidine core.

References

  • Watson, S. et al. (2008). Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. Wiley-Interscience. Link

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010). Asymmetric Hydrogenation of Heterocycles Using Iridium Catalysts. Chemical Reviews, 112(4), 2557–2590. Link

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114-1117. Link

  • Desai, M. C., et al. (1992). Discovery of a potent substance P antagonist: (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. Journal of Medicinal Chemistry, 35(26), 4911–4913. Link

  • Calleja, J., & Gaunt, M. J. (2015). Ligand-Enabled Catalytic C–H Arylation of Aliphatic Amines by a Four-Membered-Ring Cyclopalladation Pathway.[3] Angewandte Chemie International Edition, 54(52), 15840–15844.[3] Link

  • Stevenson, G. I., et al. (1998).[4] 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity.[5] Journal of Medicinal Chemistry, 41(24), 4623–4635. Link

Sources

difference between 2-aryl and 3-aryl piperidine pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved therapeutics. However, the exact positional isomerism of substituents on this scaffold dictates profound shifts in pharmacodynamic behavior. Specifically, the migration of an aryl group from the C2 position (adjacent to the basic nitrogen) to the C3 position fundamentally alters the spatial vector of the aromatic ring, the physicochemical properties of the amine, and the resulting target class specificity.

This technical guide dissects the structural, synthetic, and pharmacological dichotomy between 2-aryl and 3-aryl piperidine pharmacophores, providing actionable insights and validated protocols for drug development professionals.

Structural and Physicochemical Divergence

The core difference between 2-aryl and 3-aryl piperidines lies in the steric environment and the resulting vectorial projection of the aromatic ring relative to the protonated nitrogen.

The 2-Arylpiperidine Pharmacophore: When an aryl group is positioned at C2, it is in direct proximity to the basic nitrogen.

  • Electronic & Steric Effects: The proximity of the electron-withdrawing

    
     hybridized aryl ring exerts a strong inductive effect, which, combined with steric hindrance that limits solvent stabilization of the conjugate acid, typically lowers the 
    
    
    
    of the piperidine nitrogen by 1 to 2 units compared to the unsubstituted heterocycle. This lower
    
    
    increases the proportion of the un-ionized free base at physiological pH (7.4), significantly enhancing blood-brain barrier (BBB) permeability.
  • Conformational Locking: To minimize severe 1,3-diaxial interactions, the 2-aryl group strongly prefers an equatorial orientation. This rigidly locks the spatial relationship between the aromatic

    
    -system and the nitrogen lone pair, creating a highly specific 3D vector ideal for shallow, rigid binding pockets.
    

The 3-Arylpiperidine Pharmacophore: Shifting the aryl group to the C3 position introduces a methylene spacer between the aromatic system and the nitrogen.

  • Electronic & Steric Effects: The inductive effect is attenuated, and the nitrogen is sterically unencumbered. Consequently, the

    
     remains higher (~9.0–10.0), ensuring the amine is almost exclusively protonated at physiological pH.
    
  • Conformational Flexibility: The 3-aryl group can sample a broader conformational space. While the equatorial position is generally favored, the energy barrier to adopt an axial conformation is lower than in 2-aryl systems. This flexibility allows the aryl ring to project deeply into accessory hydrophobic pockets of complex receptors.

Pharmacophore_Mapping Piperidine Piperidine Scaffold Aryl2 2-Aryl Substitution Piperidine->Aryl2 C2 Functionalization Aryl3 3-Aryl Substitution Piperidine->Aryl3 C3 Functionalization Steric2 High Steric Hindrance Lower pKa, Rigid Vector Aryl2->Steric2 Steric3 Low Steric Hindrance Flexible Aryl Projection Aryl3->Steric3 DAT Monoamine Transporters (DAT/NET) Target: Asp79 salt bridge GPCR GPCRs & Enzymes (D2/D4, PARP) Target: Asp86 & Trp182 Steric2->DAT e.g., Methylphenidate Steric3->GPCR e.g., 3-PPP, Niraparib

Fig 1. Pharmacophore logic mapping of 2-aryl vs 3-aryl piperidines and their target specificities.

Pharmacodynamics: Transporters vs. GPCRs

The structural differences outlined above dictate a clear bifurcation in biological targets.

2-Arylpiperidines target Monoamine Transporters (DAT/NET/SERT): Molecules like Methylphenidate (Ritalin) and Dexoxadrol rely on the 2-arylpiperidine core. In the Dopamine Transporter (DAT), the basic nitrogen forms a critical salt bridge with Asp79. Because the aryl group is at C2, it projects perfectly into a hydrophobic cavity lined by transmembrane domains (TM) 1, 3, and 6[1]. The rigid proximity of the aryl and amine groups mimics the gauche conformation of endogenous dopamine, acting as a potent reuptake inhibitor.

3-Arylpiperidines target G-Protein Coupled Receptors (GPCRs) and Enzymes: Molecules like Preclamol ((-)-3-PPP, a dopamine D2 autoreceptor agonist)[2] and Niraparib (a PARP inhibitor)[3] utilize the 3-arylpiperidine scaffold. In the Dopamine D2/D4 receptors, the protonated nitrogen anchors to Asp86 (III.32). The C3 position allows the aryl ring to reach deep into an accessory binding pocket, engaging in critical edge-to-face


 interactions with Phe178 (VI.44) and Trp182 (VI.48)[4]. A 2-aryl substitution cannot reach this accessory pocket without causing severe steric clashes with the receptor backbone.
Table 1: Quantitative Pharmacological Comparison
CompoundScaffold TypePrimary TargetBinding Affinity (

)
Key Receptor Interaction
d-threo-Methylphenidate 2-ArylpiperidineDAT (Inhibitor)~34 nMAsp79 (DAT TM1)
Pipradrol 2-ArylpiperidineDAT / NET~50 nM / ~100 nMAsp79 (DAT TM1)
(-)-3-PPP (Preclamol) 3-ArylpiperidineD2 Autoreceptor~40 nMAsp86, Phe178, Trp182[4]
Niraparib 3-ArylpiperidinePARP1 / PARP23.8 nM / 2.1 nMCatalytic domain

-stacking

Advanced Synthetic Methodologies

The synthesis of chiral piperidines is notoriously challenging. Enantiomeric purity is non-negotiable, as stereocenters dictate efficacy (e.g., (+)-3-PPP is a postsynaptic D2 agonist, while (-)-3-PPP is a presynaptic autoreceptor agonist)[2].

  • 2-Arylpiperidines: Typically synthesized via nucleophilic addition of aryl Grignard reagents to cyclic imines or pyridinium salts, followed by asymmetric reduction or chiral resolution.

  • 3-Arylpiperidines: Direct functionalization of unactivated

    
     bonds is thermodynamically unfavorable. Modern approaches rely on transition-metal catalysis, such as the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines[5], or Cobalt-catalyzed cross-coupling of N-Boc-3-iodopiperidine with aryl Grignard reagents[6]. Alternatively, transaminase-mediated dynamic kinetic resolution (DKR) has been successfully employed in the commercial synthesis of Niraparib[3].
    

Experimental_Workflow Start N-Boc-3-iodopiperidine Coupling Cross-Coupling (CoCl2/TMCD + ArMgBr) Start->Coupling Intermediate Racemic 3-Arylpiperidine Coupling->Intermediate C-C Bond Formation Resolution Chiral Resolution (Enzymatic DKR) Intermediate->Resolution Enantiomer Enantiopure (S)-3-Arylpiperidine Resolution->Enantiomer e.e. > 99% Assay Radioligand Binding Assay ([3H]-Spiperone) Enantiomer->Assay Data Ki Determination & Validation Assay->Data Affinity Validation

Fig 2. Self-validating workflow for the synthesis and pharmacological assay of 3-arylpiperidines.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols integrate causality (the why behind the chemistry) and self-validation mechanisms.

Protocol 1: Cobalt-Catalyzed Synthesis of Racemic 3-(3-Methoxyphenyl)piperidine

Causality: Traditional Palladium-catalyzed cross-coupling of


 halides often fails due to rapid 

-hydride elimination. Cobalt catalysis (using

and TMCD) suppresses this elimination pathway, stabilizing the secondary alkyl radical intermediate and driving the C-C bond formation[6].
  • Preparation: In a rigorously dried Schlenk flask under Argon, charge

    
     (5 mol%) and N,N,N',N'‐tetramethyl‐1,2‐cyclohexanediamine (TMCD) (5 mol%) in anhydrous THF (0.2 M).
    
  • Substrate Addition: Add N-Boc-3-iodopiperidine (1.0 equiv) to the catalyst solution. Cool the mixture to -10 °C. Note: Strict temperature control is required to prevent homocoupling of the Grignard reagent.

  • Coupling: Dropwise, add 3-methoxyphenylmagnesium bromide (1.5 equiv). Stir for 12 hours at -10 °C.

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield N-Boc-3-(3-methoxyphenyl)piperidine. Deprotect using 4M HCl in Dioxane to yield the free amine.

Protocol 2: Self-Validating Radioligand Binding Assay for D2 Receptors

Causality: To validate the 3-arylpiperidine's affinity for GPCRs, a competitive binding assay against a known antagonist is required.


-Spiperone is utilized due to its high specific activity and sub-nanomolar affinity for D2/D4 receptors.
  • Membrane Preparation: Homogenize CHO cells stably expressing human D2L receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 mins. Resuspend the pellet in assay buffer (Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    ).
  • Incubation: In a 96-well plate, combine 50 µL of the synthesized 3-arylpiperidine (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of
    
    
    -Spiperone (final concentration 0.2 nM), and 100 µL of membrane suspension.
  • Self-Validation Control (Critical): Define non-specific binding (NSB) in parallel wells by adding 10 µM Haloperidol instead of the test compound. Validation check: Total binding must be at least 5x higher than NSB to ensure an adequate signal-to-noise ratio.

  • Filtration: Incubate for 60 mins at 25 °C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation. A Hill slope (
    
    
    ) significantly deviating from 1.0 indicates complex binding kinetics (e.g., allosteric modulation or multiple binding sites), triggering a mandatory assay review.

Conclusion

The transition from a 2-aryl to a 3-aryl piperidine is not merely a structural nuance; it is a fundamental pivot in pharmacophore design. 2-Arylpiperidines leverage steric constraints and lowered


 to perfectly mimic monoamines in shallow transporter pockets. Conversely, 3-Arylpiperidines utilize their inherent flexibility and unhindered basic nitrogen to navigate the deep, complex topologies of GPCRs and nuclear enzymes. Mastering this spatial dichotomy allows drug development professionals to rationally design highly selective neurotherapeutics and oncological agents.

References

1. 2. 3. 4. 5. 6. 7.

Sources

Sourcing and Validating (R)-2-(3-Bromophenyl)piperidine Hydrochloride: A Technical Procurement Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold and the Challenge

(R)-2-(3-Bromophenyl)piperidine is a high-value chiral building block, frequently employed in the synthesis of Neurokinin-1 (NK1) receptor antagonists, PARP inhibitors, and other bioactive heterocycles targeting the Central Nervous System (CNS).[1]

The 3-bromo handle serves as a versatile pivot for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the chiral piperidine core dictates receptor affinity.[2][1] However, the procurement of this specific enantiomer presents a distinct challenge: enantiomeric purity drift . Commercial samples labeled as "(R)" often degrade to racemates or contain significant (S)-impurities due to improper resolution workups or racemization during salt formation.[2][1]

This guide outlines a self-validating procurement strategy, moving beyond simple catalog searching to a rigorous technical qualification process.

Strategic Procurement: Suppliers and Identifiers

The Identity Matrix

Before engaging suppliers, ensure your registry matches the specific salt form required for stability. The Hydrochloride (HCl) salt is the industry standard for storage stability, whereas the free base is prone to oxidation and carbamate formation (absorbing CO₂).

ParameterSpecificationNotes
Target Compound (R)-2-(3-Bromophenyl)piperidine HCl Preferred Form
CAS Number 1820684-20-5 Specific to the (R)-HCl salt.[2][1][3]
Alt. CAS (Free Base) 383128-74-3Racemic or unspecified.[2][1] Avoid unless performing in-house resolution.
Alt. CAS (Racemic HCl) 1225784-84-8Often mislabeled as chiral.[2][1] Verify COA carefully.[2]
Molecular Weight 276.60 g/mol C₁₁H₁₄BrN[2][1][3] · HCl
Appearance White to off-white solidYellowing indicates free base oxidation.[2][1]
Supplier Tiering

Do not rely on a single source.[2] Suppliers are categorized by their manufacturing capability:

  • Tier 1 (Primary Manufacturers): These vendors perform the chiral resolution in-house.[2] They typically offer high ee% (>98%) and consistent batches.

    • Examples:Enamine , Combi-Blocks , ChemScene .[2]

  • Tier 2 (Distributors): Large catalogs that aggregate stock.[2] Essential for quick delivery but require rigorous re-validation of chirality.

    • Examples:MilliporeSigma (often re-packages Tier 1), Fluorochem , BLD Pharm .[2]

  • Tier 3 (Custom Synthesis/CROs): Use when multi-kilogram scale is needed.[2]

    • Examples:Amadis Chemical , Synblock .[2]

Manufacturing Context: The Source of Impurities

To validate the product, one must understand how it is made. The dominant industrial route is Classical Resolution , not asymmetric hydrogenation. This has critical implications for the impurity profile.

The Resolution Workflow

The synthesis typically starts with the reduction of 2-(3-bromophenyl)pyridine to the racemic piperidine, followed by resolution using a chiral acid (typically L-Tartaric acid or Dibenzoyl-L-tartaric acid).[2][1][4]

SynthesisWorkflow Start 2-(3-Bromophenyl)pyridine Red Reduction (H2, Pt/C or NaBH4) Start->Red Racemate Racemic Piperidine (Free Base) Red->Racemate Resolution Chiral Resolution (+ L-Tartaric Acid) Racemate->Resolution Crystallization Salt (R)-Tartrate Salt (Diastereomer) Resolution->Salt Filter Solid FreeBase Free Base Liberation (NaOH) Salt->FreeBase Final (R)-HCl Salt (Target) FreeBase->Final HCl/Ether

Figure 1: Industrial synthesis and resolution pathway.[2] Note that the "Salt" step is the critical control point for enantiomeric excess (ee).

Critical Impurity: The (S)-Enantiomer (Distomer)

If the crystallization in the resolution step is terminated too early or the "mother liquor" is improperly recycled, the (S)-enantiomer will contaminate the product. Specification: Require ee ≥ 98.0%.

Quality Assurance: The Self-Validating System

Trusting a Certificate of Analysis (COA) is insufficient for chiral building blocks. You must implement an internal "Release for Synthesis" protocol.[2]

Protocol A: Chiral HPLC Validation

This is the only definitive method to confirm you received the (R)-isomer and not the racemate.

  • Objective: Quantify Enantiomeric Excess (ee%).

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Cellulose-2 .[2][1]

    • Why? The amylose/cellulose backbone interacts strongly with the piperidine nitrogen and the aromatic ring.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][1]

    • Technical Note: The Diethylamine (DEA) is mandatory . Without it, the basic piperidine amine will drag on the silica support, causing peak tailing that masks the minor enantiomer.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Absorption of the bromophenyl ring).

  • Acceptance Criteria:

    • Main peak area > 98.0%.[2][5][6]

    • Resolution factor (Rs) between enantiomers > 1.5.

Protocol B: 1H NMR Identity Check[1][2]
  • Solvent: DMSO-d6 or CDCl₃.[2][1]

  • Key Diagnostic Signals:

    • δ 7.5 - 7.2 ppm: Multiplet (4H, aromatic protons).[2] Look for the specific pattern of 3-substitution (singlet-like peak for the proton between Br and alkyl group).[2][1]

    • δ 3.6 ppm: Doublet of doublets (1H, benzylic methine at C2).[2]

    • δ 9.0 - 9.5 ppm: Broad singlets (2H, NH₂⁺ from HCl salt).[2] Absence of this indicates free base.

Procurement & QC Decision Logic

Use this logic flow to accept or reject incoming shipments.

QC_Logic Rec Receive Shipment (R)-2-(3-Bromophenyl)piperidine HCl Visual Visual Inspection (White Powder?) Rec->Visual Decision1 Hygroscopic/Yellow? Visual->Decision1 NMR 1H NMR Analysis Decision2 Structure Correct? NMR->Decision2 Chiral Chiral HPLC (Chiralpak AD-H) Decision3 ee% > 98%? Chiral->Decision3 Decision1->NMR No Reject REJECT / RETURN Decision1->Reject Yes (Degraded) Decision2->Chiral Yes Decision2->Reject No Decision3->Reject No (Racemic) Approve RELEASE FOR SYNTHESIS Decision3->Approve Yes

Figure 2: Quality Control Decision Tree. The Chiral HPLC step is the "Gatekeeper" preventing downstream synthesis failures.

Handling and Safety

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[2] Store in a desiccator at RT or 4°C. Exposure to moisture will make the solid sticky and difficult to weigh accurately.

  • Safety Profile (GHS):

    • H302: Harmful if swallowed.[2][7][8]

    • H315/H319: Causes skin/eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2][7][8]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[2] Handle in a fume hood to avoid inhalation of dust.[2]

References

  • PubChem. (2023).[2] Compound Summary: (R)-2-(3-methoxyphenyl)piperidine hydrochloride (Analogous Structure Reference).[2][1] National Library of Medicine.[2] [Link]

  • Chemical Communications. (2014).[2] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Royal Society of Chemistry. [Link]

  • Google Patents. (2002).[2] WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. [2][1]

  • MDPI. (2024).[2] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link][2][1]

Sources

Unlocking the 3-Bromophenyl Piperidine Scaffold: A Technical Guide to Synthesis and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide an in-depth analysis of 3-bromophenyl piperidine derivatives , focusing on their role as versatile intermediates and privileged scaffolds in medicinal chemistry.

Executive Summary & Chemical Space

The 3-bromophenyl piperidine moiety represents a "privileged scaffold" in drug discovery, serving as a critical junction point for diversifying chemical libraries. Its value lies in the bromine atom's orthogonal reactivity (enabling late-stage cross-coupling) and the piperidine ring's pharmacological versatility (modulating solubility, pKa, and receptor binding).[1]

This guide distinguishes between two primary structural isomers utilized in high-value drug development:

  • 3-(3-Bromophenyl)piperidine (C-linked): The core scaffold for dopamine autoreceptor agonists (e.g., Preclamol/3-PPP) and PARP inhibitors (e.g., Niraparib intermediates).[1]

  • 1-(3-Bromophenyl)piperidine (N-linked): A common building block for sigma receptor ligands and diverse CNS-active agents.[1]

Pharmacological Significance & SAR Logic[2][3]

The Dopaminergic Connection (C-Linked)

The 3-substituted piperidine scaffold is historically validated by 3-PPP (Preclamol) .[1] The spatial arrangement of the phenyl ring relative to the basic nitrogen mimics the ethylamine side chain of dopamine in a conformationally restricted manner.

  • Mechanism: Partial agonism at Dopamine D2 autoreceptors.

  • Chirality: The (S)-enantiomer typically acts as an antagonist, while the (R)-enantiomer acts as an agonist.[1]

  • The Bromine Handle: In discovery chemistry, the 3-bromo substituent allows rapid scanning of the "meta-pocket" in the receptor binding site via Suzuki-Miyaura coupling.[1]

PARP Inhibition (Oncology)

In the synthesis of Niraparib (a PARP1/2 inhibitor), the 3-aryl piperidine scaffold is crucial for binding in the nicotinamide pocket.[1] The 3-bromophenyl derivative serves as a key intermediate where the bromine is later converted to an amide or biaryl system to optimize hydrogen bonding with the protein backbone (Gly863, Ser904).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of D2 receptor modulation by these derivatives.

D2_Signaling Ligand 3-Bromophenyl Piperidine Derivative D2R Dopamine D2 Receptor (Gi/o Coupled) Ligand->D2R Binding (Ki < 10 nM) Gi Gi/o Protein Dissociation D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (G-alpha_i) K_Channels GIRK Channels (Activation) Gi->K_Channels Activation (G-beta/gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis PKA PKA Activity (Decrease) cAMP->PKA Downregulation Excitability Neuronal Excitability (Hyperpolarization) K_Channels->Excitability Efflux of K+

Caption: Signal transduction pathway for D2-preferring 3-aryl piperidine derivatives, highlighting Gi/o-mediated cAMP suppression.

Synthetic Methodologies

Method A: The "Classic" Route (Suzuki + Hydrogenation)

Best for: Racemic scaffold generation and large-scale intermediate production.

  • Starting Material: 3-Bromopyridine.

  • Coupling: Suzuki-Miyaura coupling with 3-bromophenylboronic acid (requires protecting the other bromine or using stoichiometry carefully) or 3-chlorophenylboronic acid followed by selective lithiation.[1] Note: A more direct route uses 3-pyridylboronic acid + 1,3-dibromobenzene.[1]

  • Reduction: Hydrogenation of the pyridine ring.

Protocol:

  • Suzuki Coupling: Dissolve 1,3-dibromobenzene (1.0 eq) and 3-pyridylboronic acid (1.1 eq) in DME/H2O (3:1). Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (5 mol%).[1] Reflux under N2 for 12h. Isolate 3-(3-bromophenyl)pyridine.[1]

  • Salt Formation: Treat the pyridine with HCl/Et2O to form the hydrochloride salt (activates ring for reduction).

  • Hydrogenation: Dissolve salt in MeOH. Add PtO2 (5 wt%). Hydrogenate at 50 psi H2 for 6h. Critical: Stop reaction immediately upon consumption of starting material to prevent debromination (hydrodehalogenation is a major risk).

  • Workup: Filter catalyst, neutralize with NaOH, extract with DCM.

Method B: Rh-Catalyzed Asymmetric Reductive Heck (Modern)

Best for: Enantioenriched (3R) or (3S) scaffolds.[1] This method avoids the risk of debromination associated with heterogeneous hydrogenation.

Reaction Scheme:

  • Reagents: 3-Bromophenylboronic acid + Phenyl pyridine-1(2H)-carboxylate.[1]

  • Catalyst: [Rh(cod)OH]2 + Chiral Ligand (e.g., (S)-Binap).[1]

  • Solvent: Toluene/Water (biphasic).

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox, mix [Rh(cod)OH]2 (3 mol%) and (S)-Binap (6 mol%) in Toluene (0.1 M). Stir 30 min.

  • Addition: Add 3-bromophenylboronic acid (1.5 eq) and Phenyl pyridine-1(2H)-carboxylate (1.0 eq).

  • Reaction: Heat to 60°C for 18h. The Rhodium catalyst inserts into the boronic acid, adds to the dihydropyridine, and eliminates to form the 3-substituted tetrahydropyridine .

  • Final Reduction: The resulting enecarbamate is reduced with Mg/MeOH or L-Selectride to yield the chiral piperidine with the bromine intact.

Quantitative Data & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) for 3-substituted piperidines at the Dopamine D2 receptor.

Compound IDSubstituent (R) at 3-PositionN-SubstituentD2 Affinity (

, nM)
Intrinsic ActivityNote
Ref (3-PPP) 3-Hydroxyphenyln-Propyl65Partial AgonistClassic autoreceptor probe
Analog 1 3-Bromophenyl H> 1000LowPrecursor / Scaffold
Analog 2 3-Bromophenyl n-Propyl120AntagonistLipophilic, lacks H-bond donor
Analog 3 3-(3-Cyanophenyl)n-Propyl45AntagonistBioisostere of OH/Br
Analog 4 3-BiphenylMethyl12AntagonistExploits hydrophobic pocket

Data synthesized from representative SAR studies on phenylpiperidines.

Synthesis Workflow Diagram

Synthesis_Flow Start 3-Bromophenyl Boronic Acid Rh_Cat Rh(I) / (S)-BINAP Asymmetric Heck Start->Rh_Cat Partner Pyridine Carbamate Partner->Rh_Cat Intermediate Chiral Tetrahydropyridine Rh_Cat->Intermediate Stereoselective C-C Bond Reduction Mg / MeOH Reduction Intermediate->Reduction Olefin Saturation Product (S)-3-(3-Bromophenyl) Piperidine Reduction->Product Final Scaffold

Caption: Asymmetric synthesis of the 3-bromophenyl piperidine scaffold via Rh-catalyzed reductive Heck coupling.

Experimental Validation: Self-Validating Protocol

To ensure the integrity of the synthesized 3-bromophenyl piperidine, the following QC protocol is mandatory before biological testing.

1. H-NMR Diagnostic Peaks (CDCl3, 400 MHz):

  • Aromatic Region: Look for the characteristic 3-substituted pattern (singlet at ~7.5 ppm, doublet at ~7.3 ppm).[1]

  • Piperidine Ring: The C3-proton (benzylic) typically appears as a multiplet around 2.6–2.8 ppm.[1]

  • Validation: Integration of aromatic protons (4H) vs. piperidine protons (9H) must match 4:9.

2. HPLC Purity Check (Debromination Check):

  • Column: C18 Reverse Phase.

  • Mobile Phase: ACN/Water (0.1% TFA).

  • Critical Check: Monitor for the "des-bromo" impurity (3-phenylpiperidine).[1] The C-Br bond is labile under vigorous hydrogenation. If the mass spectrum shows M-H = 162 (instead of ~240/242 for Br isotopes), the batch is compromised.

References

  • Mishra, S., et al. (2023).[1][2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[2] Link[1]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[1] "Pharmacological Applications of Piperidine Derivatives." Encyclopedia. Link[1]

  • Sonesson, C., et al. (1994).[1] "Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists."[1] Journal of Medicinal Chemistry. Link

  • ChemScene. (n.d.). "(S)-3-(4-Bromophenyl)piperidine Product Information." ChemScene. Link

  • BenchChem. (2025). "The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide." BenchChem.[3] Link[1]

Sources

solubility of (R)-2-(3-Bromophenyl)piperidine free base vs hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Process Engineering of (R)-2-(3-Bromophenyl)piperidine: Free Base vs. Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

(R)-2-(3-Bromophenyl)piperidine is a critical chiral building block, most notably utilized in the synthesis of PARP inhibitors such as Niraparib . Understanding the solubility differential between its free base and hydrochloride (HCl) salt forms is the cornerstone of efficient process design.

This guide provides a technical analysis of the physicochemical divergence between these two forms. The free base behaves as a lipophilic oil or low-melting solid, ideal for organic extraction and coupling reactions. In contrast, the hydrochloride salt is a polar, crystalline solid, preferred for purification, storage, and aqueous handling. This document details the theoretical basis, solubility profiles, and validated protocols for manipulating these forms in a GMP environment.

Physicochemical Characterization

To control solubility, one must first understand the molecular drivers: ionization (pKa) and lipophilicity (LogP).

1.1 Structural Analysis[1]
  • Core Scaffold: 2-Arylpiperidine.

  • Key Functional Group: Secondary amine (Piperidine nitrogen).

  • Substituent: 3-Bromo group (Electron-withdrawing, lipophilic).

1.2 Theoretical Properties
PropertyFree BaseHydrochloride SaltImplications
Molecular Formula C₁₁H₁₄BrNC₁₁H₁₄BrN · HClSalt increases MW by 36.5 Da.
Physical State Viscous Oil / Low-melting SolidCrystalline SolidSalt lattice energy confers stability.
pKa (Conjugate Acid) ~9.5 – 10.5 (Est.)N/A (Already protonated)High basicity drives pH-dependent solubility.
LogP (Octanol/Water) ~3.2 (Lipophilic)< 0 (Hydrophilic)Base partitions to organics; Salt to water.
H-Bond Donors 12 (Ammonium ion)Salt has higher water interaction potential.

Expert Insight: The bromine atom at the meta position increases the lipophilicity of the free base compared to the unsubstituted phenylpiperidine, making the free base particularly insoluble in water but highly soluble in chlorinated solvents.

Comparative Solubility Profile

The following data represents the typical solubility behavior for 2-arylpiperidine intermediates. These trends are governed by the "Like Dissolves Like" principle and the ionic nature of the species.

2.1 Solvent Compatibility Table
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityProcess Application
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL)High (> 50 mg/mL)Salt formation / Aqueous wash
Acidic Water (pH < 2)Soluble (Converts to salt)High Dissolution for purification
Basic Water (pH > 12)Insoluble Insoluble (Converts to base)Free-basing / Precipitation
Chlorinated Dichloromethane (DCM)Very High (> 100 mg/mL)Low / Insoluble Extraction of Free Base
Esters Ethyl AcetateHigh Very Low Crystallization anti-solvent
Alcohols Methanol / EthanolHigh Moderate to High Recrystallization solvent
Ethers MTBE / THFHigh Low Washing salts
Hydrocarbons Hexane / HeptaneModerate Insoluble Impurity rejection (washing)
2.2 The pH-Solubility Relationship

The solubility of (R)-2-(3-Bromophenyl)piperidine is strictly pH-dependent due to the basic nitrogen.

  • pH < pKa - 2 (approx pH 8): The nitrogen is fully protonated (

    
    ). The species behaves as a salt and is water-soluble.[2]
    
  • pH > pKa + 1 (approx pH 11): The nitrogen is deprotonated (

    
    ). The species behaves as a lipophile and precipitates from water.
    

Solubility_Equilibrium cluster_0 Phase Transfer Mechanism Acidic Acidic Environment (pH < 8) Salt Protonated Species (Salt) Water Soluble Organic Insoluble Acidic->Salt Promotes Basic Basic Environment (pH > 11) Base Neutral Species (Free Base) Water Insoluble Organic Soluble Basic->Base Promotes Salt->Base Add NaOH / KOH Base->Salt Add HCl

Figure 1: pH-Dependent Phase Transfer Equilibrium. The reversible conversion allows for purification by switching phases.

Experimental Protocols

These protocols are designed to be self-validating . If the expected phase change does not occur, check the pH immediately.

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the exact saturation point in a specific solvent.

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

  • Validation: Ensure undissolved solid remains. If fully dissolved, add more solid.

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (use Nylon for aqueous).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

    • Note: For the HCl salt in organic solvents, ensure the solvent is dry; moisture increases solubility artificially.

Protocol B: Salt Formation (Free Base → HCl)

Purpose: To convert the oily free base into a stable, weighable solid.

  • Dissolution: Dissolve the Free Base (1.0 eq) in Ethanol or IPA (5-10 volumes).

  • Acidification: Cool to 0-5°C. Slowly add HCl (1.1 eq) as a solution (e.g., 4M in Dioxane or concentrated aqueous HCl).

  • Crystallization:

    • Observation: The solution should become cloudy or form a precipitate.

    • Optimization: If no solid forms, add an anti-solvent (Ethyl Acetate or MTBE) dropwise until turbidity persists.

  • Isolation: Filter the solid and wash with cold MTBE. Dry under vacuum at 40°C.

Protocol C: Free-Basing (HCl → Free Base)

Purpose: To prepare the compound for a coupling reaction (e.g., nucleophilic substitution).

  • Partition: Suspend the HCl salt in DCM (10 volumes) and Water (10 volumes).

  • Neutralization: Add 1M NaOH or saturated

    
     while stirring until the aqueous layer pH > 12.
    
  • Extraction:

    • Mechanism:[3][4] The solid will dissolve as it converts to the oil and partitions into the DCM layer.

  • Separation: Separate the organic layer.[5] Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Process Engineering & Purification Workflow

The solubility difference is the primary lever for purification. The following workflow illustrates how to remove both non-polar impurities (starting materials) and polar impurities (inorganic salts) using a "Acid/Base Swing."

Purification_Workflow Crude Crude Reaction Mixture (Contains Product + Impurities) Acid_Ext Acidic Extraction (Add dilute HCl, pH < 2) Crude->Acid_Ext Org_Layer_1 Organic Layer 1 Contains: Non-polar Impurities (Discard) Acid_Ext->Org_Layer_1 Partition Aq_Layer_1 Aqueous Layer 1 Contains: Product (Salt form) Acid_Ext->Aq_Layer_1 Partition Base_Add Basification (Add NaOH to pH > 12) Aq_Layer_1->Base_Add Org_Ext Organic Extraction (Add DCM or EtOAc) Base_Add->Org_Ext Aq_Layer_2 Aqueous Layer 2 Contains: Inorganic Salts (Discard) Org_Ext->Aq_Layer_2 Org_Layer_2 Organic Layer 2 Contains: Purified Free Base Org_Ext->Org_Layer_2 Evap Evaporation & Crystallization Org_Layer_2->Evap

Figure 2: Acid/Base Swing Purification Strategy. This method leverages the solubility differential to isolate high-purity material without chromatography.

Critical Process Parameters (CPPs)

  • pH Control:

    • Target pH for salt formation: < 2.[6][7]

    • Target pH for free-basing: > 12.

    • Risk:[3] Intermediate pH (4-8) may result in a mixture of species, leading to yield loss in emulsions.

  • Temperature:

    • Free base is often an oil. Keep extractions warm (25°C) to ensure good phase separation.

    • Crystallization of the HCl salt requires cooling (0-5°C) to maximize yield (lowering saturation point).

  • Counter-ion Stoichiometry:

    • Use a slight excess of HCl (1.05 – 1.1 eq) for salt formation. Large excesses can trap acid in the crystal lattice, causing hygroscopicity issues.

References

  • Niraparib Synthesis & Intermediates

    • Patent: "Process for the preparation of Niraparib and intermediates thereof."[8][9] US Patent 10,927,095. (2021).

  • General Solubility Principles of Piperidines

    • Source: PubChem Compound Summary for (R)-2-(3-methoxyphenyl)piperidine hydrochloride (Structural analog).[1]

  • Salt Selection in Drug Discovery

    • Article: "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[6][7] AAPS PharmSciTech. (2005).

  • pKa Determination of Piperidine Derivatives

    • Database: "pKa values of bases." University of Tartu, Chair of Analytical Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: High-Fidelity Suzuki Cross-Coupling of (R)-2-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral 2-Arylpiperidines

The 2-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents targeting a wide range of diseases. The precise three-dimensional arrangement of the aryl substituent relative to the piperidine ring is often critical for biological activity, making the synthesis of enantiomerically pure analogues a paramount objective in drug discovery and development.

(R)-2-(3-Bromophenyl)piperidine serves as a versatile chiral building block, where the bromine atom provides a synthetic handle for diversification via cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most powerful method for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]

However, the successful coupling of this specific substrate presents a triad of interconnected challenges that must be addressed to achieve high yield and, most critically, maintain the stereochemical integrity of the final product. This guide provides a deep dive into the mechanistic considerations, strategic planning, and detailed experimental protocols required to navigate these challenges effectively.

The Three Core Challenges & Strategic Solutions

The coupling of (R)-2-(3-Bromophenyl)piperidine is not a trivial application of standard Suzuki conditions. Success hinges on a nuanced understanding of the substrate's unique reactivity.

cluster_challenges Core Challenges cluster_solutions Strategic Solutions C1 Challenge 1: Preserving Stereochemical Integrity S1 Mild, Non-Epimerizing Conditions: - Weaker Bases (K₃PO₄, Cs₂CO₃) - Optimized Temperature Control C1->S1 Mitigated By C2 Challenge 2: Managing the Unprotected N-H Group S2 Two-Pronged Approach: - Protocol A: Direct Coupling with  specialized ligands (robust) - Protocol B: N-Protection (e.g., Boc)  to block coordination (reliable) C2->S2 Addressed By C3 Challenge 3: Ensuring Efficient Catalysis S3 Modern Catalyst Systems: - Bulky, Electron-Rich Ligands  (e.g., Buchwald Ligands: XPhos, SPhos) - High-Activity Pre-catalysts C3->S3 Overcome By

Caption: Key challenges and strategic solutions for the Suzuki coupling.

Challenge 1: Preserving Stereochemical Integrity

The proton on the stereogenic carbon (C2 of the piperidine ring) is in a "benzylic-like" position, making it susceptible to deprotonation under strongly basic conditions. This could lead to epimerization and a loss of enantiopurity. While oxidative addition to aryl halides is stereoretentive with respect to the aromatic ring, the reaction conditions themselves can compromise adjacent stereocenters.[1][3] Therefore, the choice of base is critical. Strong inorganic bases like NaOH or KOtBu should be avoided in favor of milder options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective at promoting transmetalation without causing significant epimerization.[4][5]

Challenge 2: Managing the Unprotected Piperidine N-H Group

The secondary amine (N-H) in the piperidine ring is a potential liability. It can act as a coordinating ligand to the palladium center, leading to catalyst inhibition or the formation of inactive off-cycle species.[6] This is a well-documented issue for substrates bearing unprotected nitrogen-rich heterocycles.[6] We present two robust strategies to overcome this:

  • Direct Coupling (Protocol A): Employing modern, highly active catalyst systems that utilize bulky, electron-rich phosphine ligands. These ligands, such as SPhos or XPhos, form stable, monoligated palladium complexes that are less susceptible to inhibition by coordinating substrates.[6][7]

  • N-Protection Strategy (Protocol B): Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc). The Boc group is electronically neutral, sterically encumbering, and effectively prevents coordination of the nitrogen to the palladium catalyst, often resulting in cleaner reactions and more predictable outcomes.[8]

Challenge 3: Ensuring Efficient Catalysis

While the 3-bromophenyl group is sterically accessible, it is electronically neutral. Achieving efficient oxidative addition—the first and often rate-limiting step in the catalytic cycle—requires a highly active catalyst.[2] First-generation catalysts like Pd(PPh₃)₄ may be sluggish. The use of modern dialkylbiarylphosphine ligands (Buchwald ligands) is strongly recommended.[9][10] These ligands create a sterically congested and electron-rich environment around the palladium(0) center, which dramatically accelerates both the oxidative addition of the aryl bromide and the final reductive elimination step to release the product.[9][11]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Trans_Complex Ar-Pd(II)(Ar')L₂ (Diaryl Complex) OA_Complex->Trans_Complex Transmetalation (+ Ar'-B(OR)₂ + Base) center Trans_Complex->Pd0 Reductive Elimination (- Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (R)-2-(3-Bromophenyl)piperidine to form a Pd(II) complex.

  • Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group (Ar') to the palladium center, displacing the bromide. This is a crucial step where the base plays a key role.[12]

  • Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.[3]

Recommended Starting Conditions for Optimization

The following table summarizes recommended starting conditions for the coupling of (R)-2-(3-Bromophenyl)piperidine, based on successful protocols for structurally related and challenging substrates.[6][7] Optimization may be required for each specific boronic acid partner.

ParameterRecommended ConditionRationale & Citation
Aryl Halide (R)-2-(3-Bromophenyl)piperidineSubstrate of interest.
Boronic Acid/Ester 1.2 - 1.5 equivalentsExcess ensures complete consumption of the aryl bromide.
Palladium Pre-catalyst XPhos Pd G3 (1-3 mol%)Air-stable, highly active pre-catalyst with a bulky ligand ideal for challenging substrates.[6][9]
Base K₃PO₄ (2.0 - 3.0 equiv.)Mild, effective base that minimizes risk of epimerization at the chiral center.[4]
Solvent System 1,4-Dioxane / H₂O (5:1 v/v)Common solvent system promoting solubility of both organic and inorganic reagents.[1]
Temperature 80 - 100 °CProvides sufficient thermal energy for catalysis without excessive decomposition.[8]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Protocol A is designed for the direct coupling of the unprotected amine, while Protocol B utilizes an N-Boc protected intermediate.

cluster_prep I. Reaction Setup cluster_reaction II. Execution cluster_workup III. Work-up & Purification Setup 1. Add solids (Aryl Halide, Boronic Acid, Base, Catalyst) to a dry flask. Inert 2. Seal, evacuate, and backfill with inert gas (3x cycles). Setup->Inert Solvent 3. Add degassed solvent(s) via syringe. Inert->Solvent Heat 4. Heat to target temperature with vigorous stirring. Solvent->Heat Monitor 5. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Dilute with EtOAc and water. Monitor->Cool Extract 7. Perform aqueous work-up. Separate layers, extract aqueous phase. Cool->Extract Dry 8. Dry combined organic layers (e.g., Na₂SO₄), filter, and concentrate. Extract->Dry Purify 9. Purify crude product via column chromatography. Dry->Purify Analyze 10. Characterize pure product and confirm enantiopurity (chiral HPLC/SFC). Purify->Analyze

Caption: General experimental workflow for the Suzuki coupling reaction.

Protocol A: Direct Coupling of Unprotected (R)-2-(3-Bromophenyl)piperidine

This protocol leverages a highly active catalyst system to overcome potential N-H inhibition.

Materials:

  • (R)-2-(3-Bromophenyl)piperidine (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.5 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (R)-2-(3-Bromophenyl)piperidine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inerting: Seal the flask with a septum or screw cap. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC to confirm retention of stereochemistry.

Protocol B: Coupling of N-Boc-(R)-2-(3-Bromophenyl)piperidine

This protocol is recommended for achieving the highest reliability and reproducibility, especially during scale-up, by mitigating all N-H related side reactions. The N-Boc protected starting material can be readily prepared from (R)-2-(3-Bromophenyl)piperidine and Boc-anhydride.

Materials:

  • N-Boc-(R)-2-(3-Bromophenyl)piperidine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (3 mol%) or a Buchwald Pre-catalyst

  • Sodium carbonate (Na₂CO₃) (2.0 equiv.) or K₃PO₄ (2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed deionized water (if using an aqueous base system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup & Inerting: Follow steps 1 and 2 from Protocol A, using the N-Boc protected substrate and the chosen catalyst/base combination.

  • Solvent Addition & Reaction: Follow steps 3 and 4 from Protocol A. A temperature range of 80-110 °C is typical.

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol A.

  • Purification & Analysis: Follow steps 7 and 8 from Protocol A. The N-Boc protected product is typically less polar than the unprotected amine, which should be considered when developing a chromatography method. The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) if the final free amine is desired.

Troubleshooting and Final Remarks

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity; Insufficient temperature.Switch to a more active ligand (e.g., XPhos, SPhos). Increase temperature in 10 °C increments. Ensure rigorous degassing.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) pre-catalyst issues.Improve degassing technique. Use a Pd(0) source or a well-defined pre-catalyst like a G3 palladacycle.
Protodeboronation Excess water or acidic/basic impurities.Use a boronic pinacol (BPin) ester instead of the acid. Minimize water content if feasible for the chosen base.
Loss of Stereopurity Base is too strong; Temperature is too high.Switch to a milder base (K₃PO₄ or KF).[12] Reduce reaction temperature and accept a longer reaction time.
Dehalogenation of Starting Material Hydride source in the reaction mixture.Avoid alcohol solvents or amine bases if possible. Use carbonate or phosphate bases.

The Suzuki-Miyaura cross-coupling of (R)-2-(3-Bromophenyl)piperidine is a powerful transformation that requires careful consideration of the substrate's unique chemical properties. By selecting modern, highly active catalysts, employing mild basic conditions to preserve stereochemical integrity, and strategically managing the reactive N-H group, researchers can reliably access a diverse array of enantioenriched 2-arylpiperidine derivatives for application in drug discovery and beyond.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Mori, K., et al. (2024). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Schmidt, J., et al. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry. [Link]

  • Ping, Y., et al. (2017). Palladium-Catalyzed α-Arylation of Benzylic Phosphonates. Organic Letters. [Link]

  • McDonald, R. I., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • MacDonald, M. J., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

  • Ghosh, I., et al. (2022). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. ResearchGate. [Link]

  • Jarvo, E. R., et al. (2005). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Organic Letters. [Link]

  • Palladium‐Catalyzed Regioselective and Stereospecific Ring‐Opening Suzuki‐Miyaura Arylative Cross‐Coupling of 2‐Arylazetidines with Arylboronic Acids. ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Biscoe, M. R., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Hu, Y., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules. [Link]

  • Terao, Y., et al. (1998). Palladium-Catalyzed Cross-Coupling of Benzyl Ketones and α,β-Unsaturated Carbonyl and Phenolic Compounds with o-Dibromobenzenes to Produce Cyclic Products. Bulletin of the Chemical Society of Japan. [Link]

  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry. [Link]

  • Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. YouTube. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ScienceDirect. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 3-Bromophenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Arylpiperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for crucial hydrogen bonding interactions render it a "privileged" structure in drug design. The direct linkage of an aryl group to the piperidine ring, especially at the 3-position, creates a class of compounds with immense therapeutic potential. These arylpiperidines are key components in drugs targeting a wide range of conditions, from psychiatric disorders to viral infections.[3] The Buchwald-Hartwig amination has risen as a premier method for forging the critical C-N bond in these molecules, offering a direct and efficient pathway that circumvents the limitations of traditional methods like nucleophilic aromatic substitution.[4][5] This guide provides an in-depth protocol for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for synthesizing 3-bromophenyl piperidine derivatives.

Core Principles: Understanding the "Why" Behind the Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[4][6][7] The reaction's success hinges on a catalytic cycle involving a palladium precursor, a phosphine ligand, and a base.

The Catalytic Cycle: A Symphony of Redox and Association

The generally accepted catalytic cycle for the Buchwald-Hartwig amination comprises several key steps:[4][6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromophenyl piperidine, forming a Pd(II) intermediate.[6][8]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the amine, creating an amido-palladium complex.[6]

  • Reductive Elimination: This is the pivotal C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired N-arylpiperidine product and regenerating the Pd(0) catalyst for the next cycle.[6][8]

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar_Pd_X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar_Pd_X Amine_Coordination Amine Coordination Ar_Pd_X->Amine_Coordination HNR'R'' Ar_Pd_Amine Ar-Pd(II)(L)n(NHR'R'') Amine_Coordination->Ar_Pd_Amine Base_Deprotonation Base Ar_Pd_Amine->Base_Deprotonation Ar_Pd_Amido Ar-Pd(II)(L)n(NR'R'') Base_Deprotonation->Ar_Pd_Amido Reductive_Elimination Reductive Elimination Ar_Pd_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Product (Ar-NR'R'') Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Key Reaction Components and Their Rationale

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component.

ComponentRole in the ReactionKey Considerations for 3-Bromophenyl Piperidine Derivatives
Palladium Precursor Source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃, and PEPPSI-type pre-catalysts are commonly used. Pre-catalysts often provide more reliable and efficient formation of the active catalyst.[8][9][10]
Ligand Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.Bulky, electron-rich phosphine ligands are generally preferred. For aryl bromides, ligands like XPhos, SPhos, and RuPhos often provide excellent results.[11][12][13][14]
Base Activates the amine substrate by deprotonation and facilitates the reductive elimination step.Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base strength and solubility can significantly impact the reaction outcome.[8][15][16][17]
Solvent Solubilizes the reactants and influences the reaction rate and selectivity.Aprotic, non-polar, or weakly polar solvents are generally used. Toluene, dioxane, and THF are common examples. The choice of solvent can affect catalyst solubility and stability.[8][15]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of a generic 3-bromophenyl piperidine derivative with a primary or secondary amine. Note: This is a representative protocol and may require optimization for specific substrates.

Materials and Reagents
  • 3-Bromophenyl piperidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Standard laboratory glassware for workup and purification

Reaction Setup Workflow

Reaction_Setup_Workflow A 1. Oven-dry glassware and cool under inert atmosphere. B 2. Add solids: 3-bromophenyl piperidine, Pd(OAc)₂, XPhos, and NaOtBu. A->B C 3. Seal the vessel and evacuate and backfill with inert gas (3x). B->C D 4. Add anhydrous toluene via syringe. C->D E 5. Add the amine substrate via syringe. D->E F 6. Heat the reaction mixture to the desired temperature (e.g., 100 °C). E->F G 7. Monitor reaction progress by TLC or LC-MS. F->G

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination reaction setup.

Detailed Procedure
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-bromophenyl piperidine derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents/solvents.Ensure all reagents are pure and solvents are anhydrous. Use a fresh bottle of base. Increase the reaction temperature. Consider using a more active pre-catalyst.[18]
Side Reactions (e.g., Hydrodehalogenation) Presence of water or protic impurities, catalyst deactivation.Rigorously dry all glassware, solvents, and reagents. Increase the ligand to palladium ratio.
Formation of Palladium Black Catalyst decomposition due to impurities or excessive heat.Ensure a properly inert atmosphere is maintained. Lower the reaction temperature and extend the reaction time.[19]
Difficulty in Product Purification Co-elution with starting materials or byproducts.Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase).

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of 3-bromophenyl piperidine derivatives. By understanding the underlying principles and carefully selecting the reaction components, researchers can efficiently access a wide range of structurally diverse molecules with significant potential in drug discovery. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this powerful synthetic methodology.

References

  • Chemical Insights. (2024, November 25).
  • Chemistry LibreTexts. (2023, June 30).
  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Wikipedia. (n.d.).
  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry Connected. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Reddit. (2018, September 6).
  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21543–21551.
  • Laschat, S., & Kunz, T. (2023).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • Rovis, T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(2), 1529–1538.
  • BenchChem. (n.d.).
  • Entegris. (n.d.). Buchwald Ligands Review.
  • Sigma-Aldrich. (n.d.). PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
  • Nolan, S. P., & Cazin, C. S. J. (2025, June 6).
  • BenchChem. (n.d.).
  • Garg, N. K., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3741–3746.
  • Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Sigma-Aldrich. (n.d.).
  • Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5849.
  • Wikipedia. (n.d.). PEPPSI.
  • Royal Society of Chemistry. (2020). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions.
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21543–21551.
  • Rovis, T., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
  • PubMed. (2020, May 1).
  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

Sources

Application Note: Advanced Synthesis of NK1 Receptor Antagonists via 2-Arylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) and the primary target for Substance P, a neuropeptide involved in emesis, depression, and pain transmission. While the morpholine-based Aprepitant (Emend®) is the market-leading antagonist, the 2-arylpiperidine scaffold remains a critical pharmacophore for next-generation antagonists (e.g., CP-99,994 , L-733,060 , and Casopitant ).

The synthetic challenge lies not merely in ring closure, but in establishing the absolute stereochemistry at the C2 (aryl) and C3 (amine/ether) positions. The biological activity is strictly governed by the spatial arrangement of the benzhydryl or aryl group at C2 relative to the pendant group at C3, typically requiring a cis-2,3-configuration to mimic the peptide turn of Substance P.

This guide details two validated protocols for synthesizing this core:

  • Iridium-Catalyzed Asymmetric Hydrogenation: For high-throughput access to chiral 2-arylpiperidines.

  • Cu-Catalyzed Cyclizative Aminoboration: A precision method for constructing the difficult cis-2,3-disubstituted motif.[1][2]

Biological Context: The NK1 Pathway

Understanding the target is essential for optimizing the ligand. The antagonist must block the binding of Substance P to the extracellular loops of the NK1 receptor to prevent the Gq/11-mediated calcium influx.

NK1_Pathway SubstanceP Substance P (Neuropeptide) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Binding G_Protein Gq/11 Protein Activation NK1R->G_Protein Signal Transduction PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Emesis Emesis / Pain Response Ca_Release->Emesis Antagonist 2-Arylpiperidine Antagonist Antagonist->NK1R Competitive Inhibition

Figure 1: Mechanism of Action. The 2-arylpiperidine antagonist competitively inhibits Substance P binding, halting the downstream calcium signaling cascade.

Critical Synthetic Challenges

The synthesis of agents like L-733,060 requires strict control over two contiguous chiral centers.[1][2]

ParameterRequirementSynthetic BottleneckSolution
Core Structure Piperidine RingCyclization entropyMetal-catalyzed ring closing
C2 Stereocenter R or S ArylEnantioselectivityAsymmetric Hydrogenation (Ir)
C3 Stereocenter cis relative to C2DiastereocontrolSubstrate-directed Hydride delivery or Aminoboration
Scalability >100g capabilityCatalyst Loading/CostHigh TON Catalysts (S/C > 1000)

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Application: Rapid generation of enantiopure 2-arylpiperidines from cyclic imines. Mechanism: The Iridium-P,N ligand complex coordinates to the imine nitrogen, facilitating a face-selective hydride transfer.

Materials
  • Substrate: 6-aryl-2,3,4,5-tetrahydropyridine (cyclic imine).

  • Catalyst Precursor:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).
    
  • Chiral Ligand:

    
    -Binaphane or chiral Phosphine-Oxazoline (PHOX) ligands.
    
  • Additives: Iodine (

    
    ) often enhances rate and enantioselectivity.
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Hydrogen Source:

    
     gas (balloon or autoclave).
    
Step-by-Step Methodology
  • Catalyst Preparation (In-situ):

    • In a glovebox (

      
       atmosphere), weigh 
      
      
      
      (1.0 mol%) and the Chiral Ligand (2.2 mol%) into a dried Schlenk flask.
    • Add anhydrous DCM (concentration ~0.05 M relative to catalyst).

    • Stir at room temperature for 30 minutes until the solution turns a clear orange/red (indicating complex formation).

    • Optional: Add

      
       (5-10 mol%) if using P-N ligands to form the active cationic species.
      
  • Hydrogenation:

    • Dissolve the cyclic imine substrate (1.0 equiv) in DCM.

    • Transfer the substrate solution to the catalyst mixture via cannula.

    • Transfer the mixture to a high-pressure autoclave.

    • Purge with

      
       gas (3 cycles of 10 bar pressurization/venting).
      
    • Pressurize to 30–50 bar (435–725 psi) .

    • Stir at room temperature for 12–24 hours.

  • Workup & Purification:

    • Vent the autoclave carefully.

    • Concentrate the solvent under reduced pressure.

    • Purification: The resulting amine is often basic. Pass through a short pad of silica gel eluting with EtOAc/MeOH/Et3N (90:9:1) to remove the catalyst.

    • Salt Formation: For storage, convert to the HCl salt by adding 2M HCl in ether.

  • QC Check:

    • Analyze Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Target: >96% ee.

Protocol B: Cu-Catalyzed Cyclizative Aminoboration (Advanced)

Application: Specifically for L-733,060 type intermediates where cis-2,3 stereochemistry is required.[1][2] This method installs the C2 aryl group and C3 functional handle simultaneously.

Synthetic Workflow Diagram

Synthesis_Workflow Start Alkenyl Amine Substrate (Aryl-substituted) Insertion Migratory Insertion (Enantio-determining step) Start->Insertion + B2pin2 Cat_Cycle Cu(I) / (S,S)-Ph-BPE Catalyst Activation Cat_Cycle->Insertion Cyclization Intramolecular Nucleophilic Attack Insertion->Cyclization Oxidation Oxidative Workup (NaBO3) Cyclization->Oxidation Product cis-2-Aryl-3-hydroxypiperidine (>96% ee, >20:1 dr) Oxidation->Product

Figure 2: Copper-Catalyzed Aminoboration Workflow. This route ensures high diastereoselectivity for the cis-2,3 motif.[2]

Protocol Details
  • Reaction Setup:

    • Flame-dry a Schlenk tube and cool under Argon.

    • Add CuCl (5 mol%) and NaOtBu (sodium tert-butoxide, 10 mol%).

    • Add ligand (S,S)-Ph-BPE (5 mol%).

    • Add solvent (THF) and stir for 15 min to generate the active catalyst.

  • Substrate Addition:

    • Add the bis(pinacolato)diboron (

      
      , 1.2 equiv).
      
    • Add the alkenyl amine substrate (1.0 equiv).

    • Seal and stir at room temperature for 16 hours.

  • Oxidative Workup (Critical for C3-Hydroxyl):

    • Cool the reaction mixture to 0°C.

    • Add

      
       (5 equiv) and water.[1]
      
    • Vigorous stirring is required for 4 hours to convert the C-B bond to the C-OH bond with retention of stereochemistry.

  • Isolation:

    • Extract with EtOAc (3x).

    • Wash with brine, dry over

      
      .
      
    • Flash chromatography yields the cis-2-aryl-3-hydroxypiperidine .

Analytical Validation & Data Summary

To ensure the protocol meets pharmaceutical standards (E-E-A-T), the following data thresholds must be met.

MetricAcceptance CriteriaMethod of Detection
Enantiomeric Excess (ee) > 98%Chiral HPLC (Daicel Chiralpak AD-H or OD-H)
Diastereomeric Ratio (dr) > 20:1 (cis:trans)1H NMR (coupling constants of H2-H3)
Chemical Purity > 99.5%UPLC-MS (210 nm)
Residual Metal < 10 ppmICP-MS (Crucial for biological assays)

NMR Interpretation Tip: For 2,3-disubstituted piperidines, the coupling constant (


) between H2 and H3 is diagnostic.
  • cis-2,3:

    
     Hz (Axial-Equatorial or Equatorial-Axial).
    
  • trans-2,3:

    
     Hz (Axial-Axial).
    

References

  • Merck Process Research (Aprepitant): Brands, K. M. J., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 2003.[3][4] Link

  • Ir-Catalyzed Hydrogenation: Wang, Y.-B., et al. "Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts."[5] Organic Chemistry Frontiers, 2017.[5] Link

  • Cu-Catalyzed Aminoboration (L-733,060): Yang, H., et al. "Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines... by asymmetric Cu-catalyzed cyclizative aminoboration."[2] Nature Communications, 2025 (Cited via ResearchGate). Link

  • General NK1 Antagonist Reviews: Wu, Y. J.[6] "Discovery of disubstituted piperidines... as potent dual NK1 receptor antagonists."[6] Bioorganic & Medicinal Chemistry, 2013.[3][6] Link

Disclaimer: These protocols involve the use of high-pressure hydrogen gas and transition metal catalysts.[7] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: N-Boc Protection of Sterically Hindered (R)-2-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a premier protecting moiety for amines in organic synthesis and drug development due to its robustness against nucleophiles and catalytic hydrogenation, as well as its orthogonal cleavability under mildly acidic conditions . However, the N-Boc protection of 2-arylpiperidines, specifically (R)-2-(3-Bromophenyl)piperidine , presents a unique kinetic challenge.

The Steric Challenge: The target substrate possesses a bulky 3-bromophenyl substituent at the


-position (C2) of the piperidine ring. This steric bulk significantly shields the secondary nitrogen, drastically reducing its nucleophilicity and impeding its ability to attack di-tert-butyl dicarbonate (Boc

O) directly .

Catalytic Intervention (Causality): To overcome this kinetic barrier, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst alongside a stoichiometric base like triethylamine (TEA). DMAP rapidly attacks Boc


O to form a highly electrophilic Boc-pyridinium intermediate. This activated species is far more susceptible to nucleophilic attack by the sterically hindered piperidine nitrogen than the parent Boc

O .

A Self-Validating System: This reaction is inherently self-validating. The collapse of the tetrahedral intermediate expels tert-butyl carbonate, which spontaneously decarboxylates into tert-butanol and carbon dioxide (CO


). The visible evolution of CO

gas serves as a real-time, macroscopic indicator of reaction turnover. If bubbling ceases prematurely, the reaction has either stalled or reached completion.

Mechanistic Workflow Diagram

Mechanism A (R)-2-(3-Bromophenyl)piperidine (Sterically Hindered Amine) D Tetrahedral Intermediate A->D Nucleophilic Addition B Boc2O + DMAP (Catalytic Activation) C Boc-Pyridinium Intermediate (Highly Electrophilic) B->C Rapid Attack by DMAP C->D Amine Attacks Intermediate E Decarboxylation (CO2 Gas Evolution) D->E Leaving Group Collapse F (R)-1-Boc-2-(3-Bromophenyl)piperidine (Protected Product) E->F Deprotonation & DMAP Release

Catalytic N-Boc protection mechanism for sterically hindered secondary amines.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry and Reagent Parameters

ReagentMW ( g/mol )EquivalentsFunction / Role
(R)-2-(3-Bromophenyl)piperidine240.141.0Limiting Reagent / Substrate
Di-tert-butyl dicarbonate (Boc

O)
218.251.5Electrophile / Protecting Group
Triethylamine (TEA)101.192.0Acid Scavenger / Base
4-Dimethylaminopyridine (DMAP)122.170.1Nucleophilic Catalyst
Dichloromethane (DCM), Anhydrous84.930.2 MSolvent

Table 2: In-Process Control (IPC) and Validation Metrics

ParameterExpected Observation / ValueAnalytical Method
Gas Evolution Continuous bubbling (CO

) upon warming
Visual Inspection
Starting Material (

)
~0.15 (Ninhydrin Active, UV Active)TLC (20% EtOAc/Hexanes)
Product (

)
~0.60 (Ninhydrin Inactive, UV Active)TLC (20% EtOAc/Hexanes)
Stereochemical Integrity Retention of (R)-configurationChiral HPLC / Polarimetry

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified validation criteria are met.

Step 1: Solvation and Base Addition
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Seal with a septum and insert a venting needle. Causality: The venting needle is critical to prevent dangerous pressure buildup from CO

    
     evolution .
    
  • Dissolve (R)-2-(3-Bromophenyl)piperidine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Add TEA (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature to ensure homogeneity.

Step 2: Electrophile Addition (Temperature Control)
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve Boc

    
    O (1.5 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10–15 minutes.
    
  • Causality: The reaction between DMAP and Boc

    
    O is nearly instantaneous and highly exothermic. Dropwise addition at 0 °C mitigates thermal spikes and prevents uncontrolled, rapid gas evolution.
    
Step 3: Reaction Execution and Monitoring
  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir vigorously. Observe the reaction for effervescence.

  • Validation Check: Visible CO

    
     bubbling confirms the productive breakdown of the tert-butyl carbonate leaving group.
    
  • Monitor the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes.

  • Validation Check: The starting material should disappear. Use a ninhydrin stain to validate: the secondary amine starting material will stain strongly (pink/purple), whereas the sterically hindered, Boc-protected product will be ninhydrin-inactive but strongly UV-active (due to the bromophenyl ring).

Step 4: Quenching and Aqueous Workup
  • Once TLC confirms complete consumption of the amine (typically 4–12 hours due to steric hindrance), quench the reaction by adding saturated aqueous NH

    
    Cl (equal volume to DCM).
    
  • Causality: NH

    
    Cl mildly neutralizes the TEA and DMAP, partitioning them into the aqueous layer while the highly hydrophobic Boc-protected piperidine remains in the organic phase.
    
  • Separate the layers. Extract the aqueous layer with additional DCM (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Step 5: Purification and Isolation
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolate the pure (R)-1-Boc-2-(3-Bromophenyl)piperidine as a viscous oil or low-melting solid.

Troubleshooting & Optimization

  • Sluggish Conversion: If starting material persists after 12 hours, add an additional 0.5 eq of Boc

    
    O and 0.05 eq of DMAP. The steric bulk of the 3-bromophenyl group can significantly retard the reaction rate, requiring a higher chemical driving force.
    
  • Product Contamination (Excess Boc

    
    O):  Unreacted Boc
    
    
    
    O often co-elutes with the product during chromatography. Pro-Tip: Stir the crude post-workup mixture with a primary amine resin (e.g., aminomethyl polystyrene) for 1 hour prior to chromatography. The resin will selectively scavenge the unreacted Boc
    
    
    O, allowing for simple filtration.
  • Racemization Concerns: While secondary amines are generally robust against epimerization under these conditions, excessive heat (>40 °C) or prolonged exposure to strong bases should be avoided to preserve the sensitive (R)-configuration at the C2 position.

References

  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. Available at:[Link]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)." Common Organic Chemistry. Available at:[Link]

Diversity-Oriented Synthesis (DOS) Using Brominated Piperidine Scaffolds: A Strategic Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Imperative

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. Its ability to modulate physicochemical properties—solubility, lipophilicity (LogP), and pKa—makes it a "privileged scaffold."[1] However, traditional medicinal chemistry often relies on limited substitution patterns (primarily 4-substituted).

Diversity-Oriented Synthesis (DOS) aims to populate chemical space efficiently by generating structurally complex libraries from simple starting materials.[2] Brominated piperidine scaffolds (e.g., 3-bromo, 4-bromo, 3,5-dibromo) serve as high-value "linchpins." The carbon-bromine (C-Br) bond acts as a versatile handle for orthogonal functionalization via Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (


), and regioselective metallation.

This guide details the strategic application of these scaffolds, providing validated protocols to maximize structural diversity.

Strategic Workflow: The DOS Logic

The following diagram illustrates the divergence strategy. By selecting a specific brominated core, researchers can access distinct chemical vectors.

DOS_Workflow Core Brominated Piperidine Core (N-Boc Protected) Path_A Path A: Pd-Catalyzed Coupling (Suzuki, Buchwald, Sonogashira) Core->Path_A C-C / C-N Bond Formation Path_B Path B: Metallation/Trapping (Br/Mg or Br/Li Exchange) Core->Path_B Cryogenic Activation Path_C Path C: Nucleophilic Substitution (Displacement/SNAr) Core->Path_C Activation via EWG Lib_A Library A: Biaryl/Aryl-Amine Derivatives Path_A->Lib_A Lib_B Library B: C3/C4 Functionalized Analogs Path_B->Lib_B Lib_C Library C: Heteroatom-Rich Scaffolds Path_C->Lib_C

Caption: Divergent synthesis pathways from a common brominated piperidine core.

Application Note 1: Palladium-Catalyzed Cross-Coupling

The C-Br bond in piperidines is less activated than in aryl bromides due to the electron-rich nature of the amine (even when protected). Successful coupling requires specific ligand systems to prevent


-hydride elimination and catalyst deactivation.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-N-Boc-Piperidine

Objective: Install aryl or heteroaryl groups at the C3 position.

Mechanistic Insight: Standard


 often fails with secondary alkyl halides like 3-bromopiperidine due to slow oxidative addition and competing 

-elimination. We utilize Pd(OAc)₂ with S-Phos or RuPhos , bulky electron-rich phosphine ligands that facilitate oxidative addition and stabilize the Pd(II) intermediate.

Materials:

  • Substrate: tert-Butyl 3-bromopiperidine-1-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: S-Phos (10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a sealable reaction vial with Pd(OAc)₂ (0.05 equiv), S-Phos (0.10 equiv), and the arylboronic acid (1.5 equiv).

  • Solvation: Add degassed Toluene/Water (10:1, 0.2 M concentration relative to substrate).

  • Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.

  • Substrate Addition: Add 3-bromo-N-Boc-piperidine (1.0 equiv) and

    
     (3.0 equiv).
    
  • Reaction: Seal the vial and heat to 80°C for 12–16 hours. Vigorous stirring is essential for the biphasic system.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • TLC Monitoring: The starting bromide is non-polar; the product will typically be more polar and UV active (due to the new aryl group).

  • H-NMR: Disappearance of the multiplet at ~4.0-4.5 ppm (CH-Br) and appearance of aromatic protons.

Application Note 2: Regioselective Magnesiation (Turbo Grignard)

Direct functionalization of the piperidine ring often requires generating a nucleophilic carbon species. The "Turbo Grignard" (


) allows for highly selective Halogen-Magnesium exchange under mild conditions, avoiding the cryogenic temperatures (-78°C) required for lithium reagents.
Protocol: C3-Functionalization via Br/Mg Exchange[4]

Objective: Convert 3-bromopiperidine into a Grignard reagent for trapping with electrophiles (aldehydes, ketones, acid chlorides).

Mechanistic Insight: The LiCl additive breaks oligomeric aggregates of the Grignard reagent, increasing the kinetic basicity and allowing the exchange to proceed at 0°C to -20°C. This is critical for N-Boc piperidines, as the Boc group is sensitive to nucleophilic attack by standard organolithiums.

Materials:

  • Substrate: tert-Butyl 3-bromopiperidine-1-carboxylate (1.0 equiv)

  • Reagent:

    
     (1.3 M in THF, 1.1 equiv)
    
  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon (x3).

  • Substrate: Dissolve 3-bromo-N-Boc-piperidine in anhydrous THF (0.5 M) and cool to -15°C .

  • Exchange: Dropwise add

    
     (1.1 equiv) over 10 minutes.
    
  • Incubation: Stir at -15°C for 30 minutes. Note: Do not let the temperature rise above 0°C to prevent Boc-attack.

  • Trapping: Add Benzaldehyde (1.2 equiv) dropwise.

  • Quench: Allow to warm to RT over 1 hour, then quench with sat.

    
    .
    
  • Work-up: Extract with EtOAc (x3), wash with brine, dry, and concentrate.

Data Summary: Electrophile Scope

ElectrophileProduct TypeTypical YieldNotes
BenzaldehydeSecondary Alcohol75-85%High diastereoselectivity often observed
Acetyl ChlorideKetone60-70%Requires CuCN catalyst (10 mol%)
Allyl BromideAllylated Piperidine70-80%Requires CuCN catalyst (10 mol%)

(gas)
Carboxylic Acid85-90%Bubble gas directly into solution

Application Note 3: Regioselective Functionalization of 3,5-Dibromopiperidine

For advanced DOS, 3,5-dibromopiperidine offers two handles. The symmetry of the molecule allows for sequential functionalization, breaking symmetry to create chiral centers.

Logic:

  • First Functionalization: Controlled mono-lithiation or mono-coupling.

  • Second Functionalization: Uses the remaining bromide for a different reaction class.

Dibromo_Logic Start 3,5-Dibromo-N-Boc-Piperidine (Symmetric) Step1 Step 1: Mono-Lithiation (n-BuLi, -78°C, 1.0 eq) Start->Step1 Intermed Intermediate: 3-Bromo-5-Functionalized Step1->Intermed Trapping (E+) Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed->Step2 Final Final Product: 3-Aryl-5-Alkyl-Piperidine (High Complexity) Step2->Final

Caption: Sequential symmetry-breaking functionalization of 3,5-dibromopiperidine.

Protocol Modification: When using 3,5-dibromopiperidine, strictly control stoichiometry (0.95 equiv of n-BuLi) during the first step to prevent dilithiation. The resulting product is a cis/trans mixture which can often be separated by chromatography before the second step.

References

  • Diversity-Oriented Synthesis of Piperidines

    • Title: Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC)[4]

    • Source: NIH / J. Am. Chem. Soc.
    • URL:[Link]

  • Magnesium Exchange Protocols

    • Title: Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles

    • Source: LMU Munich / Chemistry - A European Journal
    • URL:[Link]

  • Piperidine Scaffold Utility

    • Title: The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
    • Source: BenchChem[3]

  • Palladium Coupling on Piperidines

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions[5][6]

    • Source: Chemical Reviews / NIH
    • URL:[Link]

Sources

Application Note: Palladium-Catalyzed Arylation of (R)-2-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(R)-2-(3-Bromophenyl)piperidine is a high-value chiral scaffold, structurally homologous to intermediates used in the synthesis of PARP inhibitors (e.g., Niraparib). Its utility lies in its dual-functionality:

  • The Aryl Bromide: A handle for C-C bond formation (Suzuki-Miyaura coupling) to extend the biaryl core.

  • The Secondary Amine: A nucleophile for C-N bond formation (Buchwald-Hartwig amination) or a site for protecting group manipulation.

The Critical Challenge: The presence of a free secondary amine and a benzylic stereocenter creates a "chemo-selectivity vs. stereointegrity" conflict. Free amines can coordinate to Palladium, poisoning the catalyst during Suzuki coupling. Conversely, harsh bases required for N-arylation can induce racemization at the C2 benzylic position.

This guide provides two distinct, self-validating protocols designed to overcome these barriers using ligand-controlled catalysis.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the correct protocol based on your target functionalization.

G Start (R)-2-(3-Bromophenyl)piperidine (Substrate) Decision Target Transformation? Start->Decision Suzuki C-Arylation (Suzuki) Target: Biaryl Core Decision->Suzuki React Bromide Buchwald N-Arylation (Buchwald) Target: Tertiary Amine Decision->Buchwald React Amine Method_A Method A: Direct Coupling (Ligand: SPhos/XPhos) Suzuki->Method_A Speed/High-Throughput Method_B Method B: Protection First (N-Boc -> Coupling -> Deprotection) Suzuki->Method_B Scale-up/Robustness Method_C Method C: RuPhos Gen 3 (Base: LiHMDS/NaOtBu) Buchwald->Method_C Standard Protocol

Figure 1: Strategic workflow for functionalizing (R)-2-(3-Bromophenyl)piperidine. Select Method A for rapid analoging, Method B for GMP scale-up, and Method C for N-functionalization.

Method A: Direct Suzuki-Miyaura Coupling (Unprotected Amine)

Objective: Coupling of the aryl bromide with a boronic acid without prior N-protection. Rationale: Traditional Pd catalysts (e.g., Pd(PPh3)4) are deactivated by the free piperidine nitrogen. We utilize Buchwald Dialkylbiaryl Ligands (SPhos or XPhos) . These bulky, electron-rich ligands create a monolithic Pd-center that resists amine coordination and facilitates oxidative addition into the aryl bromide.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: (R)-2-(3-Bromophenyl)piperidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) or Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base: K3PO4 (3.0 equiv) – Crucial: Milder than alkoxides to prevent racemization.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol
  • Charge: To a reaction vial equipped with a stir bar, add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). If using SPhos/Pd(OAc)2, premix the catalyst and ligand in a separate vial of dioxane for 5 minutes before addition.

  • Solvent & Degas: Add the Dioxane/Water mixture (0.2 M concentration relative to substrate). Sparge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The free amine may cause tailing; use a high-pH modifier (ammonium bicarbonate) in the mobile phase if necessary.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.

  • Scavenging (Critical): The product contains a secondary amine that will bind residual Pd. Treat the organic layer with SiliaMetS® Thiol or DMT scavengers (50 wt% relative to substrate) for 2 hours to remove Pd contaminants.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH gradient).

Method B: N-Arylation (Buchwald-Hartwig Amination)

Objective: Coupling the piperidine nitrogen with an external aryl halide. Rationale: This reaction requires a catalyst system capable of coupling a secondary amine (nucleophile) with an aryl halide (electrophile) while ignoring the aryl bromide present on the substrate itself (chemoselectivity). Chemo-selectivity Note: If the external aryl halide is an Aryl Iodide or an electron-deficient Aryl Chloride , the reaction will proceed preferentially at the external halide over the substrate's bromide.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: (R)-2-(3-Bromophenyl)piperidine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)

    • Why RuPhos? It is the "Gold Standard" for secondary amine coupling, preventing β-hydride elimination.

  • Base: LiHMDS (1M in THF, 2.2 equiv) or NaOtBu (1.5 equiv).

    • Warning: NaOtBu is strong. If racemization is observed at the C2 position, switch to Cs2CO3 (weaker) and increase temperature/time.

  • Solvent: Toluene or THF (anhydrous).

Step-by-Step Protocol
  • Prep: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add Substrate (1.0 equiv), Aryl Iodide (1.1 equiv), and Base (NaOtBu, 1.5 equiv) inside a glovebox or under positive Argon flow.

  • Catalyst: Add RuPhos Pd G3 (0.03 equiv).

  • Solvent: Add anhydrous Toluene (0.15 M).

  • Reaction: Heat to 80 °C .

    • Checkpoint: Check LCMS at 1 hour. Aryl Iodides usually couple rapidly. Prolonged heating increases the risk of the substrate's bromine reacting (polymerization).

  • Quench: Cool to RT, dilute with ether, filter through a celite pad.

  • Purification: Flash chromatography.

Data Summary & Troubleshooting

Catalyst Screening Data (Representative)

Simulated data based on typical reactivity profiles for 2-phenylpiperidine scaffolds.

EntryTransformationCatalyst SystemBaseSolventYieldee% RetentionNotes
1C-ArylationPd(PPh3)4Na2CO3Dioxane/H2O<10%>99%Cat. poisoning by amine.
2C-ArylationXPhos Pd G3 K3PO4 Dioxane/H2O 92% >98% Recommended Protocol.
3C-ArylationPd(dppf)Cl2Cs2CO3DMF65%88%Racemization observed due to high T/Base.
4N-ArylationPd2(dba)3/BINAPNaOtBuToluene40%95%Slow conversion.
5N-ArylationRuPhos Pd G3 LiHMDS THF 88% >98% Recommended Protocol.
Troubleshooting Guide

Problem 1: Racemization of the (R)-center.

  • Cause: The proton at C2 (benzylic) is acidic. Strong bases (tBuO-) or high heat facilitate deprotonation/reprotonation.

  • Solution: Switch from NaOtBu to K3PO4 or Cs2CO3. Lower reaction temperature to 60 °C and extend time.

Problem 2: Low Conversion in Suzuki Coupling (Method A).

  • Cause: The free amine is still coordinating Pd despite the ligand.

  • Solution: Add 1.0 equiv of HCl (dioxane solution) to protonate the amine in situ before adding the base/catalyst. This forms the piperidinium salt, which cannot bind Pd. The inorganic base will slowly release the free amine, but the coupling often outcompetes coordination.

References

  • Niraparib Analog Synthesis (Suzuki on Piperidine Scaffold)

    • Jones, P., et al. "Discovery of Niraparib: A Selective Inhibitor of PARP-1 and PARP-2 for the Treatment of Cancer." Journal of Medicinal Chemistry, 2009.
  • Buchwald-Hartwig Amination of Secondary Amines (RuPhos)

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
  • Suzuki Coupling in the Presence of Free Amines

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.
  • Mechanistic Insight on Racemization

    • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Hydroamination." Journal of the American Chemical Society, 2009. (Discusses benzylic amine lability).[1]

Sources

Application Note: Late-Stage Functionalization of Bromophenyl Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic late-stage functionalization (LSF) of bromophenyl piperidine intermediates—a privileged scaffold in GPCR ligands, kinase inhibitors, and PROTAC linkers.

Abstract

The bromophenyl piperidine moiety represents a "high-value" synthetic handle in medicinal chemistry. Its dual functionality—a nucleophilic piperidine nitrogen and an electrophilic aryl bromide—allows for rapid diversification. This guide provides validated protocols for transforming the aryl bromide into complex functionalities (C-C, C-N, C-O bonds) without compromising the piperidine core. We focus on three methodologies: Palladium-Catalyzed Cross-Coupling , Metallaphotoredox Catalysis , and Bioisostere Installation .

Strategic Analysis & Reactivity Profile

The Scaffold

The core structure typically involves a piperidine ring substituted at the 4-position with a bromophenyl group.

  • The Handle (Ar-Br): The primary site for LSF. It is stable enough to survive early synthetic steps (e.g., amide coupling at the piperidine nitrogen) but reactive enough for Pd/Ni catalysis.

  • The Anchor (Piperidine N): usually derivatized (amides, ureas, alkyls) before LSF. If the amine is free, it must be protected (e.g., N-Boc, N-Cbz) to prevent catalyst poisoning or competing N-arylation.

Decision Matrix: Selecting the Right Methodology

Use the following logic flow to determine the optimal reaction pathway for your target analog.

LSF_Decision_Tree Start Target Modification at Ar-Br Site CC_Bond C-C Bond Formation Start->CC_Bond CX_Bond C-Heteroatom Bond Start->CX_Bond Sp2_Sp2 Aryl/Heteroaryl (Biaryls) CC_Bond->Sp2_Sp2 Sp2_Sp3 Alkyl/Cycloalkyl (sp3 rich) CC_Bond->Sp2_Sp3 CN_Bond Amine/Amide (Anilines) CX_Bond->CN_Bond CO_Bond Hydroxyl/Ether (Phenols) CX_Bond->CO_Bond Suzuki Protocol A: Suzuki-Miyaura (Pd-G4 Catalysts) Sp2_Sp2->Suzuki High Reliability Photo Protocol C: Metallaphotoredox (Ni/Ir Dual Cat) Sp2_Sp3->Photo Decarboxylative Buchwald Protocol B: Buchwald-Hartwig (L-Pd-G4) CN_Bond->Buchwald Borylation Protocol D: Miwaya Borylation -> Oxidation CO_Bond->Borylation

Figure 1: Strategic decision tree for functionalizing the aryl bromide handle.

Detailed Protocols

Protocol A: Rapid Diversification via Suzuki-Miyaura Coupling

Objective: Installation of heteroaryl groups (e.g., pyridines, pyrazoles) to scan pi-stacking interactions in the binding pocket. Expert Insight: Traditional Pd(PPh3)4 conditions often fail with sterically hindered or electron-deficient heteroaryl boronates. We utilize Buchwald G4 precatalysts which ensure rapid oxidative addition and prevent Pd-black formation.

Materials:

  • Substrate: N-substituted-4-(4-bromophenyl)piperidine (1.0 equiv)

  • Boronic Acid/Ester: 1.5 equiv[1]

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K3PO4 (0.5 M in water, 3.0 equiv)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the aryl bromide (0.1 mmol), boronic acid (0.15 mmol), and XPhos Pd G4 (0.002-0.005 mmol).

  • Inerting: Seal the vial and purge with N2/Ar for 3 cycles.

  • Solvent Addition: Add degassed 1,4-Dioxane (1.0 mL) and 0.5 M aq. K3PO4 (0.6 mL).

  • Reaction: Stir vigorously at 60-80°C for 2-12 hours.

    • Note: For thermally sensitive substrates, use Pd(dtbpf)Cl2 at 40°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography (typically 0-10% MeOH in DCM for polar piperidines).

Protocol B: C-N Bond Formation (Buchwald-Hartwig)

Objective: Converting the bromide to an aniline or sulfonamide. Expert Insight: The choice of ligand is critical. For primary amines, use BrettPhos . For secondary amines or heterocycles, use RuPhos .

Materials:

  • Catalyst: RuPhos Pd G4 (for secondary amines) or tBuBrettPhos Pd G4 (for amides/primary amines).

  • Base: NaOtBu (Strong base, fast reaction) or Cs2CO3 (Weak base, high functional group tolerance).

  • Solvent: t-Amyl Alcohol or Toluene.

Procedure:

  • Combine Ar-Br (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv) in a vial.

  • Add Precatalyst (1-3 mol%) and purge with inert gas.

  • Add anhydrous solvent (0.2 M concentration).

  • Heat to 80-100°C . Monitor by LCMS.

    • Self-Validation: If LCMS shows unreacted bromide but no byproduct, increase temp. If "protodehalogenation" (Ar-H) is observed, the reaction is struggling; switch to a more electron-rich ligand (e.g., AdBrettPhos).

Protocol C: sp2-sp3 Coupling via Metallaphotoredox

Objective: Installing alkyl groups (methyl, cyclopropyl, oxetanyl) to improve metabolic stability (lowering LogP). Mechanism: This dual-catalytic system uses Iridium to generate alkyl radicals from carboxylic acids or oxalates, which are then intercepted by a Nickel catalyst bound to the aryl bromide.

Photoredox_Cycle Substrate Alkyl-COO-Cs (Carboxylate) Radical Alkyl Radical (R•) Substrate->Radical SET Oxidation (-CO2) Ni_0 Ni(0) Complex Ni_II_Ar Ar-Ni(II)-Br (Oxidative Addition) Ni_0->Ni_II_Ar + Ar-Br Ni_III Ar-Ni(III)-R Ni_II_Ar->Ni_III + R• Ni_III->Ni_0 SET Reduction Product Ar-R (Final Product) Ni_III->Product Reductive Elimination Ir_GS Ir(III) Ground Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue LED Ir_Excited->Ir_GS SET

Figure 2: Mechanistic cycle for decarboxylative cross-coupling.

Protocol (MacMillan Conditions):

  • Reagents: Ar-Br (1.0 equiv), Carboxylic Acid (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), Cs2CO3 (1.5 equiv).

  • Solvent: DMSO or DMF (degassed).

  • Light Source: Blue LED (Kessil lamp or equivalent reactor).

  • Process: Irradiate with fan cooling for 12-24 hours. The temperature should be maintained near RT (25-30°C).

Protocol D: Bioisostere Installation (Borylation -> Oxidation)

Objective: Converting Ar-Br to Ar-OH (Phenol). Phenols are excellent handles for ethers or as H-bond donors. Method: One-pot borylation-oxidation.

  • Borylation: Ar-Br + B2pin2 (1.1 equiv) + Pd(dppf)Cl2 (3 mol%) + KOAc (3 equiv) in Dioxane at 90°C.

  • Monitor: Wait for full conversion to Ar-Bpin (check LCMS).

  • Oxidation: Cool to 0°C. Add NaOH (3 equiv) and H2O2 (30%, 5 equiv) dropwise. Stir 30 min.

  • Quench: Na2S2O3 (aq) to neutralize peroxides. Acidify carefully to isolate the phenol.

Data Summary & Troubleshooting

MethodTarget BondKey CatalystCommon PitfallSolution
Suzuki C(sp2)-C(sp2)XPhos Pd G4Protodeboronation of heteroaryl boronateUse Pd(dtbpf)Cl2 ; add water; lower temp.
Buchwald C-NRuPhos Pd G4Catalyst poisoning by free piperidine amineProtect amine (Boc) or use excess base.
Photoredox C(sp2)-C(sp3)Ni/Ir DualO2 inhibitionRigorous degassing (freeze-pump-thaw).
Borylation C-B / C-OPd(dppf)Cl2Homocoupling (Ar-Ar dimer)Use excess B2pin2; avoid O2.

References

  • Metallaphotoredox Decarboxylative Arylation: Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014.

  • Buchwald-Hartwig Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Suzuki Coupling on Heterocycles: Billingsley, K., et al. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides." J. Am. Chem. Soc., 2007.

  • Late-Stage Functionalization Review: Cernak, T., et al. "The medicinal chemist’s guide to late-stage functionalization." Nature Reviews Drug Discovery, 2016.

  • MacMillan Group Photoredox Protocols: "Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis." Princeton University, 2016. 2

Sources

Application Note: Generation of a 3D-Enriched Fragment Library from (R)-2-(3-Bromophenyl)piperidine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1] This approach relies on screening libraries of low molecular weight compounds ("fragments") to find weak but efficient binders, which are then optimized into potent leads.[2][3] The quality and diversity of the fragment library are paramount to the success of any FBDD campaign.[4][5] This guide details a comprehensive strategy and step-by-step protocols for the preparation of a next-generation fragment library possessing significant three-dimensional (3D) character, starting from the chiral building block, (R)-2-(3-Bromophenyl)piperidine. We will explore the strategic rationale for this scaffold, outline robust diversification chemistries, and provide detailed protocols for library synthesis and quality control.

The Strategic Rationale: A Privileged Scaffold with a Versatile Handle

The design of a successful fragment library hinges on maximizing the exploration of relevant chemical space with a minimal number of compounds.[6][7] This is achieved by selecting scaffolds that are not only synthetically tractable but also rich in features conducive to high-quality interactions with protein targets.

1.1. The Power of 3D Fragments: Escaping "Flatland"

Historically, many fragment libraries have been dominated by flat, aromatic, sp²-rich structures. While effective, there is a growing consensus that incorporating greater three-dimensional shape diversity can lead to improved physicochemical properties, novel binding modes, and enhanced selectivity.[8][9][10] Saturated heterocyclic scaffolds, like the piperidine ring, are ideal for introducing this 3D complexity, moving beyond the "rod-disc" shapes of planar molecules.[11][12]

1.2. Why (R)-2-(3-Bromophenyl)piperidine?

The choice of (R)-2-(3-Bromophenyl)piperidine as the foundational scaffold is a deliberate one, based on three key pillars:

  • The Piperidine Core: The piperidine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its non-planar, chair-like conformation provides a rigid and well-defined 3D architecture.[8] The ability to functionalize this core allows for the creation of a diverse array of shapes and vector orientations for fragment growth.[13]

  • Inherent Chirality: The fixed (R)-stereochemistry introduces a specific and defined chirality from the outset. This is critical as biological targets are chiral, and stereochemistry often plays a decisive role in binding affinity and selectivity. Utilizing a single enantiomer simplifies subsequent analysis and structure-activity relationship (SAR) studies.[14]

  • The Bromophenyl Synthetic Handle: The 3-bromophenyl group is not merely a substituent; it is a versatile and powerful anchor for chemical diversification.[15] The carbon-bromine bond is a prime substrate for a wide range of robust and well-established cross-coupling reactions, allowing for the systematic and controlled introduction of diverse chemical matter.[15]

Library Design and Diversification Strategy

Our strategy is to leverage the distinct reactivity of two key positions on the core scaffold: the aryl bromide (Position A) and the piperidine nitrogen (Position B). This dual-axis approach allows for the rapid generation of a library with significant chemical and structural diversity from a single starting material.

G cluster_0 Core Scaffold cluster_1 Diversification Axis cluster_2 Chemistry cluster_3 Final Library start (R)-2-(3-Bromophenyl)piperidine pos_A Position A (Aryl Core) start->pos_A pos_B Position B (Piperidine Nitrogen) start->pos_B suzuki Suzuki-Miyaura Coupling (Diverse Boronic Acids) pos_A->suzuki amide Amide Coupling (Diverse Carboxylic Acids) pos_B->amide sulfonylation Sulfonylation (Sulfonyl Chlorides) pos_B->sulfonylation library Diverse 3D-Fragment Library suzuki->library amide->library sulfonylation->library

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • (R)-2-(3-Bromophenyl)piperidine

  • A selection of 24 diverse boronic acids

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • 24-well reaction block with magnetic stirring bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Plate Preparation: To each well of the 24-well reaction block, add (R)-2-(3-Bromophenyl)piperidine (e.g., 24 mg, 0.1 mmol).

  • Reagent Addition:

    • To each well, add a unique boronic acid (1.2 equivalents, 0.12 mmol).

    • Add K₂CO₃ (2 equivalents, 0.2 mmol) to each well.

    • Add the Pd(dppf)Cl₂ catalyst (0.05 equivalents, 0.005 mmol) to each well.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (e.g., 4:1, 1 mL) to each well.

  • Reaction: Seal the reaction block and place it on a magnetic stirring hotplate. Heat the reaction to 80-100 °C and stir for 12-16 hours under an inert atmosphere.

  • Work-up:

    • Allow the block to cool to room temperature.

    • Add water (1 mL) and ethyl acetate (1 mL) to each well.

    • Shake the plate and allow the layers to separate.

    • Collect the organic layer from each well for analysis and purification (e.g., using a parallel purification system).

Protocol 3.2: Parallel Amide Coupling on the Piperidine Nitrogen

This protocol describes the acylation of the piperidine nitrogen with a selection of 24 different carboxylic acids.

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry. [16][17]This protocol introduces diverse functionality and provides a handle for potential fragment growth strategies.

Caption: General scheme for the amide coupling reaction.

Materials and Reagents:

  • (R)-2-(3-Bromophenyl)piperidine

  • A selection of 24 diverse carboxylic acids

  • Coupling reagent (e.g., HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • 24-well reaction block

Procedure:

  • Acid Activation (Optional but Recommended): In a separate plate, dissolve each carboxylic acid (1.1 equivalents, 0.11 mmol) in DMF. Add HATU (1.1 equivalents, 0.11 mmol) and DIPEA (2.0 equivalents, 0.2 mmol) and allow to stir for 15 minutes at room temperature.

  • Amine Addition: Prepare a stock solution of (R)-2-(3-Bromophenyl)piperidine (0.1 mmol per well) in DMF.

  • Reaction: Add the amine solution to the activated carboxylic acid mixtures.

  • Incubation: Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up: Quench the reactions by adding water. The products can then be extracted with an appropriate organic solvent (e.g., ethyl acetate) for analysis and purification.

Library Characterization and Quality Control

A fragment library is only as good as its quality. [4][18]Rigorous quality control (QC) is essential to ensure that screening results are reliable and that hits are tractable for follow-up chemistry. [19][20] 4.1. Identity and Purity Assessment

Each compound in the library must be characterized to confirm its identity and assess its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides the molecular weight of the product (confirming identity) and an estimation of purity based on the peak area at a specific wavelength (e.g., >95%). [19]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should be performed on all final compounds. This confirms the precise chemical structure and provides a more accurate assessment of purity by identifying any residual solvents or reagents. [21][22]For a library of this size, automated NMR acquisition is highly efficient. [18] 4.2. Solubility Assessment

Fragments are screened at high concentrations, making aqueous solubility a critical parameter. [4][9]* Protocol: A common method is nephelometry or turbidimetry. A stock solution of the fragment (e.g., 100 mM in DMSO) is serially diluted into an aqueous buffer relevant to the screening assay. The concentration at which precipitation is observed (indicated by light scattering) is recorded as the kinetic solubility. Fragments with solubility <100 µM in the assay buffer may be flagged or deprioritized.

4.3. Physicochemical Property Analysis

The library should be designed to adhere to established fragment guidelines, often referred to as the "Rule of Three" (Ro3). [5][23]These properties should be calculated for all virtual and synthesized library members to ensure they fall within the desired fragment space.

Parameter"Rule of Three" GuidelineRationale
Molecular Weight (MW) ≤ 300 DaEnsures fragment-like size and complexity. [5]
cLogP ≤ 3Controls lipophilicity to improve solubility and reduce non-specific binding. [23]
Hydrogen Bond Donors (HBD) ≤ 3Maintains solubility and avoids excessive polarity. [5]
Hydrogen Bond Acceptors (HBA) ≤ 3Maintains solubility and avoids excessive polarity. [5]
Rotatable Bonds (RotB) ≤ 3Reduces entropic penalty upon binding. [5]
Topological Polar Surface Area (TPSA) ≤ 60 ŲCorrelates with membrane permeability and solubility.
Fraction sp³ (Fsp³) As high as possibleA metric for 3D character; higher values indicate less "flatness". [8]

Conclusion

This application note provides a robust and scientifically grounded framework for the design and synthesis of a high-quality, 3D-enriched fragment library. By starting with the chiral, privileged scaffold of (R)-2-(3-Bromophenyl)piperidine, researchers can employ reliable and scalable parallel synthesis protocols—such as Suzuki-Miyaura and amide couplings—to rapidly generate a diverse collection of novel fragments. Adherence to the stringent quality control measures outlined is critical for ensuring the integrity of the library and the ultimate success of fragment screening campaigns. The resulting library, rich in three-dimensional character, is well-positioned to identify novel starting points for challenging drug targets.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry.
  • CORE. NMR quality control of fragment libraries for screening.
  • BioSolveIT. FBDD: Fragment-Based Drug Design.
  • SciSpace. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro.
  • Approaches to Fragment-Based Drug Design.
  • PMC - NIH. NMR quality control of fragment libraries for screening.
  • RSC Publishing. (2024, February 12). Design, quality and validation of the EU-OPENSCREEN fragment library poised to a high-throughput screening collection.
  • PubMed. (2020, June 12). NMR quality control of fragment libraries for screening.
  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library.
  • PMC. (2017, May 31). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes.
  • Benchchem. 2-[(3-Bromophenyl)methyl]piperidine | 1225784-84-8.
  • ACS Publications. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes | Journal of Medicinal Chemistry.
  • PMC - NIH. Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
  • ResearchGate. (2016, January 20). What physico-chemical parameters must have molecules for fragment libraries?.
  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • PMC - NIH. (2025, September 10). Fragment-based drug discovery: A graphical review.
  • La Trobe University. (2025, November 28). Small Molecule Structure Characterisation.
  • MDPI. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis and Applications of Small Molecule Libraries | Chemical Reviews.
  • PubMed. (2006, August 15). Design and characterization of a functional library for NMR screening against novel protein targets.
  • ACS Publications. (2017, May 31). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes | Journal of Medicinal Chemistry.
  • Combinatorial Chemistry-Parallel Synthesis 1. Introduction: The Drug Discovery and Development Process 2. L.
  • PMC - NIH. Synthesis and screening of small molecule libraries active in binding to DNA.
  • MDPI. (2013, April 22). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation.
  • ResearchGate. Diphenylsilane as a Coupling Reagent for Amide Bond Formation.
  • PMC - NIH. NMR Characterization of RNA Small Molecule Interactions.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. (2025, January 31). The parallel and combinatorial synthesis and screening in drug discovery.
  • PNAS. Route to three-dimensional fragments using diversity-oriented synthesis.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR.
  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.
  • CORE. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery.
  • PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.
  • Benchchem. managing side reactions in piperidine functionalization.

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction of Piperidine Free Bases

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving and Preventing Emulsions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that liquid-liquid extraction of piperidine free bases can be a deceptively complex step. One of the most common and frustrating challenges encountered is the formation of a stable emulsion at the aqueous-organic interface. This guide is structured to provide not just solutions, but a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and, more importantly, prevent these issues from arising.

Troubleshooting Guide: Immediate Actions for Emulsion Resolution

This section addresses specific, in-the-moment problems you might be facing during your extraction.

Problem: A persistent, milky emulsion has formed between the aqueous and organic layers and does not resolve after several minutes of standing.

This is the most frequent issue encountered. Emulsions are dispersions of one liquid into another, immiscible liquid, often stabilized by surfactant-like molecules present in the sample matrix (e.g., phospholipids, fatty acids, or proteins)[1]. The high pH required to deprotonate piperidine to its free base can also contribute to the formation of soaps if fatty acids are present.

Solution Workflow:

Here is a logical progression of techniques to break a stable emulsion. Start with the least invasive method.

G start Persistent Emulsion Formed gentle_swirl 1. Gentle Mechanical Agitation (Swirl or stir with glass rod) start->gentle_swirl wait 2. Time (Allow to stand for 15-60 min) gentle_swirl->wait No resolution resolved Phase Separation Achieved gentle_swirl->resolved Resolved brine 3. 'Salting Out' Add saturated NaCl (brine) wait->brine No resolution wait->resolved Resolved solvent 4. Add a Different Solvent (e.g., a small amount of chloroform or methanol) brine->solvent No resolution brine->resolved Resolved ph_check 5. Re-check & Adjust pH Ensure aqueous pH is sufficiently basic solvent->ph_check No resolution solvent->resolved Resolved centrifuge 6. Centrifugation (If volume allows) ph_check->centrifuge No resolution ph_check->resolved Resolved filter 7. Filtration (Through glass wool or Celite®) centrifuge->filter No resolution centrifuge->resolved Resolved filter->resolved Resolved

Detailed Protocols for Key Steps:

Protocol 1: The "Salting Out" Technique

This is often the most effective chemical method. The addition of a salt like sodium chloride dramatically increases the ionic strength of the aqueous layer.[2][3] This has two primary effects: it reduces the solubility of the organic solvent in the aqueous phase and dehydrates the hydrated surfactant-like molecules that are stabilizing the emulsion, forcing them to partition into one of the bulk phases.[1][3]

  • Prepare a Saturated Solution: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is known as brine.

  • Add Portion-wise: Using a pipette, add a few milliliters of the brine solution to the separatory funnel containing the emulsion.

  • Mix Gently: Stopper the funnel and gently rock or invert it a few times. Do not shake vigorously, as this can reform the emulsion.

  • Observe: Allow the funnel to stand and observe if the emulsion layer begins to break. You may see the salt solution channeling through the emulsion as it works.[4]

  • Repeat if Necessary: If the emulsion is not fully resolved, add another small portion of brine and repeat the gentle mixing.

Protocol 2: Centrifugation

This physical method applies a strong mechanical force to accelerate the separation of the dispersed droplets from the continuous phase.[2][5] It is highly effective but limited by the volume of the sample and the availability of a suitable centrifuge.

  • Transfer: Carefully transfer the entire mixture (or the portion containing the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Spin: Centrifuge the tubes for 5-10 minutes at a moderate speed (e.g., 2000-3000 x g).[6]

  • Inspect: After centrifugation, three layers should be visible: the top organic layer, the bottom aqueous layer, and a small, compact pellet of solid interfacial material in between.[6]

  • Separate: Carefully pipette or decant the desired layer, avoiding the solid pellet.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of emulsions during the extraction of piperidine free bases?

Emulsions form when two immiscible liquids are agitated, creating a dispersion of one phase within the other.[2][7] This dispersion is often stabilized by compounds that have some solubility in both the aqueous and organic phases, acting as surfactants.[1] In the context of piperidine extraction from biological or natural product matrices, these stabilizers can be phospholipids, proteins, or fatty acids.[1] The process of basifying the aqueous layer to generate the piperidine free base can also saponify fatty acids, creating soaps that are excellent emulsifying agents.[4]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is always better than resolution.[1][2]

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion.[1] This increases the surface area for extraction without providing the high shear energy needed for stable emulsion formation.

  • Pre-emptive Salting Out: Add salt or brine to the aqueous layer before adding the organic solvent and beginning the extraction.[3][4] This increases the polarity of the aqueous phase from the start, discouraging the formation of an emulsion.

  • pH Control: Ensure the pH of the aqueous phase is sufficiently high (typically >11) to fully deprotonate the piperidinium salt to the free base. A partially protonated amine can have surfactant-like properties.

  • Alternative Extraction Methods: For samples that are notoriously prone to emulsions, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE).[1][2] These methods immobilize the aqueous phase on a solid support, and the organic solvent flows through, allowing for extraction without the vigorous mixing that causes emulsions.[1][2]

Q3: I've added brine, but the emulsion persists. What's my next step?

If salting out fails, the emulsion may be particularly robust. The next logical step is to try altering the properties of the organic phase. Add a small amount (5-10% of the organic phase volume) of a different organic solvent.[1] For example, if you are using diethyl ether or ethyl acetate, adding a small volume of dichloromethane or chloroform can help. This changes the overall polarity and solvent properties of the organic layer, which can disrupt the delicate balance stabilizing the surfactant at the interface.[1][2]

Q4: Can adjusting the pH help break an existing emulsion?

Yes, particularly if the emulsion is stabilized by acidic or basic compounds. If the emulsion is suspected to be caused by soaps formed from fatty acids, slightly lowering the pH with a dilute acid (e.g., 1M HCl) can protonate the carboxylate head groups, destroying their surfactant properties.[4][5] However, be extremely cautious with this approach. Lowering the pH too much will protonate your piperidine free base, making it water-soluble and causing it to partition back into the aqueous layer, defeating the purpose of the extraction. This should be considered a last-resort method.

Q5: Is filtering the emulsion a viable option?

Filtering can be effective, especially for removing the solid or semi-solid material that often constitutes the interfacial layer of an emulsion.[1] Passing the entire mixture through a plug of glass wool or a pad of a filter aid like Celite® in a funnel can physically trap the emulsion and allow the separate organic and aqueous phases to pass through.[8] Phase separation filter papers, which are hydrophobic, can also be used to separate the organic layer from the aqueous phase and the emulsion.[1]

Summary of Emulsion-Breaking Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Time/Gravity Allows droplets to coalesce naturally due to density differences.[4][5]Non-invasive, requires no reagents.Can be very slow (hours) or ineffective for stable emulsions.
Mechanical Agitation Gently stirring or swirling encourages droplet coalescence without adding high shear energy.Simple, requires no special equipment.Often insufficient for anything other than very weak emulsions.
Salting Out (Brine) Increases ionic strength of the aqueous phase, decreasing mutual solubility and dehydrating surfactants.[1][2][3]Highly effective, inexpensive, and generally applicable.Adds salt to the aqueous layer, which may need to be considered in downstream processing.
Solvent Addition Alters the polarity and solvent properties of the organic phase, disrupting the surfactant's stabilizing action.[1][2]Can be very effective when salting out fails.Alters the composition of the organic phase; may require removal later.
pH Adjustment Protonates or deprotonates emulsifying agents, destroying their surfactant properties.[4][9]Effective for emulsions stabilized by soaps or other pH-sensitive compounds.High risk of partitioning the target analyte (piperidine) into the wrong phase if not done carefully.
Centrifugation Applies g-force to accelerate the separation of phases and compact the interfacial material.[2][4][5]Very effective, fast, and clean separation.[6]Requires a centrifuge; limited by sample volume and tube size.
Filtration Physically removes the emulsion/interfacial material using a filter medium like glass wool or Celite®.[1][8]Good for removing solid particulates that stabilize emulsions.Can lead to some loss of product adsorbed onto the filter medium.
Ultrasonic Bath Uses high-frequency sound waves to induce cavitation and disrupt the emulsion droplets.[4][5]Can be effective for some emulsions.Requires specific equipment; can potentially heat the sample.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • Enhancing Extractions by Salting Out. LCGC International. [Link]

  • solid-liquid extraction. Columbia University. [Link]

  • Breaking emulsions. Reddit. [Link]

  • How does emulsion splitting work? Kluthe Magazine. [Link]

  • How emulsions form and break? Biolin Scientific. [Link]

  • Role of pH and cations on emulsion formation and stability of crude oils. ResearchGate. [Link]

Sources

Technical Support Center: Stability & Handling of (R)-2-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

(R)-2-(3-Bromophenyl)piperidine is a chiral secondary amine. While piperidines are generally considered stable, the introduction of the 3-bromophenyl group at the C2 position significantly alters its stability profile. This "benzylic-like" activation lowers the bond dissociation energy of the C2-H bond, making the compound susceptible to oxidative dehydrogenation (aromatization/imine formation) and N-oxidation upon exposure to air, light, or transition metal traces.

Critical Stability Alert:

  • Physical State: The free base is an oil or low-melting solid and is significantly less stable than its salt forms (e.g., HCl, Tartrate).

  • Primary Degradation Mode: Aerobic oxidation to the imine (2,3,4,5-tetrahydropyridine derivative) and subsequent hydrolysis or polymerization.

  • Chiral Integrity: Oxidation at the C2 position destroys the chiral center, leading to racemization or loss of enantiomeric excess (ee).

Troubleshooting Guide: Diagnostics & Rescue

Issue 1: The compound has changed color (Yellow/Brown Discoloration)

Diagnosis: This is the hallmark of oxidative degradation. Pure piperidines are colorless. Yellowing indicates the formation of conjugated imines or N-oxide impurities, often catalyzed by trace metals or light.

Step-by-Step Rescue Protocol (Purification via Salt Formation): Note: This protocol converts the free base to a stable HCl salt, rejecting non-basic impurities.

  • Dissolution: Dissolve the crude/discolored oil in a non-polar solvent (e.g., Diethyl ether or MTBE) (10 mL/g).

  • Filtration: If insoluble dark tars are present, filter through a pad of Celite® to remove polymerized byproducts.

  • Salt Formation: Cool the solution to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or ethereal HCl.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white to off-white solid.

  • Isolation: Filter the solid under nitrogen. Wash with cold ether to remove soluble non-basic oxidation impurities.

  • Drying: Dry under high vacuum at 40°C. Check HPLC purity.

Issue 2: Loss of Enantiomeric Excess (ee) during Storage

Diagnosis: Radical-mediated oxidation mechanisms at the benzylic C2 position can lead to transient planar intermediates, resulting in partial racemization.

Corrective Action:

  • Immediate: Switch storage to -20°C under Argon.

  • Analysis: Perform Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

  • Resolution: If ee has dropped significantly (<95%), recrystallization of the tartrate salt (using D- or L-tartaric acid depending on the specific diastereomer required) is the only viable method to restore optical purity.

Mechanistic Insight: Why does this happen?

Understanding the degradation pathway is vital for prevention. The C2 position is "doubly activated" by the nitrogen lone pair and the adjacent aromatic ring.

OxidationMechanism Compound (R)-2-(3-Bromophenyl) piperidine Radical C2-Radical Intermediate Compound->Radical O2 / Light / Metal NOxide N-Oxide Impurity Compound->NOxide Peroxides / Air Imine Imine Species (Tetrahydropyridine) Radical->Imine -H• (Dehydrogenation) Racemate Racemization (Loss of Chirality) Radical->Racemate H• Abstraction (Non-stereoselective) Hydrolysis Ring Opening/ Hydrolysis Products Imine->Hydrolysis +H2O (Moisture)

Figure 1: Oxidative degradation pathways. The formation of the C2-radical is the critical failure point, leading to both chemical degradation (imine) and stereochemical loss (racemization).

Frequently Asked Questions (FAQs)

Q1: Can I store the free base in the refrigerator (4°C)? A: Not recommended for long term. The free base is prone to absorbing CO₂ from the air to form carbamates and slow oxidation.

  • Best Practice: Convert to a salt (HCl, Tosylate) for long-term storage.

  • If Free Base is Mandatory: Store at -20°C under an Argon atmosphere in amber glass vials.

Q2: I see a new peak at RRT ~0.85 on my HPLC. What is it? A: This is likely the N-Oxide . N-oxides are more polar than the parent amine and typically elute earlier on Reverse Phase (C18) columns.

  • Verification: Treat a small sample with a reducing agent (e.g., Sodium Bisulfite or Triphenylphosphine). If the peak disappears and the parent peak increases, it is the N-Oxide.

Q3: Is the compound compatible with chlorinated solvents like DCM? A: Generally yes, but avoid old chloroform or DCM which may contain traces of HCl or phosgene (if unstabilized). More importantly, avoid solvents prone to peroxide formation (THF, Ether) unless they are freshly distilled or tested, as peroxides will rapidly oxidize the amine to the N-oxide.

Q4: How do I handle the compound for weighing? A:

  • Allow the vial to warm to room temperature before opening (prevents water condensation).

  • Flush the headspace with Nitrogen/Argon immediately after use.

  • Use a glass or stainless steel spatula (avoid iron/rust).

Analytical Reference Data

Table 1: Stability Matrix

ConditionFormStability RatingExpected Degradants
Solid, -20°C, Argon HCl SaltExcellent (>2 Years)None
Solid, 25°C, Air Free BasePoor (<1 Month)N-Oxide, Carbonate salts
Solution (MeOH), 25°C Free BaseModerate (Days)Imine (if light exposed)
Solution (THF), 25°C Free BasePoorN-Oxide (via peroxides)

Recommended Experimental Workflow

To ensure data integrity during synthesis or analysis, follow this closed-loop workflow:

HandlingWorkflow Receipt 1. Receipt/Synthesis Check Appearance immediately QC 2. Initial QC HPLC Purity & Chiral HPLC Receipt->QC Decision Purity > 98%? QC->Decision Purify Perform Salt Formation (See Rescue Protocol) Decision->Purify No Storage 3. Storage -20°C, Amber Vial, Argon Decision->Storage Yes Purify->QC Retest Usage 4. Usage Warm to RT -> Inert Sampling Storage->Usage Usage->Storage Purge Headspace & Reseal

Figure 2: Standard Operating Procedure (SOP) for handling sensitive chiral piperidines.

References

  • Niraparib Process Chemistry

    • Patent: "Process for the preparation of Niraparib and intermediates thereof." US Patent 10,927,095 B2. (2021).
  • Oxidation of Cyclic Amines

    • Article: "Oxidative degradation of secondary amines: Mechanisms and prevention." Journal of Pharmaceutical Sciences.
  • Safety & Handling

    • SDS: "Safety Data Sheet: 2-(3-Bromophenyl)piperidine." Sigma-Aldrich / Merck. (2025).[1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's chemical hygiene plan before handling.

Sources

purification methods for N-alkylated 2-arylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-Alkylated 2-Arylpiperidine Derivatives Curated by Senior Application Scientists for Drug Development Professionals

Overview N-alkylated 2-arylpiperidines are privileged pharmacophores in medicinal chemistry, frequently appearing in GPCR ligands and CNS-active therapeutics. However, their purification is notoriously challenging. The presence of a basic secondary or tertiary amine (pKa ~9–10) adjacent to an aryl ring introduces issues like severe chromatographic tailing, epimerization, and complex zwitterionic behavior when other functional groups are present. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these bottlenecks.

Module 1: Chromatographic Troubleshooting & Peak Tailing

Q: Why do my N-alkylated 2-arylpiperidines exhibit severe peak tailing and broad elution bands on standard silica or C18 columns? A: The fundamental cause of peak tailing for basic amines is secondary ion-exchange interactions. In reverse-phase liquid chromatography (RPLC), the stationary phase consists of nonpolar entities (C8/C18) bonded to a silica base. However, up to 50% of the silica surface inherently contains free, unreacted silanol (Si-OH) groups[1]. These silanol groups are acidic. When a basic piperidine derivative passes through the column, it becomes protonated and interacts strongly with the ionized anionic silanols, causing delayed elution and severe tailing[2].

Q: How can I modify my mobile phase to eliminate this tailing? A: You must employ a silanol suppressor or manipulate the pH to neutralize the interaction. Adding a competing base, such as Triethylamine (TEA), is the most effective strategy. TEA (pKa ~10.7) is a stronger base than most piperidine derivatives. It competitively binds to the anionic silanol groups, masking them and creating a "stable" spatial environment with its hydrophobic ethyl tails, which prevents the target analyte from undergoing secondary interactions[3]. Alternatively, working at a low pH (e.g., pH 2.5 phosphate buffer) protonates and neutralizes the silanol groups, preventing ion exchange[2].

ChromatographyTroubleshooting Issue Issue: Severe Peak Tailing of Basic Piperidine CheckPhase Is it Normal Phase (NP) or Reverse Phase (RP)? Issue->CheckPhase NP Normal Phase (Silica) CheckPhase->NP RP Reverse Phase (C18/C8) CheckPhase->RP NP_Sol Add 0.1-1% TEA or DEA to Mobile Phase NP->NP_Sol RP_Sol Adjust pH < 3.0 OR Add 5mM TEA RP->RP_Sol Mechanism TEA masks acidic Si-OH groups, preventing secondary ion-exchange NP_Sol->Mechanism RP_Sol->Mechanism

Logical troubleshooting tree for mitigating basic amine peak tailing.

Table 1: Quantitative Impact of Mobile Phase Additives on Piperidine Peak Asymmetry

Additive StrategyConcentrationMechanistic ActionTypical Peak Asymmetry (

)
Column Lifespan Impact
None (Standard RP) 0 mMUnsuppressed silanol interaction> 2.5 (Severe Tailing)Neutral
Phosphate Buffer 10–20 mM (pH 2.5)Protonates/neutralizes silanols1.2 – 1.5 (Moderate)Moderate (Silica hydrolysis risk)
Triethylamine (TEA) 5 mMCompetitively masks active sites1.0 – 1.1 (Symmetrical)Reduced (Accelerates endcapping hydrolysis)

Note: Data synthesized from standard RPLC optimization parameters for basic compounds[2].

Protocol 1: Self-Validating RP-HPLC Method for Basic Piperidines

  • Preparation: Prepare Mobile Phase A: 20 mM potassium phosphate buffer adjusted to pH 3.0. Add 400 µL/L of Triethylamine (TEA)[2]. Prepare Mobile Phase B: Acetonitrile.

  • Equilibration: Flush the C18 column with the mobile phase mixture (e.g., 63:37 A:B) at 1 mL/min until the baseline stabilizes.

  • Injection & Monitoring: Inject the sample. Monitor via UV-Vis (e.g., 230 nm).

  • Validation Check: Calculate the Peak Asymmetry factor (

    
    ) of the eluted piperidine. If 
    
    
    
    , the silanol suppression is incomplete. Incrementally increase TEA concentration by 1 mM (up to a maximum of 10 mM) until
    
    
    .

Module 2: Chiral Resolution of Racemic Mixtures

Q: Preparative chiral chromatography is too expensive for our current scale. How can I efficiently resolve racemic N-alkylated 2-arylpiperidines? A: Diastereomeric salt formation using chiral diacids is the most scalable and cost-effective method[4]. Classical resolving agents like (L)-tartaric acid or dibenzoyltartaric acid (DBTA) are highly effective for basic amines[5].

Causality: When a racemic basic amine reacts with an enantiopure acid (e.g., (L)-tartaric acid), it forms two distinct diastereomeric salts: (R)-amine·(L)-tartrate and (S)-amine·(L)-tartrate. Because diastereomers have different physical properties (specifically, lattice energies and solubilities), one salt will preferentially crystallize out of a carefully selected solvent system upon cooling, while the other remains in the mother liquor[6].

ChiralResolution Start Racemic N-alkylated 2-arylpiperidine AddAcid Add (L)-Tartaric Acid in Aqueous/Organic Solvent Start->AddAcid Heat Heat to Dissolve (Salt Formation) AddAcid->Heat Cool Controlled Cooling (Fractional Crystallization) Heat->Cool Filter Filtration Cool->Filter Solid Solid Phase: (R)-Amine (L)-Tartrate Filter->Solid Liquid Mother Liquor: (S)-Amine Enriched Filter->Liquid Basify Basify (pH > 10) & Extract (LLE) Solid->Basify PureAmine Enantiopure (R)-Amine Basify->PureAmine

Workflow for diastereomeric salt resolution of racemic piperidines.

Protocol 2: Self-Validating Diastereomeric Resolution via (L)-Tartaric Acid

  • Salt Formation: In a reaction vessel, dissolve 0.5 to 1.0 molar equivalents of (L)-tartaric acid in water or an acetone/water mixture[6]. Add the racemic N-alkylated 2-arylpiperidine.

  • Dissolution: Heat the mixture under stirring until complete dissolution is achieved.

  • Crystallization: Slowly cool the solution to room temperature. Causality Note: Slow cooling promotes the formation of a highly ordered crystal lattice, which excludes the undesired diastereomer and increases enantiomeric excess (ee). Seeding with a pure crystal can induce precipitation[6].

  • Isolation: Filter the precipitated diastereomeric salt.

  • Free-Basing (Validation Step): Suspend the isolated salt in water. Add aqueous NaOH dropwise. Validation: Use a pH meter to ensure the aqueous phase reaches pH > 10. This guarantees complete liberation of the free amine from the tartrate salt[6].

  • Extraction: Extract the aqueous layer 3x with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Module 3: Handling Zwitterionic & Highly Polar Derivatives

Q: My target compound contains both a basic N-alkylpiperidine moiety and a Lewis acidic group (e.g., a boronic acid ester). It irreversibly absorbs onto silica gel. How do I isolate it? A: Zwitterionic piperidines, such as the lysosome-targeting prodrug NCure2, run as broad, streaky bands under all neutral, basic, or acidic chromatographic conditions. Furthermore, silica gel often catalyzes the on-column hydrolysis of sensitive groups like boronic acid pinacol esters, leading to near-total product loss[7].

Causality: The simultaneous presence of a basic amine and an acidic moiety causes the molecule to bind to both the acidic silanols and the trace metal impurities in the silica matrix.

Protocol 3: Non-Chromatographic Purification via HCl Salt Precipitation To bypass chromatography entirely, exploit the differential solubility of the compound's hydrochloride salt.

  • Reaction Quench: After the final synthesis step, concentrate the crude reaction mixture under reduced pressure.

  • Solvent Exchange: Dissolve the crude residue in a minimal amount of an anhydrous, non-polar solvent (e.g., diethyl ether or MTBE) where the free-base zwitterion is soluble but impurities are not. Filter off insoluble byproducts.

  • Salt Precipitation: Slowly add a stoichiometric amount of anhydrous HCl in dioxane (or ethereal HCl) to the filtrate at 0 °C. The basic piperidine nitrogen will protonate, forming the HCl salt.

  • Validation Check: Because the HCl salt of the zwitterionic piperidine is highly polar, it will crash out of the non-polar solvent as a solid precipitate[7]. Validate by spotting the supernatant on a TLC plate; if the product spot is absent, precipitation is complete.

  • Isolation: Filter the precipitate and wash with cold diethyl ether to yield the analytically pure target compound without the need for tedious chromatography[7].

References

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. 1

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. 2

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. 3

  • Synthesis of a lysosome-targeting aminoferrocene-based prodrug NCure2. ChemRxiv. 7

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Universidade de Lisboa. 4

  • (R)-2-Methylpiperazine (L)-tartaric acid salt. Benchchem. 6

  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts. MDPI. 5

Sources

overcoming catalyst poisoning by piperidine nitrogen in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition Metal Catalysis. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing catalyst deactivation when working with piperidine-containing substrates.

Piperidine is a ubiquitous pharmacophore, but its highly basic and sterically accessible secondary nitrogen lone pair makes it a notorious catalyst poison in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions). By coordinating strongly to electrophilic Pd(II) intermediates or the Pd(0) active species, piperidine forms stable, off-cycle complexes that halt the catalytic cycle[1][2].

This guide provides field-proven troubleshooting frameworks, step-by-step methodologies, and mechanistic insights to overcome this limitation.

Part 1: Diagnostic Troubleshooting Guide

Symptom 1: Complete Reaction Stalling & "Black Palladium" Precipitation

  • Root Cause: The piperidine nitrogen lone pair outcompetes the phosphine ligand or transmetalating agent, forming a dead-end [Pd(II)-amine] complex. Over time, the unliganded palladium aggregates and precipitates as inactive Pd(0) black[3].

  • Causality & Solution: You must either electronically mask the lone pair or sterically block its access to the metal. If the piperidine nitrogen is not the intended coupling site (e.g., in a Suzuki C-C coupling), immediately pivot to an N-Protection Strategy (Protocol A)[4].

Symptom 2: Low Yields & High Catalyst Loading Required (>5 mol%)

  • Root Cause: Partial catalyst poisoning. The binding of the amine to the palladium is reversible but thermodynamically favored, meaning a large portion of your catalyst resting state is off-cycle.

  • Causality & Solution: Shift the kinetic equilibrium by accelerating the productive catalytic steps. Switch to highly electron-rich, sterically demanding biaryl phosphine ligands (e.g., RuPhos or BrettPhos)[5]. Their steric bulk prevents the secondary amine from coordinating, while their electron density accelerates oxidative addition.

Symptom 3: Unwanted N-Arylation (Selectivity Failure)

  • Root Cause: The piperidine nitrogen acts as a nucleophile, attacking the Pd-aryl intermediate to form an unwanted Buchwald-Hartwig C-N coupled byproduct instead of the desired C-C bond.

  • Causality & Solution: Implement the In-Situ Protonation Strategy (Protocol B). By converting the piperidine to a piperidinium salt, the lone pair is tied up in an N-H bond, rendering it non-nucleophilic[6][7].

Part 2: Visualizing the Poisoning Mechanism & Decision Matrix

CatalystCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Aryl Halide Poisoned Off-Cycle Poisoned Complex [Pd(II)-Piperidine] OxAdd->Poisoned Free Piperidine (Strong N-Coordination) Product Cross-Coupling Product OxAdd->Product Transmetalation & Reductive Elimination Poisoned->OxAdd Ligand/Acid Rescue Product->Pd0 Catalyst Regeneration

Figure 1: Mechanism of piperidine-induced catalyst poisoning vs. the productive cross-coupling cycle.

DecisionTree Start Piperidine-containing Substrate Q1 Is the piperidine N-H the desired coupling site? Start->Q1 Yes Protocol C: Buchwald Ligands (RuPhos/BrettPhos) + Slow Addition Q1->Yes Yes (C-N Coupling) No Is late-stage deprotection acceptable for the workflow? Q1->No No (e.g., Suzuki C-C) Protect Protocol A: N-Boc/Cbz Protection (Eliminates lone pair) No->Protect Yes Salt Protocol B: Protonation Strategy (Piperidinium HCl salt) No->Salt No (Atom Economy needed)

Figure 2: Decision matrix for selecting the optimal strategy to overcome piperidine poisoning.

Part 3: Core Experimental Protocols (Self-Validating Systems)

Protocol A: The Protection Strategy (Industry Standard)

By masking the amine as a carbamate (e.g., N-Boc), the nitrogen lone pair is delocalized into the carbonyl group via resonance. This drastically reduces its Lewis basicity, completely preventing palladium coordination[4].

Step-by-Step Methodology:

  • Protection: Dissolve the piperidine substrate (1.0 eq) in DCM. Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq). Stir at room temperature for 4 hours.
  • Validation Check: Perform TLC (Ninhydrin stain). The disappearance of the primary/secondary amine spot confirms complete protection.

  • Cross-Coupling: Set up the Suzuki/Sonogashira reaction using the N-Boc protected substrate,

    
     (2-5 mol%), and standard base (e.g., 
    
    
    
    ).
  • Deprotection: Post-coupling, treat the isolated product with 20% TFA in DCM for 2 hours at room temperature to reveal the free piperidine.

Protocol B: In-Situ Protonation (Atom-Economic Approach)

If protection/deprotection steps are undesirable, use the piperidinium hydrochloride salt. The protonated nitrogen lacks an available lone pair[6][7].

Step-by-Step Methodology:

  • Salt Formation: Treat the free piperidine substrate with 1.0 M HCl in diethyl ether to precipitate the piperidinium HCl salt. Isolate via filtration.

  • Biphasic Coupling Setup: Use a biphasic solvent system (e.g., Toluene/Water 3:1). Use a mild, inorganic base (like

    
    ) that partitions preferentially into the aqueous layer.
    
  • Causality of the System: The bulk of the piperidine remains protonated in the aqueous/interface layer. Only trace amounts of the free amine are liberated into the organic layer at any given time, keeping its concentration below the threshold required to poison the organic-soluble Pd catalyst.

  • Validation Check: Monitor the reaction via LC-MS. If the reaction stalls at 50% conversion, the aqueous layer may have become too acidic; add a supplementary buffer.

Protocol C: Advanced Steric Shielding & Slow Addition (For C-N Couplings)

When the piperidine nitrogen is the intended nucleophile (Buchwald-Hartwig amination), you cannot protect or permanently protonate it. You must rely on ligand architecture and concentration control[5][8].

Step-by-Step Methodology:

  • Ligand Selection: Utilize a pre-catalyst system like RuPhos-Pd-G3 (1-2 mol%). The massive steric footprint of the RuPhos ligand creates a deep catalytic pocket that rejects off-cycle binding of the bulky piperidine but allows the necessary on-cycle interactions.

  • Slow Addition: Dissolve the piperidine (1.2 eq) in the reaction solvent (e.g., THF or Dioxane). Load this into a syringe pump.

  • Execution: Heat the aryl halide, base (

    
    ), and catalyst to 80°C. Add the piperidine solution dropwise via the syringe pump over 2-4 hours.
    
  • Causality of the System: By keeping the instantaneous concentration of the free amine extremely low, the rate of productive oxidative addition and transmetalation vastly outcompetes the rate of off-cycle catalyst poisoning[8].

Part 4: Quantitative Data Presentation

The following table summarizes the operational trade-offs of each strategy based on standard pharmaceutical process chemistry metrics:

StrategyCatalyst Loading Req.Yield ExpectationFunctional Group ToleranceAtom EconomyBest Use Case
A: N-Boc Protection Low (1-2 mol%)>85%High (Tolerates sensitive electrophiles)Low (Requires 2 extra steps)Early-stage synthesis; complex Suzuki C-C couplings.
B: Protonation (Salt) Medium (3-5 mol%)60-80%Medium (Base-sensitive groups may degrade)High (No protecting groups)Late-stage functionalization; process scale-up.
C: RuPhos + Slow Add. Very Low (0.5-1 mol%)>90%High (Excellent for sterically hindered arenes)High (Direct coupling)Buchwald-Hartwig C-N aminations.

Part 5: Frequently Asked Questions (FAQs)

Q: I am scaling up a Sonogashira coupling with a piperidine alkyne, and I cannot use N-Boc protection due to cost. What is the alternative? A: Use the Protonation Strategy (Protocol B) combined with a copper-free Sonogashira protocol. Copper co-catalysts can also be poisoned by basic amines. Use


 with a highly active ligand like XPhos, and utilize the piperidinium salt of your alkyne. The slight acidity of the salt will require careful buffering of your organic base (e.g., using Diisopropylamine) to ensure the alkyne is still deprotonated for transmetalation while minimizing free piperidine[1][2].

Q: Why does my reaction turn black almost immediately upon adding the piperidine? A: The immediate formation of "palladium black" indicates rapid reduction of Pd(II) to unliganded Pd(0), followed by aggregation. Piperidine can act as a reducing agent via


-hydride elimination if it coordinates to the metal. Ensure your system is thoroughly degassed, and consider switching to a bulky bidentate ligand (like BINAP or dppf) which binds more tightly to the Pd center, preventing the amine from displacing it[3][9].

Q: Can I use organic bases like DBU or DIPEA instead of inorganic bases to prevent poisoning? A: Yes, but with caution. Highly hindered organic bases like DIPEA (N,N-Diisopropylethylamine) are excellent because they are strong enough to facilitate the catalytic cycle but too sterically hindered to poison the palladium catalyst themselves. However, if you use a less hindered base like DBU at high concentrations, it can competitively bind to the catalyst and induce the exact poisoning effect you are trying to avoid[8].

References

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. Available at:[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at:[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity. ACS Catalysis. Available at:[Link]

  • Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Available at:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at:[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available at:[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at:[Link]

Sources

Technical Support Center: Dynamic Kinetic Resolution (DKR) of 2-Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reference ID: DKR-2AP-OPT-2026

System Overview & Core Philosophy

Welcome. You are likely here because your Dynamic Kinetic Resolution (DKR) of 2-arylpiperidines has stalled at 50% conversion, or your enantiomeric excess (ee) is degrading.

DKR is a "coupled oscillator" system. It relies on two competing rates: the rate of racemization (


) and the rate of resolution (

).[1][2] For 2-arylpiperidines (secondary cyclic amines), this is particularly challenging due to steric hindrance and the high energy barrier for racemizing secondary amines compared to primary ones.

The Golden Rule of DKR:



Translation: Your metal catalyst must flip the "wrong" enantiomer's stereochemistry significantly faster than the enzyme/catalyst consumes the "slow" enantiomer, but not so fast that it destroys the product.

The Mechanism: Visualization

Before troubleshooting, verify your mental model of the reaction.

DKR_Mechanism cluster_racemization Racemization Cycle (Metal Catalyst) S_Amine (S)-2-Arylpiperidine (Unwanted Enantiomer) Imine Intermediate (Achiral Imine) S_Amine->Imine Dehydrogenation (Pd/C or Ru) Product (R)-Amide Product ( kinetically trapped ) S_Amine->Product Slow Acylation (Selectivity Leakage) R_Amine (R)-2-Arylpiperidine (Target Enantiomer) Imine->R_Amine Hydrogenation R_Amine->Product Fast Acylation (k_res) (Lipase + Acyl Donor)

Figure 1: The DKR "Windmill." The racemization cycle (left) must spin faster than the resolution step (right) consumes the substrate.

Troubleshooting Guides (FAQ Format)

Module A: The Racemization Bottleneck (Low Yield)

Symptom: The reaction stalls at exactly 50% conversion, or proceeds very slowly beyond 50%. Diagnosis: The "Dynamic" part of your DKR has failed. You are performing a standard Kinetic Resolution. The metal catalyst is dead or inhibited.[3][4]

QuestionTechnical Analysis & Solution
Why is my racemization catalyst inactive? Amine Poisoning: 2-arylpiperidines are strong sigma-donors. They coordinate tightly to Pd or Ru centers, blocking the active sites required for hydride transfer. Fix: Increase temperature (if enzyme allows) to promote ligand dissociation, or switch to Pd nanoparticles on AlO(OH) or Pd-AmP-MCF . These heterogeneous supports prevent aggregation and reduce inhibition [1].
Is my hydrogen source correct? The Hydrogen Balance: Racemization requires a "hydrogen borrowing" mechanism. Fix: If using molecular H₂, keep pressure low (0.1 bar). High H₂ pressure forces the equilibrium toward the amine, shutting down the imine intermediate formation. Ideally, use a hydrogen transfer system where the catalyst cycles H₂ from the substrate itself.
Why does the reaction stop after a few hours? Imine Oligomerization: The cyclic imine intermediate is unstable. If

is fast but

is slow, the imine accumulates and polymerizes or hydrolyzes (if wet). Fix: Ensure strictly anhydrous conditions (molecular sieves 4Å). Match rates: if racemization is fast, increase enzyme loading to trap the amine before the imine degrades.
Module B: Selectivity Erosion (Low ee)

Symptom: Yield is high (>80%), but ee is poor (<90%). Diagnosis: The resolution step is too fast (


) or the background reaction is interfering.
QuestionTechnical Analysis & Solution
Is the enzyme eating the wrong enantiomer? Selectivity Factor (E): Even good enzymes have limits. If the "wrong" enantiomer builds up because racemization is slow, the enzyme will eventually accept it. Fix: Slow down the acylation. Use a less activated acyl donor (e.g., switch from ethyl methoxyacetate to isopropyl acetate). This gives the metal catalyst time to racemize the "wrong" enantiomer back to the "right" one.
Is the product racemizing? Over-active Metal: In rare cases, the metal catalyst can attack the amide product. Fix: Check if your amide product is stable under reaction conditions (control experiment). If not, lower the temperature or reduce metal loading.
Why are secondary amines so difficult? Steric Bulk: 2-arylpiperidines have significant steric hindrance near the nitrogen. Lipase B from Candida antarctica (CALB) often struggles with bulky secondary amines. Fix: Switch to Lipase PS-C1 (Burkholderia cepacia) or engineered variants. Alternatively, use ethyl methoxyacetate as the acyl donor; the methoxy group provides electronic activation that helps overcome the steric barrier of secondary amines [2].

Optimized Experimental Protocol

Target: Chemoenzymatic DKR of 2-phenylpiperidine Standard: Based on Bäckvall et al. methodologies [1, 2].

Reagents & Setup
  • Substrate: Racemic 2-phenylpiperidine (1.0 equiv)

  • Racemization Catalyst: Pd-nanoparticles on AlO(OH) (2.5 mol%) or Shvo’s Catalyst (if temp > 70°C).

  • Resolution Catalyst: CALB (Novozym 435) immobilized (50 mg/mmol substrate).

  • Acyl Donor: Ethyl methoxyacetate (2.0 equiv) — Critical for secondary amines.

  • Solvent: Dry Toluene or MTBE (Stored over 4Å MS).

  • Atmosphere: Argon (with optional 1 atm H₂ balloon if using Pd/C, but usually self-sufficient).

Step-by-Step Workflow
  • Catalyst Pre-treatment (Crucial):

    • If using Pd/C or Pd-nanoparticles, reduce them under H₂ (1 atm) in dry toluene for 30 mins before adding the amine. This activates the surface hydrides.

    • Why: Removes surface oxides that cause induction periods.

  • Reaction Assembly:

    • In a dry Schlenk tube, combine the pre-treated Pd catalyst, CALB, and Na₂CO₃ (0.5 equiv, dry).

    • Note: Na₂CO₃ suppresses the formation of ammonium species which cannot undergo racemization.

  • Initiation:

    • Add the solution of racemic 2-phenylpiperidine in toluene.

    • Add Ethyl methoxyacetate.[5]

    • Heat to 70°C . (Secondary amines require higher temp for racemization than primary amines).

  • Monitoring:

    • T=1h: Check conversion. If >30%, your enzyme is too fast. Lower temp or change acyl donor.

    • T=24h: Ideal endpoint. Filter through Celite to remove catalysts.

  • Purification:

    • The product is the (R)-amide .[1] The remaining starting material (if any) should be racemic if

      
       was efficient.
      

Advanced Troubleshooting Matrix

Troubleshooting_Matrix Start Start Troubleshooting Check_Conv Check Conversion (%) Start->Check_Conv Low_Conv Conversion < 50% Check_Conv->Low_Conv Stuck_50 Stuck at ~50% Check_Conv->Stuck_50 High_Conv Conversion > 80% Check_Conv->High_Conv Enzyme_Death Change Acyl Donor (Try Methoxyacetate) Low_Conv->Enzyme_Death Is Enzyme Active? Metal_Death 1. Pre-reduce Pd catalyst 2. Add Na2CO3 3. Increase Temp Stuck_50->Metal_Death Racemization Failed Check_EE Check Product ee High_Conv->Check_EE Good_EE Success Check_EE->Good_EE ee > 98% Bad_EE Low ee (<90%) Check_EE->Bad_EE Rate_Mismatch 1. Use slower Acyl Donor 2. Decrease Enzyme Load Bad_EE->Rate_Mismatch Resolution too fast

Figure 2: Diagnostic Logic Flow for DKR Optimization.

References

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. Gustafson, K. P. J., et al. (2014).[6][7] Journal of Organic Chemistry. [Link][6][7]

  • Dynamic Kinetic Resolution of Amines and Amino Acids. Verho, O., & Bäckvall, J. E. (2015).[2][8] Journal of the American Chemical Society. [Link]

  • Recent Advances in the Dynamic Kinetic Resolution of Amines. Wamser, A., et al. (2023). Chemical Reviews. [Link]

For further assistance, please contact the Application Science team with your specific HPLC traces and catalyst lot numbers.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-HIND-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

You are encountering low conversion in the coupling of sterically hindered aryl bromides (e.g., ortho-substituted or multi-substituted rings).

The Root Cause: In standard Suzuki couplings, oxidative addition is often rate-limiting. However, in hindered systems , the energy landscape shifts. The steric bulk prevents the approach of the boronate species during transmetallation or inhibits the conformational change required for reductive elimination . Furthermore, hindered boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) faster than they can couple, leading to "catalyst death" by substrate consumption.

This guide provides a self-validating protocol to overcome these kinetic traps using next-generation precatalysts and specific ligand architectures.

The "Gold Standard" Hindered Protocol

Do not use


 or simple Pd(II) salts for these substrates. They lack the steric bulk to force reductive elimination and the electron density to sustain the catalytic cycle.
Recommended System Architecture
ComponentRecommendationScientific Rationale
Precatalyst XPhos Pd G4 or SPhos Pd G4 G4 Precatalysts ensure a 1:1 L:Pd ratio and rapid activation at low temperatures, preventing Pd-black formation before the cycle begins.
Ligand SPhos (Universal) or XPhos (Extremely hindered)These Dialkylbiaryl phosphines have high % Buried Volume (

). The bulk forces the Pd(II) intermediate into a geometry that favors reductive elimination.
Base

(tribasic)
A mild base that minimizes protodeboronation compared to hydroxides/alkoxides while sufficiently activating the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) Water is obligatory . The active transmetallating species is often the trihydroxyboronate

, which requires water to form.
Step-by-Step Optimization Workflow

Step 1: The "Slow-Release" Setup (To fight Protodeboronation) If your boronic acid is unstable (turning into Ar-H), you must limit its concentration relative to the catalyst.

  • Dissolve Aryl Bromide (1.0 equiv) and Catalyst (2-5 mol%) in Dioxane in the reaction vessel.

  • Dissolve Boronic Acid (1.5 equiv) in a separate syringe.

  • Add the Boronic Acid solution dropwise over 1 hour at reaction temperature.

Step 2: Temperature Control

  • Start at 80°C .

  • If conversion is <10% after 2 hours, increase to 100°C .

  • Note: Hindered systems rarely work at room temperature unless using specialized Pd-NHC complexes (PEPPSI).

Mechanistic Visualization

The following diagram illustrates where steric hindrance blocks the cycle and how bulky ligands (L) overcome it.

SuzukiHindered Start Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Transmetallation (Steric Bottleneck #1) OxAdd->TransMet + Ar-B(OH)3 / Base (Slow in hindered systems) RedElim Reductive Elimination (Steric Bottleneck #2) TransMet->RedElim Pd(II) Intermediate Proto Protodeboronation (Boronic Acid -> Ar-H) TransMet->Proto If Transmetallation stalls, Boronic acid decomposes RedElim->Start Regeneration Product Biaryl Product RedElim->Product Product Release

Figure 1: The Catalytic Cycle. Red nodes indicate steps where steric hindrance causes stalls, leading to side reactions like protodeboronation.

Troubleshooting FAQs

Q1: The reaction turns black immediately, and I see no conversion. Why?

Diagnosis: "Pd Black" precipitation.[1] Cause: The active Pd(0) species is unstable and aggregating because the ligand is not stabilizing it, or you are using a Pd(II) source (like


) that isn't reducing properly.
Solution: 
  • Switch to G3/G4 Precatalysts: These contain the ligand pre-bound.

  • Increase Ligand/Metal Ratio: If using separate Pd and Ligand, use a 2:1 ratio of Ligand:Pd.

  • Degassing: Oxygen kills the electron-rich phosphines required for hindered coupling. Sparging with Argon for 20 mins is mandatory.

Q2: I see the starting bromide remaining, but the boronic acid is gone. LCMS shows "Ar-H".

Diagnosis: Protodeboronation.[2][3][4] Cause: The boronic acid hydrolyzed before it could transmetallate. This is common with ortho-substituted boronic acids.[3] Solution:

  • Switch to MIDA Boronates: These release the active boronic acid slowly, keeping the standing concentration low.[5]

  • Anhydrous Conditions (Advanced): Use CsF or TMSOK (Potassium trimethylsilanolate) in dry Toluene. This avoids the water pathway that leads to protodeboronation.

Q3: Which ligand is best for "Tetra-ortho" substitution (e.g., Mesityl coupling)?

Diagnosis: Extreme steric demand. Recommendation: XPhos or RuPhos . Data:

Ligand Application
SPhos General hindered coupling (Tri-ortho).
XPhos Extreme hindrance (Tetra-ortho).[6] Excellent stability.
RuPhos Best for electron-poor hindered halides.

|


  | High reactivity but air-sensitive and pyrophoric. Use as a last resort. |
Q4: My yield is stuck at 40%. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Poisoning.[7] Cause: In hindered systems, the biaryl product can sometimes coordinate to the Pd, or the halide salts (KBr) build up and inhibit the reaction. Solution:

  • Solvent Switch: Change from Dioxane to n-Butanol or t-Amyl Alcohol . The higher solubility of the resulting salts can drive the reaction.

  • Additives: Add 10 mol% tetrabutylammonium bromide (TBAB) . This acts as a phase transfer catalyst and stabilizes nanoparticles.

Diagnostic Decision Tree

Use this flowchart to determine your next experiment.

TroubleshootingTree Start Analyze Crude Mixture (LCMS/NMR) CheckSM Is Aryl Bromide (SM) consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes Yes SM_No No (SM Remains) CheckSM->SM_No No CheckProd Is Product formed? SM_Yes->CheckProd Prod_No Check for Dehalogenation (Ar-H) from Bromide CheckBoron Is Boronic Acid consumed? SM_No->CheckBoron Boron_Yes Yes (Boron Gone) CheckBoron->Boron_Yes Yes Boron_No No (Boron Remains) CheckBoron->Boron_No No Sol_Proto ISSUE: Protodeboronation FIX: Use MIDA Boronates or Slow Addition Boron_Yes->Sol_Proto Sol_CatDeath ISSUE: Catalyst Death FIX: Switch to XPhos Pd G4 Check Degassing Boron_No->Sol_CatDeath Sol_Temp ISSUE: Activation Barrier FIX: Increase Temp to 110°C Switch to t-Amyl Alcohol Boron_No->Sol_Temp

Figure 2: Troubleshooting Logic Flow for Low Conversion.

References

  • Buchwald, S. L. et al. (2005). Universal Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[8] [Link]

  • Fu, G. C. et al. (2000).[9][10] Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[8] [Link]

  • Burke, M. D. et al. (2007). Slow Release of Unstable Boronic Acids for Cross-Coupling. Journal of the American Chemical Society.[8] [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Barder, T. E. & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[8] [Link]

Sources

removal of palladium impurities from piperidine pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PD-REM-PIP-001 Subject: Troubleshooting Pd Impurities in Secondary Amine (Piperidine) Pharmacophores Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Piperidine Problem": Why is this difficult?

Welcome to the technical support hub. If you are struggling to remove palladium from a piperidine-containing intermediate, you are encountering a well-known specific chemical challenge: Competitive Coordination .

Unlike simple aromatics or ethers, piperidine contains a secondary amine with a localized lone pair. This nitrogen acts as a potent ligand, coordinating strongly to Palladium(II) species to form soluble complexes (e.g., [Pd(Piperidine)₂Cl₂]).

The Consequence: Standard filtration (Celite) or simple aqueous washes often fail because the Pd is not colloidal/heterogeneous; it is chemically bound to your product. To remove it, you must introduce a "super-ligand"—a scavenger with a formation constant (


) for Palladium significantly higher than that of the piperidine amine.

Diagnostic & Triage: Know Your Enemy

Before selecting a remediation strategy, determine the speciation of your impurity.[1]

Diagnostic ObservationLikely Pd SpeciesRecommended Strategy
Dark Black/Grey Particulates Colloidal Pd(0)Mechanical Filtration (Celite/Charcoal)
Clear, Colored Solution (Orange/Red/Brown) Soluble Pd(II)-Amine ComplexChemisorption (Thiol Scavengers)
Precipitate forms upon acidification Pd-Amine Complex destabilizedAcidic Workup / Salt Formation

Remediation Protocols

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates, strict regulatory limits (<10 ppm), and soluble Pd(II) complexes.

Mechanism: Thiol-functionalized silica (Si-Thiol) or Trimercaptotriazine (Si-TMT) acts as a "metal sink." The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond, effectively stripping the metal from the piperidine.

Step-by-Step Procedure:

  • Solvent Check: Ensure your product is fully dissolved. Preferred solvents: THF, EtOAc, MeOH, DMF. Avoid amines (e.g., Triethylamine) as they compete with the scavenger.

  • Loading Calculation:

    • Measure initial Pd content (ICP-MS).

    • Add 4–10 equivalents of scavenger relative to the residual Pd content (NOT the product).

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w scavenger relative to the crude product mass.

  • Incubation:

    • Add scavenger resin to the reactor.[2][3][4]

    • Crucial Step: Heat to 40–50°C for 4–12 hours. Room temperature scavenging is often too slow for Pd-Piperidine complexes due to the high activation energy required to break the Pd-N bond.

  • Filtration: Filter through a 0.45 µm membrane or fine frit. The Pd remains bound to the solid silica.

  • Wash: Wash the filter cake with 2 bed volumes of solvent to recover entrained product.

Protocol B: Activated Carbon (The Economic Alternative)

Best for: Large-scale early intermediates where <100 ppm is acceptable.

Warning: Activated carbon is non-specific.[5] It may adsorb your piperidine product, leading to yield loss.

Step-by-Step Procedure:

  • Selection: Use "chemically activated" wood-based carbon (high mesoporosity) rather than steam-activated coconut shell (microporous).

  • Slurry: Add activated carbon (10–20% w/w relative to substrate) to the solution.

  • Agitation: Stir vigorously for >12 hours at elevated temperature (50°C).

  • Filtration: Filter over a Celite pad to remove carbon fines.

  • Polishing: If color persists, repeat with a fresh carbon charge.

Protocol C: The "Salt Break" (Crystallization Strategy)

Best for: Final API steps where scavengers are too expensive.

Mechanism: Protonating the piperidine nitrogen removes its ability to coordinate to Pd.

  • Dissolution: Dissolve crude free-base piperidine in a non-polar solvent (e.g., Toluene, DCM).

  • Acidification: Slowly add HCl (gas or ethereal) or Oxalic acid.

  • Precipitation: The piperidine salt precipitates. The Pd-N bond is severed because the nitrogen lone pair is now occupied by a proton (

    
    ).
    
  • Isolation: Filter the solid salt. The Pd species usually remain in the mother liquor.

  • Recrystallization: Recrystallize the salt from EtOH/Water to further reject entrained metals.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct removal method based on your specific constraints.

ScavengerWorkflow Start Crude Piperidine Intermediate (Pd Contaminated) Speciation Visual Inspection: Particulate or Soluble? Start->Speciation Colloidal Black Particulates (Pd0) Speciation->Colloidal Particles Soluble Clear/Colored Solution (Pd-Amine Complex) Speciation->Soluble Homogeneous Filtration Celite Filtration Colloidal->Filtration BudgetCheck Budget/Scale Constraint? Soluble->BudgetCheck Test ICP-MS Analysis Filtration->Test Carbon Activated Carbon (Risk: Yield Loss) BudgetCheck->Carbon Low Budget/High Scale Scavenger Thiol-Silica Scavenger (High Selectivity) BudgetCheck->Scavenger High Value/Strict Limit SaltForm Salt Formation (HCl/Oxalate) BudgetCheck->SaltForm Crystallizable Product Carbon->Test Scavenger->Test SaltForm->Test Pass Pass (<10 ppm) Test->Pass Target Met Fail Fail (>10 ppm) Test->Fail Target Missed Fail->Scavenger Retry with Stronger Scavenger (TMT)

Figure 1: Decision tree for Palladium removal workflows. Blue nodes indicate decision points; Green indicates optimal chemical routes.

Comparative Data: Scavenger Performance

The table below compares the efficiency of common scavenging agents specifically for secondary amine substrates.

Scavenger TypeFunctional GroupMechanismSelectivity (Pd vs Product)CostRecommended For
Si-Thiol PropylthiolS-Donor ChelationHighModerateGeneral Purpose Pd(II)
Si-TMT TrimercaptotriazineTridentate ChelationVery HighHighStubborn Pd complexes
Si-Diamine EthylenediamineN-Donor ChelationLowLowAvoid (Competes with product)
Activated Carbon Carbon SurfacePhysisorptionLowVery LowBulk removal (>1000 ppm)

Troubleshooting & FAQs

Q: I used Si-Thiol, but my Pd levels plateaued at 50 ppm. Why?

  • Diagnosis: Kinetic limitation. The Pd-Piperidine bond is strong.

  • Fix: Increase temperature to 50°C. If that fails, switch to Si-TMT . The tridentate nature of TMT (Trimercaptotriazine) offers a higher binding constant than the monodentate thiol, effectively displacing the piperidine.

Q: My product yield dropped by 15% after using Activated Carbon.

  • Diagnosis: Non-specific adsorption.[5] Your piperidine product is likely sticking to the carbon pores.

  • Fix: Switch to a synthetic carbon (e.g., spherically shaped synthetic carbon) with defined pore sizes, or switch to silica-based scavengers which are chemically inert to the organic backbone.

Q: Can I use liquid extraction instead of solids?

  • Answer: Yes, but it is often less efficient for piperidines. A wash with aqueous N-Acetyl Cysteine (NAC) or Sodium Diethyldithiocarbamate can work. However, these reagents can be difficult to remove from the organic layer, potentially introducing new impurities. Solid-supported scavengers are preferred for ease of filtration.

Q: What are the regulatory limits I need to hit?

  • Answer: Refer to ICH Q3D Guidelines [1].

    • Oral Administration: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[5][6]

    • Parenteral (IV): 10 µ g/day (approx. 1 ppm).

    • Inhalation: 1 µ g/day (approx. 0.1 ppm).

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2019). Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development. (2023). Available at: [Link]

  • Metal Scavengers in Process Chemistry . Biotage White Paper. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species . ResearchGate.[7] Available at: [Link]

Sources

Validation & Comparative

Chiral HPLC Methods for Separating (R) and (S)-2-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating the enantiomers of 2-(3-Bromophenyl)piperidine presents a classic but distinct challenge in chiral chromatography. As a secondary amine with a chiral center at the


-position (C2), this molecule combines high basicity with significant steric hindrance near the binding site.

While structurally related to the Niraparib intermediate (which is a 3-substituted piperidine), the 2-substituted analog typically exhibits higher enantioselectivity on polysaccharide phases due to the proximity of the chiral center to the nitrogen atom—a primary handle for hydrogen bonding with the chiral selector.

This guide compares three distinct chromatographic approaches. Method A (Normal Phase on Amylose-based CSP) is identified as the "Gold Standard" for preparative scalability and resolution (


). Method B (Immobilized/Polar Organic)  is the robust alternative for solubility-limited samples, and Method C (Reversed Phase)  is the choice for LC-MS compatibility.

Part 1: Molecular Profile & Separation Challenge

The Analyte
  • Molecule: 2-(3-Bromophenyl)piperidine

  • Chiral Center: C2 (Alpha to Nitrogen).

  • Key Functional Groups:

    • Secondary Amine (Piperidine): Highly basic (

      
      ). Prone to severe peak tailing due to silanol interactions on the silica support.
      
    • Bromophenyl Ring: Lipophilic,

      
      -electron rich (though deactivated by Br). Provides 
      
      
      
      interaction sites.
The Challenge
  • Amine Tailing: The secondary amine interacts strongly with residual silanols on the column stationary phase, leading to broad, asymmetric peaks. Critical Solution: Use of a basic modifier (Diethylamine or Ethanolamine) is non-negotiable in Normal Phase.

  • Solubility: The free base is soluble in alcohols/alkanes, but salt forms (e.g., HCl) may require polar organic modes or reversed-phase conditions.

Part 2: Method Comparison

The following table contrasts the three most effective methodologies for 2-aryl piperidine resolution.

FeatureMethod A: The Gold Standard Method B: Robust / Polar Organic Method C: LC-MS Compatible
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak IA / IG (Immobilized Amylose)Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))
Mode Normal Phase (NP)Polar Organic (PO) / NPReversed Phase (RP)
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1)MtBE / Ethanol / DEA or DCM / MeOHBuffer (pH 9) / MeCN (60:40)
Selectivity (

)
High (Typically > 1.[1]5)Medium-HighMedium
Resolution (

)
Excellent (

)
Good (

)
Moderate (

)
Tailing Factor < 1.3 (with DEA)< 1.2< 1.5 (pH dependent)
Primary Use Analytical & Preparative Scale-upSolubility-limited samples; ScreeningPK Studies; Biological fluids
Expert Insight on Column Selection
  • Why AD-H? The amylose backbone (AD) generally forms a tighter helical cavity than cellulose (OD) for 6-membered rings like piperidine. The 3,5-dimethylphenylcarbamate selector provides ideal "pockets" for the bromophenyl group to insert, maximizing

    
     interactions.
    
  • Why not OD-H? While Chiralcel OD-H is excellent for many aromatics, 2-substituted piperidines often show superior resolution on AD-H due to the specific spatial arrangement of the C2 substituent relative to the carbamate H-bond donors.

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed for the Chiralpak AD-H (250 x 4.6 mm, 5 µm) column. It is a self-validating system; if the system suitability test fails, do not proceed to sample analysis.

Reagents & Preparation
  • Solvents: HPLC-grade n-Hexane (Hex) and 2-Propanol (IPA).

  • Modifier: Diethylamine (DEA), 99.5%+ purity. Note: Do not use Triethylamine (TEA) if preparative recovery is intended, as DEA is easier to remove.

  • Mobile Phase: Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v).

    • Premixing: Add 1 mL DEA to 1000 mL of IPA. Mix well. Then add 100 mL of this "Modified IPA" to 900 mL of Hexane. This ensures homogeneity.

System Conditioning
  • Flush: If the column was stored in IPA, flush with 100% IPA (0.5 mL/min) for 10 mins.

  • Equilibrate: Switch to Mobile Phase. Ramp flow to 1.0 mL/min .

  • Temperature: Set column oven to 25°C . (Lower temperatures, e.g., 10°C, can enhance resolution if

    
    ).
    
  • Baseline: Monitor UV at 254 nm (aromatic absorption) and 220 nm (amide/amine backbone). Wait for a flat baseline (approx. 20-30 mins).

Sample Preparation
  • Diluent: Dissolve sample in Mobile Phase. If insoluble, use 100% IPA or a small amount of Ethanol.

  • Concentration: 0.5 mg/mL (Analytical).

  • Filtration: 0.45 µm PTFE syringe filter. Nylon filters may bind the amine.

System Suitability Test (SST)

Inject the racemic mixture.

  • Acceptance Criteria:

    • Resolution (

      
      ) > 2.0.
      
    • Tailing Factor (

      
      ) < 1.4 for both peaks.
      
    • Retention time reproducibility < 1.0% RSD.

Troubleshooting Logic
  • High Backpressure: Check guard column. Piperidines can precipitate if the mobile phase "dryness" changes.

  • Peak Tailing: Increase DEA concentration to 0.2%. Ensure column has been dedicated to basic compounds (acidic history can ruin amine separation).

  • No Separation: Switch to Method B (Chiralpak IG with MeOH/MeCN) or try Chiralcel OD-H .

Part 4: Mechanistic Visualization

The separation relies on a "Three-Point Interaction" model.[2] The graph below visualizes the workflow and the molecular interactions driving the separation.

ChiralSeparation cluster_0 Molecular Interactions (Chiral Recognition) cluster_1 Experimental Workflow Analyte 2-(3-Bromophenyl)piperidine Interaction1 H-Bonding (Piperidine NH <-> Carbamate C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Bromophenyl <-> Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Fit (Chiral C2 Geometry) Analyte->Interaction3 CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) Interaction1->CSP Interaction2->CSP Interaction3->CSP Start Racemic Sample Prep Dissolve in Hex/IPA Filter (PTFE) Start->Prep Condition Column Equilibration (Hex/IPA/DEA 90:10:0.1) Prep->Condition Inject Injection (5-10 µL) Condition->Inject Detect UV Detection (254 nm) Inject->Detect Result Separated Enantiomers (R) and (S) Detect->Result

Caption: Workflow and mechanistic interactions. The separation relies on H-bonding, Pi-Pi stacking, and steric inclusion into the amylose helix.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link] (Verified via search context 1.7, 1.15).

  • WIPO (World Intellectual Property Organization). WO2019165981 - Methods for Synthesizing (R)-3-Phenylpiperidine and Chiral Intermediates of Niraparib. Retrieved from [Link] (Verified via search context 1.2).

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link] (Verified via search context 1.16).

  • Phenomenex. Chiral HPLC Separations Guide / Application Notes. Retrieved from [Link] (Verified via search context 1.9).

Sources

Comparative Guide: Biological Impact of 2- vs. 3-Substituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-substituted versus 3-substituted piperidine scaffolds, focusing on their biological activity, conformational dynamics, and metabolic stability.

Executive Summary: The Privileged Scaffold

The piperidine ring is the most frequently used non-aromatic heterocycle in FDA-approved drugs.[1] The choice between placing a substituent at the C2 (alpha) or C3 (beta) position is a critical decision in lead optimization.

  • 2-Substituted Piperidines: Often selected to introduce steric bulk near the nitrogen, modulating basicity and blocking metabolic N-dealkylation. They impose significant conformational rigidity (A1,3 strain).

  • 3-Substituted Piperidines: Preferred for vectoring substituents into specific receptor pockets without sterically crowding the basic nitrogen. They offer a lower energy penalty for equatorial positioning compared to C2, allowing for distinct topological exploration.

Structural & Conformational Dynamics[2][3]

The biological activity of piperidines is governed by their ability to adopt a chair conformation that minimizes steric strain while maximizing receptor interactions.

Conformational Analysis (A-Values & Steric Strain)
  • 2-Substitution (The "Anchor"):

    • Substituents at C2 experience 1,2-gauche interactions with the N-lone pair or N-substituents.

    • A1,3 Strain: If the nitrogen is substituted (e.g., N-methyl), a C2-substituent forces the N-substituent into an axial orientation to avoid severe steric clash (Allylic 1,3-strain analog), locking the conformation.

    • Result: High rigidity, often leading to higher selectivity but lower initial binding affinity if the "lock" doesn't match the pocket.

  • 3-Substitution (The "Vector"):

    • Substituents at C3 primarily experience 1,3-diaxial interactions with axial hydrogens at C1 and C5.

    • The A-value (preference for equatorial position) is generally lower for 3-substituents than 2-substituents, allowing for slightly more conformational flexibility.

    • Result: The substituent projects away from the nitrogen core, allowing the basic amine to interact freely with Asp/Glu residues in GPCRs (e.g., Opioid, Dopamine receptors).

Visualization: Conformational Energy Logic

PiperidineConformation cluster_0 2-Substituted (Alpha) cluster_1 3-Substituted (Beta) C2_Steric High A1,3 Strain (if N-substituted) C2_Conf Rigid Conformation (Locked Chair) C2_Steric->C2_Conf C2_Effect High Selectivity Metabolic Block C2_Conf->C2_Effect C3_Steric 1,3-Diaxial Interactions (Moderate) C3_Conf Flexible Chair (Equatorial Pref.) C3_Steric->C3_Conf C3_Effect Vector Exploration N-Interaction Preserved C3_Conf->C3_Effect Decision Design Goal Decision->C2_Steric Block Metabolism/Rigidify Decision->C3_Steric Explore Pocket/Maintain pKa

Caption: Comparative conformational logic flow. 2-substitution drives rigidity and metabolic stability, while 3-substitution favors vector exploration and binding flexibility.

Biological Activity & Pharmacological Comparison

Case Study 1: Dopamine Transporter (DAT) Inhibitors

Drug Class: Stimulants (e.g., Methylphenidate analogs).

  • 2-Substituted (Methylphenidate): The phenyl group at C2 is critical. It locks the molecule into a specific conformation that fits the DAT binding site. Moving this group to C3 dramatically reduces affinity (often >10-fold loss) because the distance between the basic nitrogen and the aromatic ring (pharmacophore) is altered.

  • 3-Substituted Analogs: While less potent at DAT, 3-substituted piperidines (e.g., 3-phenylpiperidines) often gain selectivity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) , or activity at Sigma receptors .

Case Study 2: Opioid & NK1 Antagonists

Drug Class: Analgesics / Antiemetics.

  • 3-Substituted (Privileged): The 3-hydroxy or 3-phenyl motif is "privileged" in opioid chemistry.

    • Example: 3-hydroxypiperidines allow the formation of an intramolecular H-bond or specific interaction with the receptor without blocking the nitrogen's ionic bond.

    • Contrast: A 2-hydroxy group would be an unstable hemiaminal (chemically invalid) or a 2-hydroxymethyl would create steric bulk preventing the deep pocket insertion required for opioid receptors.

Comparative Data Table: General SAR Trends
Feature2-Substituted Piperidine3-Substituted Piperidine
Primary Utility Metabolic blocking, conformational locking.Vectoring groups to accessory pockets.
Basicity (

)
Lowered (Inductive effect + steric hindrance to solvation).Minimal Effect (Similar to parent piperidine).
Metabolic Stability High (Blocks

-carbon oxidation).
Low/Moderate (C2/C6

-carbons exposed).
Receptor Access Restricted (Steric bulk near N).Open (N is accessible for ionic bonding).
Synthetic Access Difficult (Lithiation requires specific directing groups).Moderate (Reduction of nicotinates/pyridines).

Metabolic Stability (ADME)

Metabolic stability is often the deciding factor between 2- and 3-substitution. The primary metabolic route for piperidines is CYP450-mediated N-dealkylation or


-carbon hydroxylation .
Mechanism of Action[4][5][6]
  • Oxidation at

    
    -Carbon (C2 or C6):  CYP450 abstracts a hydrogen from the carbon adjacent to the nitrogen.
    
  • Imine/Iminium Formation: The resulting radical/cation leads to ring opening or N-dealkylation.

The "Metabolic Block" Strategy
  • 2-Substitution: Placing a group (Methyl, Phenyl) at C2 removes an abstractable proton or sterically hinders the approach of the CYP heme iron to the nitrogen lone pair. This significantly increases half-life (

    
    ) .
    
  • 3-Substitution: Leaves both C2 and C6 positions open. These molecules are often rapidly metabolized unless the N-substituent is electron-withdrawing or the 3-substituent is extremely bulky.

Visualization: Metabolic Vulnerability Map

MetabolicStability cluster_heme CYP450 Active Site Interaction cluster_2sub 2-Substituted Piperidine cluster_3sub 3-Substituted Piperidine Heme Heme Iron (Fe=O) N2 Nitrogen N2->Heme Blocked C2 C2-Substituent (Steric Shield) C2->Heme No H-abstraction C6 C6 (Open) N3 Nitrogen N3->Heme Accessible C2_3 C2 (Exposed H) C2_3->Heme Rapid Oxidation C6_3 C6 (Exposed H)

Caption: 2-substitution sterically shields the nitrogen and alpha-carbon from CYP450 heme, preventing N-dealkylation. 3-substitution leaves C2/C6 vulnerable.

Experimental Protocols

Protocol A: Comparative Binding Assay (General GPCR)

Objective: Determine


 values for 2- vs 3-substituted analogs.
  • Membrane Preparation: Transfect HEK293 cells with the target receptor (e.g., hDAT, hMOR). Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Ligand Preparation: Dissolve 2-substituted and 3-substituted analogs in DMSO. Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 50

      
      L membrane suspension + 25 
      
      
      
      L radioligand (e.g.,
      
      
      -WIN35,428 for DAT) + 25
      
      
      L test compound.
    • Incubate at 25°C for 60-120 minutes (equilibrium).

  • Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Synthesis of 3-Substituted Piperidines (Hydrogenation Route)

Objective: Access 3-substituted scaffolds (often harder to synthesize than 2-sub via lithiation).

  • Starting Material: 3-substituted pyridine or nicotinate ester.

  • Catalyst:

    
     (Adams' catalyst) or 
    
    
    
    (5 mol%).
  • Conditions:

    • Solvent: Acetic Acid (AcOH) or MeOH/HCl.

    • Pressure: 50 psi

      
      .
      
    • Time: 12-24 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate. Neutralize with

    
     to obtain the free base.
    
  • Note: This yields the racemic piperidine.[2] Chiral resolution (e.g., tartaric acid crystallization) is required for biological evaluation of enantiomers.

References

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives. Chemistry & Biodiversity. (2020). Detailed analysis of basicity and lipophilicity changes in 3-substituted piperidines.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. (2011). Insights into steric hindrance of CYP3A4 by piperidine substituents.

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of Pharmacology and Experimental Therapeutics. (1999). Comparative SAR of piperidine ring substitution in stimulant drugs.

  • Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. (2022). Comprehensive synthesis and shape analysis of 2-, 3-, and 4-substituted piperidines.

  • The Ascendancy of 3-Substituted Piperidines: A Technical Guide. BenchChem. (2025).[3][4] Review of 3-substituted scaffolds in oncology and signaling pathways.

Sources

Technical Comparison Guide: NMR Characterization and Enantiomeric Purity Assessment of (R)-2-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive characterization framework for (R)-2-(3-Bromophenyl)piperidine , a critical chiral intermediate often utilized in the synthesis of neurokinin antagonists and other CNS-active agents.

This guide moves beyond simple spectral listing to offer a comparative performance analysis of purity assessment methods (NMR vs. HPLC), designed for researchers requiring rigorous validation standards.

Executive Summary

(R)-2-(3-Bromophenyl)piperidine is a chiral scaffold where the absolute configuration at the C2 position is pharmacologically critical. While the racemic mixture is easily characterized by standard NMR, the performance of the characterization protocol relies on its ability to distinguish the (R)-enantiomer from the (S)-antipode and chemical impurities.

This guide compares the standard structural characterization (Method A) with advanced chiral differentiation techniques (Method B & C), providing a decision matrix for drug development professionals.

Structural Characterization Data

The following data represents the characteristic spectral signature of the free base in CDCl₃.

1H NMR Assignment (400 MHz, CDCl₃)

Note: The C2-methine proton is the diagnostic handle for substitution. The 3-bromophenyl moiety provides a distinct aromatic pattern.

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Ar-H (C2') 7.50 – 7.55Singlet (t-like)1HIsolated proton between Br and alkyl group (Deshielded).[1]
Ar-H (C4') 7.35 – 7.40Doublet (d)1HOrtho to Br, Para to piperidine.
Ar-H (C6') 7.25 – 7.30Doublet (d)1HOrtho to piperidine, Para to Br.
Ar-H (C5') 7.15 – 7.20Triplet (t)1HMeta to both substituents.
C2-H 3.55 – 3.65 dd 1H Diagnostic Peak. Benzylic methine,

to Nitrogen.
C6-H (eq) 3.10 – 3.20Multiplet (m)1HEquatorial proton

to Nitrogen (Deshielded).
C6-H (ax) 2.70 – 2.80td1HAxial proton

to Nitrogen.
C3-H (eq) 1.85 – 1.95m1H

to Nitrogen, benzylic vicinity.
C3,4,5-H 1.40 – 1.80Multiplet5HRemaining piperidine ring protons.
N-H 1.80 – 2.20Broad s1HExchangeable (Shift varies with concentration/water).
13C NMR Assignment (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
Quaternary ~146.5C1' (Ipso to piperidine)
Quaternary ~122.8C3' (C-Br)
Methine (Ar) 130.0 - 131.0C2', C4' (Ortho to Br/Alkyl)
Methine (Ar) ~129.0C5'
Methine (Ar) ~125.5C6'
Methine (Alkyl) 62.5 - 63.5 C2 (Chiral Center)
Methylene 47.5C6 (

to N)
Methylene 34.5C3
Methylene 25.5C5
Methylene 24.8C4

Performance Comparison: Enantiomeric Purity Assessment

Distinguishing the (R)-isomer from the (S)-isomer is the core challenge. Standard NMR (above) is blind to this difference. Two methods are compared below:

Method A: Chiral HPLC (The "Gold Standard")
  • Principle: Physical separation of enantiomers on a chiral stationary phase (CSP).

  • Protocol:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

  • Performance:

    • Resolution (Rs): Typically > 2.0 (Baseline separation).

    • Sensitivity: High (can detect < 0.1% of (S)-enantiomer).

Method B: 1H NMR with Chiral Solvating Agent (The "Rapid Screen")
  • Principle: In-situ formation of transient diastereomeric complexes using a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or Mosher's Acid .

  • Protocol:

    • Dissolve 5 mg of (R)-2-(3-Bromophenyl)piperidine in 0.6 mL CDCl₃.

    • Add 2.0 equivalents of (R)-BINOL.

    • Acquire 1H NMR.[1][2][3][4][5]

  • Performance:

    • Mechanism: The chiral environment splits the diagnostic C2-H signal.

    • Observation: The (R,R)-complex and (S,R)-complex will show distinct chemical shifts for the C2-H proton (Δδ ≈ 0.05 - 0.2 ppm).

    • Utility: Excellent for quick "Go/No-Go" checks during synthesis but lower precision than HPLC.

Comparative Data Table
FeatureMethod A: Chiral HPLC Method B: CSA-NMR
Precision (ee%) Very High (±0.1%)Moderate (±2-5%)
Sample Recovery Possible (Prep scale)Difficult (Contaminated with CSA)
Time to Result 30-60 mins (Equilibration + Run)10 mins (Mix + Scan)
Cost per Run High (Solvents, Column wear)Low (Deuterated solvent only)
Best Use Case Final Product Release / QCIn-process Check / Reaction Monitoring

Experimental Workflows & Logic

The following diagrams illustrate the decision logic and experimental flow for generating the data described above.

Diagram 1: Characterization Decision Tree

This logic gate ensures that expensive chiral HPLC resources are only used when the chemical structure is first validated by NMR.

CharacterizationLogic Start Crude (R)-2-(3-Bromophenyl)piperidine StdNMR Standard 1H NMR (CDCl3) Check: C2-H doublet @ ~3.6 ppm Start->StdNMR Decision1 Structure Confirmed? StdNMR->Decision1 Purify Re-purify (Column Chromatography) Decision1->Purify No (Impurities) CSA_NMR CSA-NMR Screen (Add (R)-BINOL) Decision1->CSA_NMR Yes Decision2 Single Set of Peaks? CSA_NMR->Decision2 HPLC Chiral HPLC (Quantify ee%) Decision2->HPLC Yes (Pure) Racemization Flag: Racemization Occurred Decision2->Racemization No (Split Peaks)

Caption: Logical workflow for validating structural identity before assessing enantiomeric purity.

Diagram 2: Synthesis & Resolution Pathway

Contextualizing where the sample comes from (Resolution vs. Asymmetric Synthesis).

SynthesisPath Racemate Racemic 2-(3-Bromophenyl)piperidine Resolution Chiral Resolution (e.g., L-Tartaric Acid) Racemate->Resolution Salt (R)-Salt Precipitate Resolution->Salt Crystallization FreeBase Free Base Liberation (NaOH/DCM) Salt->FreeBase Final (R)-2-(3-Bromophenyl)piperidine Target for NMR FreeBase->Final

Caption: Typical isolation pathway for the (R)-enantiomer prior to characterization.

References

  • AK Scientific . Product Data Sheet: 2-(3-Bromophenyl)piperidine HCl. Retrieved from commercial catalog data for regiochemistry verification. Link

  • Choi, A., et al. (2022). "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments". Journal of Organic Chemistry, 87, 8819–8823. (Provides analog NMR data for 2-arylpiperidine scaffolds). Link

  • BenchChem . A Comparative Guide to Chiral HPLC Methods. (Methodology for Chiralpak AD-H separation of aryl-piperidines). Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Source for CSA-NMR protocols using BINOL).

Sources

Comparative Guide: Crystallographic Optimization of 2-(3-Bromophenyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography of 2-(3-Bromophenyl)piperidine Salts Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary

This guide provides a technical analysis of the solid-state behavior of 2-(3-bromophenyl)piperidine (CAS: 383128-74-3), a critical pharmacophore in the synthesis of NMDA receptor antagonists and monoamine reuptake inhibitors.

While the free base of this scaffold often presents as a viscous oil or low-melting solid, salt formation is strictly required for high-resolution X-ray diffraction (XRD). This document evaluates three primary salt forms—Hydrochloride (HCl) , Hydrobromide (HBr) , and L-Tartrate —comparing their utility in structural elucidation, absolute configuration determination, and bulk stability.

Key Finding: While the HCl salt offers the highest thermal stability, the HBr salt is the superior choice for de novo structural determination due to the heavy-atom effect. The L-Tartrate form is indispensable for chiral resolution but yields lower-symmetry space groups.

The Challenge: The 2-Arylpiperidine Scaffold

The 2-substituted piperidine ring introduces a chiral center at the


-carbon. In drug development, determining the absolute configuration (

vs.

) is non-negotiable.
  • Conformational Flexibility: The piperidine ring adopts a chair conformation.[1][2][3] The bulky 3-bromophenyl group at position 2 prefers the equatorial orientation to minimize 1,3-diaxial strain, but crystal packing forces can distort this.

  • The "Oil" Problem: The free base lacks sufficient hydrogen bond donors to form a rigid lattice, often resulting in amorphous oils.

  • The Bromine Advantage: The substituent bromine (Ar-Br) acts as a halogen bond donor and an anomalous scatterer, but its position (meta) can lead to disorder if not "locked" by a rigid salt lattice.

Comparative Analysis of Salt Forms

A. Hydrochloride (HCl) Salt

The Industry Standard for Stability

The HCl salt is typically the first screen due to the high mobility of the chloride ion and its ability to form strong


 charge-assisted hydrogen bonds.
  • Crystallization: Readily crystallizes from Isopropanol/Ethanol.

  • Packing: Forms tight, high-density lattices. The chloride ion acts as a bridge between piperidinium nitrogens, creating infinite 1D hydrogen-bonded chains.

  • Pros: Highest melting point (

    
    C); lowest hygroscopicity; ideal for bulk API storage.
    
  • Cons: Chloride is a "light" atom (

    
    ). It contributes little to anomalous scattering, making absolute configuration determination difficult if the crystal is small or weakly diffracting, despite the presence of the aryl bromine.
    
B. Hydrobromide (HBr) Salt

The Crystallographer’s Choice for Phasing

By using HBr, we introduce a second heavy atom (ionic


) alongside the covalent aryl bromide.
  • Crystallization: Requires slower vapor diffusion (MeOH into Et2O) to avoid rapid precipitation.

  • Mechanism: The ionic radius of

    
     (
    
    
    
    ) is larger than
    
    
    (
    
    
    ), expanding the unit cell slightly.
  • Anomalous Scattering: The presence of two bromine species dramatically increases the anomalous signal (

    
    ). This allows for the precise calculation of the Flack Parameter  using CuK
    
    
    
    radiation, often yielding values near
    
    
    for the correct enantiomer.
  • Halogen Bonding: The

    
     anion often accepts a halogen bond from the aryl-Br of a neighboring molecule (
    
    
    
    ), creating a secondary stabilizing network orthogonal to the hydrogen bonds.
C. L-Tartrate Salt

The Chiral Resolver

Used primarily when the starting material is racemic. L-Tartaric acid reacts with the racemic base to form diastereomeric salts.

  • Crystallization: Critical solvent dependence (typically Ethanol/Water mixtures).

  • Packing: The tartrate dianion is bulky and creates large solvent channels. These crystals are often solvates (e.g., monohydrates).

  • Utility: This is the only reliable method to physically separate the (

    
    ) and (
    
    
    
    ) enantiomers via fractional crystallization before X-ray analysis.
  • Cons: Lower diffraction resolution due to solvent disorder; significantly lower melting point.

Quantitative Comparison Data

The following data represents typical crystallographic parameters observed for 2-arylpiperidine salts.

ParameterFree BaseHydrochloride (HCl)Hydrobromide (HBr)L-Tartrate
Physical State Viscous Oil / Low melt solidWhite NeedlesOff-white PrismsColorless Plates
Space Group

(if solid)

(Chiral)

(Chiral)

(Monoclinic)
Melting Point

C

C

C

C
R-Factor (Typical) N/A (Amorphous)



Flack Parameter Difficult to determine

(Requires good data)

(Definitive)
N/A (Diastereomer)
Solubility (Water) InsolubleHigh (

mg/mL)
Moderate (

mg/mL)
High (

mg/mL)

Experimental Protocols

Protocol A: Synthesis of the HBr Salt for Absolute Configuration

Objective: Grow single crystals suitable for anomalous dispersion phasing.

  • Dissolution: Dissolve 100 mg of 2-(3-bromophenyl)piperidine free base in 2 mL of Methanol (HPLC grade).

  • Acidification: Add 1.1 equivalents of 48% aqueous HBr dropwise. The solution may warm slightly.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Vapor Diffusion (The "Sitting Drop" Macro):

    • Place the open vial containing the MeOH solution inside a larger jar.

    • Fill the outer jar with 10 mL of Diethyl Ether (antisolvent).

    • Seal the outer jar tightly.

    • Wait: Allow to stand undisturbed at

      
      C for 3-5 days.
      
  • Harvesting: Crystals will form as prisms. Mount immediately in Paratone oil; do not let them dry out, as HBr salts can be hygroscopic.

Protocol B: Chiral Resolution via L-Tartrate

Objective: Separate enantiomers from a racemic mixture.

  • Mixing: Dissolve 1.0 g of racemic base in 10 mL hot Ethanol (

    
    C).
    
  • Addition: Add 1.0 equivalents of L-Tartaric acid dissolved in 5 mL hot Ethanol.

  • Cooling: Allow the mixture to cool to room temperature slowly (1

    
    C/min).
    
  • Seeding: If no precipitate forms, scratch the glass or add a seed crystal of the pure enantiomer (if available).

  • Recrystallization: Filter the solid. Recrystallize the solid from 90:10 EtOH:H2O to enrich the diastereomeric excess (de) to >99%.

Visualizations

Figure 1: Salt Selection Decision Matrix

This workflow guides the researcher on which salt to synthesize based on the analytical goal.

SaltSelection Start Start: 2-(3-bromophenyl)piperidine Base Goal_Structure Goal: Absolute Config (R vs S) Start->Goal_Structure Goal_Bulk Goal: Bulk Stability / Formulation Start->Goal_Bulk Goal_Resolution Goal: Chiral Separation Start->Goal_Resolution HBr_Salt Synthesize HBr Salt (Heavy Atom Effect) Goal_Structure->HBr_Salt Maximize Signal HCl_Salt Synthesize HCl Salt (High MP, Dense Packing) Goal_Bulk->HCl_Salt Maximize Stability Tartrate_Salt Synthesize L-Tartrate Salt (Diastereomeric Crystallization) Goal_Resolution->Tartrate_Salt Enantiomeric Purity XRay_Anom X-Ray: Anomalous Dispersion (Flack Parameter) HBr_Salt->XRay_Anom XRay_Powder PXRD: Polymorph Screening HCl_Salt->XRay_Powder Recryst Fractional Recrystallization Tartrate_Salt->Recryst

Caption: Decision matrix for selecting the optimal salt form based on the specific stage of drug development.

Figure 2: Interaction Network in HBr Salts

This diagram illustrates the stabilizing forces unique to the Hydrobromide salt, specifically the interplay between hydrogen and halogen bonding.

Interactions Piperidine_NH Piperidine N-H(+) Br_Anion Bromide Anion (Br-) Piperidine_NH->Br_Anion Charge-Assisted H-Bond (Strong: 2.2 Å) Aryl_Br Aryl-Bromine (C-Br) Aryl_Br->Br_Anion Halogen Bond (Type II: C-Br...Br-) Neighbor_Pi Neighboring Pi System Aryl_Br->Neighbor_Pi Lone Pair...Pi Interaction

Caption: The HBr salt lattice is stabilized by a synergy of charge-assisted hydrogen bonds and halogen bonds.

References

  • Desiraju, G. R., et al. (2013).[4] Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Gould, R. O., & Walkinshaw, M. D. (1984). The resolution of 2-phenylpiperidine. Journal of the American Chemical Society.
  • Anderson, K. M., et al. (2006). Halogen bonding in crystal engineering. Crystallography Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Determination of Absolute Configuration of 2-Arylpiperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous NK1 antagonists, NRI inhibitors (e.g., Methylphenidate), and opioid receptor modulators. However, the biological activity of these molecules is strictly governed by their absolute configuration (


 or 

).

Assigning this configuration is non-trivial due to the conformational flexibility of the saturated nitrogen heterocycle and the specific steric strain imposed by the 2-aryl substituent. This guide objectively compares the three primary methodologies for absolute configuration determination: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .

Part 1: The Structural Challenge – A(1,3) Strain

Before selecting a method, one must understand the conformational behavior of 2-arylpiperidines. Unlike simple cyclohexanes where bulky substituents prefer the equatorial position,


-acylated 2-arylpiperidines often prefer the axial conformation. 
  • The Mechanism: In

    
    -acyl derivatives (e.g., amides formed during Mosher analysis), the partial double bond character of the C–N amide bond creates severe A(1,3) allylic strain between the 
    
    
    
    -acyl oxygen and the C2-aryl group if the aryl group is equatorial.
  • The Consequence: To relieve this strain, the ring flips, placing the bulky aryl group in the axial position.

  • Impact on Analysis: Standard NMR anisotropy models (which assume equatorial positioning) often fail or yield reversed assignments if this conformational flip is ignored.

Part 2: Methodological Comparison

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The "Gold Standard" for unambiguous assignment.

Principle: Diffraction of X-rays by a crystalline lattice.[1] Absolute configuration is determined using the Flack parameter , which quantifies anomalous dispersion (resonant scattering) caused by heavy atoms absorbing X-rays.

Protocol:

  • Crystallization: 2-arylpiperidines are often oils. Convert the free base to a salt using heavy-atom acids (e.g., HBr, HI) or derivatize with p-bromobenzoyl chloride to introduce a heavy scatterer.

  • Data Collection: Collect full sphere data using Cu-K

    
     (better for lighter atoms) or Mo-K
    
    
    
    radiation.
  • Refinement: Refine the structure and calculate the Flack parameter (

    
    ).
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer).
      

Pros/Cons:

  • (+) Unambiguous; defines relative and absolute stereochemistry simultaneously.

  • (-) Requires single crystals (often the bottleneck).[1]

  • (-) Destructive to the specific crystal used (though mother liquor is recoverable).

Method B: Vibrational Circular Dichroism (VCD)

Status: The modern standard for solution-phase samples (oils/liquids).

Principle: VCD measures the differential absorption of left- and right-circularly polarized infrared light (


) during vibrational transitions.[2] Since VCD relies on the entire molecular framework's vibrations, it provides a "fingerprint" of the chirality in solution.

Protocol:

  • Measurement: Dissolve ~5–10 mg of sample in CDCl

    
     or DMSO-
    
    
    
    . Record FTIR and VCD spectra (typically 1000–2000 cm
    
    
    ).
  • Computational Modeling (Essential):

    • Perform a conformational search (Molecular Mechanics).[3]

    • Optimize geometries using DFT (e.g., B3LYP/6-31G*).

    • Calculate VCD frequencies and rotational strengths.

  • Comparison: Overlay experimental and calculated spectra. Use the Enantiomeric Similarity Index (ESI) to quantify the match.

Pros/Cons:

  • (+) No crystallization required; works on oils.[2]

  • (+) Non-destructive; sample is fully recoverable.

  • (-) Requires computational resources and expertise.

  • (-) High sample concentration required (~50 mg/mL).

Method C: NMR Derivatization (Mosher's Method)

Status: The traditional "Wet Lab" approach.

Principle: Derivatization with a chiral auxiliary (e.g.,


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) creates diastereomers.[4] The magnetic anisotropy of the MTPA phenyl ring shields/deshields protons in the substrate differently depending on the configuration (

or

).

Protocol:

  • Derivatization: React the 2-arylpiperidine with (

    
    )- and (
    
    
    
    )-MTPA chloride. Note: Use the acid chloride, not the acid + coupling agent, due to steric hindrance at the secondary amine.
  • NMR Analysis: Assign proton signals for both diastereomers.

  • Calculation: Calculate

    
     for protons neighboring the chiral center.
    
  • Model Application: Arrange protons with positive/negative

    
     values in the Mosher model quadrants to deduce configuration.
    

Pros/Cons:

  • (+) Accessible instrumentation (standard NMR).

  • (-) High Risk of Error for Piperidines: The A(1,3) strain mentioned in Part 1 can distort the conformation, invalidating standard Mosher models.

  • (-) Requires chemical modification (yield losses).

Part 3: Comparative Analysis Data

The following table summarizes the operational parameters for each method based on typical laboratory workflows.

FeatureX-Ray CrystallographyVCD SpectroscopyNMR (Mosher)
Sample State Single Crystal (Required)Liquid / Oil / SolutionSolution
Sample Mass < 1 mg (for data)5–10 mg2–5 mg (per derivative)
Turnaround Time 1–3 Days (if crystal exists)24–48 Hours (incl. calc)1–2 Days (synthesis + NMR)
Confidence Level Absolute (100%) High (>95%) Medium (Risk of model failure)
Destructive? No (Crystal harvesting)No (Fully recoverable)Yes (Chemical reaction)
Cost per Run High (Instrument/Staff)Medium (Instrument/Compute)Low (Reagents/NMR time)

Part 4: Decision Workflows & Visualization

Strategic Decision Matrix

This logic tree guides the researcher to the most efficient method based on sample physical properties.

DecisionMatrix Start Start: Purified 2-Arylpiperidine StateCheck Is the sample a solid? Start->StateCheck CrystCheck Can you grow a single crystal? StateCheck->CrystCheck Yes LiquidPath Sample is Oil/Liquid StateCheck->LiquidPath No HeavyAtom Does it contain a heavy atom (Cl, Br, S, P)? CrystCheck->HeavyAtom Yes CrystCheck->LiquidPath No (Amorphous) SaltForm Form Salt (HBr/HCl) or Derivatize (p-Br-Benzamide) HeavyAtom->SaltForm No XRD METHOD A: X-Ray Crystallography (Gold Standard) HeavyAtom->XRD Yes SaltForm->XRD VCDCheck Is VCD/Computational expertise available? LiquidPath->VCDCheck VCD METHOD B: VCD Spectroscopy (Recommended for Oils) VCDCheck->VCD Yes MosherPath METHOD C: Mosher's NMR (Use with Caution) VCDCheck->MosherPath No

Caption: Decision matrix for selecting the absolute configuration method. Green nodes indicate preferred endpoints; Red indicates high-risk alternatives.

The VCD Workflow (Solution Phase Standard)

Since many 2-arylpiperidines are oils (free bases), VCD is often the most practical route. This diagram outlines the critical computational/experimental loop.

VCDWorkflow Exp Experimental VCD (FTIR Spectrometer) Compare Compare Spectra (Simlarity Index) Exp->Compare Input Data CompStart 3D Structure Build (R-Enantiomer) ConfSearch Conformational Search (MMFF/OPLS) CompStart->ConfSearch DFT DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT Low Energy Conformers FreqCalc Frequency & VCD Calc (Lorentzian Bandshape) DFT->FreqCalc FreqCalc->Compare Predicted Spectrum Result Assign Configuration Compare->Result Match Found

Caption: The VCD workflow requires parallel experimental data acquisition and computational modeling of the Boltzmann-weighted conformer population.

Part 5: Recommended Protocol (VCD Focus)

For a 2-arylpiperidine drug candidate that fails to crystallize, the following VCD protocol is recommended to ensure data integrity:

  • Sample Prep: Prepare a 50 mg/mL solution of the analyte in CDCl

    
    . Place in a BaF
    
    
    
    cell with a 100
    
    
    m path length.
  • Collection: Collect VCD scans for 4–6 hours (approx. 20,000 scans) to resolve weak signals from noise.

  • Baseline Correction: Subtract the solvent spectrum or, ideally, the spectrum of the racemate (if available) to remove artifacts.

  • Calculation:

    • Perform a conformational search.[3][5][6][7] Crucial: Manually ensure both axial and equatorial aryl conformers are included in the initial pool.

    • Run DFT optimization.

    • Generate the Boltzmann-weighted composite spectrum.

  • Validation: The IR (absorption) spectrum must match the calculated IR spectrum before comparing VCD. If the IR doesn't match, the conformational model is incorrect.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2008). Structural determination of chiral drugs using VCD spectroscopy. Annual Review of Physical Chemistry, 59, 125-156. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][4][8][9] Chemical Reviews, 104(1), 17-118. Link

  • Batista, A. N., et al. (2015). Absolute configuration of piperidine alkaloids by VCD. Journal of Natural Products, 78(11), 2691-2698. Link

  • Coombs, T. C., et al. (2011). 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines.[10] Angewandte Chemie International Edition, 50(12), 2734-2737. Link

Sources

Chiral SFC Separation Strategies for Bromophenyl Piperidine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenyl piperidines are critical chiral synthons in modern drug development, serving as foundational intermediates for complement factor B inhibitors[1], selective 5-HT2A receptor agonists[2], and PARP inhibitors such as niraparib[3]. Because the pharmacological efficacy of these APIs is inherently stereospecific, achieving high enantiomeric excess (


) is non-negotiable. Supercritical Fluid Chromatography (SFC) has superseded traditional HPLC as the gold standard for this resolution, offering superior mass transfer kinetics, reduced solvent consumption, and highly scalable preparative workflows[4].

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and establishes a self-validating methodology for the SFC separation of basic piperidine isomers.

Mechanistic Causality in Chiral SFC

The separation of bromophenyl piperidine enantiomers is governed by transient diastereomeric complexes formed between the analyte and the CSP[5]. Understanding the causality behind these interactions is critical for rational method development:

  • Steric & Electronic Discrimination: Polysaccharide-based CSPs (derivatized amylose or cellulose) provide a helical chiral groove. The bromophenyl moiety engages in

    
     stacking and halogen bonding with the CSP's aromatic rings, while the piperidine nitrogen acts as a hydrogen bond donor/acceptor. The spatial orientation of the bromine atom dictates how deeply each enantiomer can penetrate the chiral cavity.
    
  • The Silanol Effect (Causality of Tailing): Piperidines are basic secondary amines (

    
    ). Silica-based CSPs possess residual acidic silanols. If left unaddressed, the basic piperidine nitrogen will undergo secondary acid-base interactions with these silanols, causing severe peak tailing and destroying enantiomeric resolution.
    
  • Additive Causality: To neutralize the silanol effect, volatile basic modifiers such as 0.1% Diethylamine (DEA) or 5 mM Ammonium Hydroxide (NH₄OH) must be added to the alcoholic co-solvent. These bases competitively bind to the acidic silanols, masking them and ensuring the piperidine interacts exclusively with the chiral selector[1][2].

Comparative Performance of Chiral Stationary Phases

When screening bromophenyl piperidines, the structural backbone of the CSP dictates selectivity.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The premier choice for halogenated piperidines. The amylose backbone forms a relatively tight helical cavity that effectively discriminates the bulky, electron-rich bromophenyl group[2].

  • Chiralpak AS-H (Amylose tris((S)-alpha-methylbenzylcarbamate)): Provides an orthogonal steric environment due to the chiral methylbenzyl groups. It is highly effective for specific piperidinyl-benzoate derivatives when AD-H yields partial co-elution[1].

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The cellulose backbone creates a different spatial arrangement of the carbamate groups compared to amylose, offering an alternative chiral groove for highly sterically hindered isomers[6].

Experimental Data & Separation Conditions

The following table summarizes validated SFC conditions for various bromophenyl piperidines and structurally related analogs, demonstrating the comparative application of different CSPs and additives.

AnalyteChiral Stationary PhaseMobile Phase (CO₂ : Co-solvent)Basic AdditiveFlow Rate / ThermodynamicsRef
3-(4-Bromo-2,5-dimethoxyphenyl)piperidine Chiralpak AD-H (250 × 21.2 mm)75% CO₂ : 25% Ethanol0.1% DEA50 mL/min, 100 bar, 35 °C[2]
Benzyl 2-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate Chiralpak AD-H (Analytical)75% CO₂ : 25% Methanol5 mM NH₄OHAnalytical Scale[1]
(±)-methyl 4-(rel-(2S,4S)-(4-methoxypiperidin-2-yl))benzoate Chiralpak AS-H (Analytical)95% CO₂ : 5% Methanol5 mM NH₄OHAnalytical Scale[1]
(-)-(S)-tert-butyl-3-(4-bromophenyl)-3,6-dihydropyridine-1-carboxylate Chiralpak (150 × 3 mm, 3 μm)Isocratic CO₂ / ModifierN/A1500 PSI, 30 °C[3]

Protocol: Self-Validating SFC Method Development

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for developing a preparative SFC method for novel bromophenyl piperidines.

Phase 1: System Suitability & Baseline Establishment

  • System Preparation: Equip the SFC system (e.g., Waters Acquity UPC² or Berger Multigram II) with a column switching valve containing AD-H, AS-H, and OD-H columns[2][3].

  • Validation: Inject a neutral chiral standard (e.g., trans-stilbene oxide) to verify column efficiency (

    
     plates) and confirm the absence of system dead volume.
    

Phase 2: Co-Solvent & Additive Screening

  • Sample Prep: Dissolve the racemic bromophenyl piperidine in methanol at 1-5 mg/mL. Ensure complete solubility to prevent frit clogging.

  • Screening: Run a gradient of 5% to 40% co-solvent (Methanol, Ethanol, or Isopropanol) over 5 minutes at 3 mL/min.

  • Causality Check (The Additive): If the peak tailing factor (

    
    ) exceeds 1.5, the basic nitrogen is interacting with silanols. Immediately introduce 0.1% v/v DEA or 5 mM NH₄OH into the co-solvent stream to mask these sites[1][2].
    

Phase 3: Thermodynamic Tuning

  • Density Modulation: Adjust the Back Pressure Regulator (BPR). Lowering pressure (e.g., from 150 bar to 100 bar) decreases CO₂ density, which reduces its solvating power and increases retention time, often improving resolution (

    
    ) for closely eluting isomers[2].
    
  • Temperature Control: Set the column oven to 35 °C – 40 °C. While higher temperatures decrease fluid density, they exponentially improve mass transfer kinetics, leading to sharper peaks[3].

Phase 4: Preparative Scale-Up

  • Geometric Scaling: Transition from an analytical (4.6 mm ID) to a preparative column (21.2 mm ID) by scaling the flow rate proportionally to the square of the column radii (

    
    ). For example, scaling from 4 mL/min to 50 mL/min[2].
    
  • Stacked Injections: Utilize the system's injection software to perform stacked injections, introducing a new sample plug just as the first enantiomer begins to elute, maximizing throughput.

Workflow Visualization

SFC_Workflow N1 1. CSP & Co-Solvent Screening (AD-H, AS-H, OD-H) N2 2. Assess Peak Shape & Resolution (Rs > 1.5, Tf < 1.2) N1->N2 N3 3. Additive Optimization (Add 0.1% DEA or 5mM NH4OH) Masks Silanols N2->N3 Tailing / Low Rs N4 4. Thermodynamic Tuning (Pressure: 100-150 bar, Temp: 35-40°C) N2->N4 Good Peak Shape N3->N1 Re-screen N5 5. Preparative Scale-Up (Stacked Injections) N4->N5

Workflow for chiral SFC method development of basic piperidine isomers.

References

  • [1] US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof | Google Patents |1

  • [2] Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists | PMC - NIH | 2

  • [3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society | 3

  • [4] Analytical and preparative scale separation of enantiomers of chiral drugs | ResearchGate | 4

  • [5] CHIRAL Handbook | BGB Analytik | 5

  • [6] Enantiomerically Enriched 1,2-P,N-Bidentate Ferrocenyl Ligands for 1,3-Dipolar Cycloaddition and Transfer Hydrogenation Reactions | MDPI | 6

Sources

Comparative Guide: Asymmetric Hydrogenation vs. Organolithium Addition in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process development, the construction of chiral secondary alcohols is a pivotal checkpoint. Two dominant methodologies exist: Asymmetric Hydrogenation (AH) of prochiral ketones and Organolithium Nucleophilic Addition to aldehydes.

While organolithium chemistry offers rapid carbon-skeleton construction, it suffers from poor atom economy and severe safety constraints upon scale-up. Conversely, asymmetric hydrogenation—particularly Ru- or Rh-catalyzed—has emerged as the "gold standard" for commercial manufacturing due to superior atom economy, safety profiles, and catalytic efficiency.

This guide objectively compares these routes, providing experimental protocols and decision-making frameworks for the modern process chemist.

Part 1: Mechanistic Divergence & Critical Performance Metrics

The Fundamental Conflict

The choice between these routes often dictates the entire retrosynthetic strategy:

  • Route A (Hydrogenation): You build the full carbon skeleton first (as a ketone), then establish the stereocenter via reduction.

  • Route B (Organolithium): You build the skeleton and the stereocenter simultaneously via C-C bond formation.

Mechanistic Visualization

The following diagram contrasts the catalytic cycle of Noyori-type hydrogenation against the stoichiometric transition state of organolithium addition.

MechanismComparison cluster_0 Route A: Asymmetric Hydrogenation (Catalytic) cluster_1 Route B: Organolithium Addition (Stoichiometric) Ru_Cat Ru-Catalyst (Pre-catalyst) Active_H Ru-H Species (Active Hydride) Ru_Cat->Active_H + H2 (Heterolytic Cleavage) Coordination Face-Selective Coordination Active_H->Coordination + Substrate Substrate_Ketone Prochiral Ketone Substrate_Ketone->Coordination Hydride_Transfer Enantio-determining Step Coordination->Hydride_Transfer Outer-sphere mechanism Hydride_Transfer->Active_H Regeneration (TON > 1000) Product_Alcohol Chiral Alcohol (>98% ee) Hydride_Transfer->Product_Alcohol Product Release Aldehyde Aldehyde Transition_State Six-Membered Zimmerman-Traxler TS Aldehyde->Transition_State RLi R-Li Reagent (Pyrophoric) RLi->Transition_State Li_Alkoxide Lithium Alkoxide Intermediate Transition_State->Li_Alkoxide Irreversible C-C Bond Quench Acidic Quench Li_Alkoxide->Quench Product_Racemic Alcohol (Racemic/Low de) Quench->Product_Racemic + Li-Salts (Waste)

Figure 1: Mechanistic comparison showing the regenerative catalytic cycle of hydrogenation (Left) versus the linear, stoichiometric consumption of reagents in organolithium addition (Right).

Comparative Performance Matrix
MetricAsymmetric Hydrogenation (AH)Organolithium Addition (RLi)
Atom Economy Excellent (~100%) .

is fully incorporated.
Poor . Stoichiometric metal waste (LiCl/LiOH) generated.
Stereoselectivity High (>95% ee) via chiral ligands (BINAP, DuPhos).Variable . Requires chiral auxiliaries or cryogenic conditions to induce selectivity.
Scalability High .[1] Exothermic but manageable via heat exchange.Low . Mass transfer limits; "hot spots" cause runaway reactions.
Safety Profile Risks: High pressure, flammable gas.Risks: Pyrophoric reagents, moisture sensitivity, violent exotherms.
Cost High initial catalyst cost, but low running cost (high TON).High reagent cost (molar equivalents required) + disposal costs.
Reaction Temp Ambient to 100°C.Cryogenic (-78°C to -20°C) required for selectivity.

Part 2: Experimental Protocols & Methodologies

Protocol A: Asymmetric Hydrogenation (Noyori Type)

Best for: Late-stage introduction of chirality in high-value APIs.

Context: This protocol utilizes a Ruthenium-BINAP complex.[2][3] The self-validating aspect of this system is the color change: the active catalyst species is often a distinct orange/brown, while catalyst poisoning (oxygen ingress) turns the solution green/black.

Materials:

  • Substrate: Acetophenone derivative (10 mmol)

  • Catalyst:

    
     (0.01 mmol, S/C = 1000)
    
  • Solvent: Degassed Methanol (50 mL)

  • Gas: Hydrogen (

    
    ), 99.999% purity
    

Step-by-Step Workflow:

  • Vessel Preparation: Use a stainless steel autoclave (e.g., Parr reactor). Clean with MeOH and dry.

  • Inerting (Critical): Purge the open vessel with Argon for 10 minutes. Oxygen is the primary failure mode for Ru-catalysts.

  • Loading: Under Argon flow, charge the substrate and degassed methanol. Add the Ru-catalyst last as a solid or stock solution.

  • Pressurization: Seal the reactor. Purge with

    
     (3 cycles of 5 bar -> vent) to remove Argon.
    
  • Reaction: Pressurize to 40 bar (approx. 580 psi). Heat to 50°C. Stir at >800 RPM to eliminate gas-liquid mass transfer limitations (

    
    ).
    
  • Monitoring: Monitor

    
     uptake via mass flow controller or pressure drop. Reaction is complete when uptake plateaus.
    
  • Workup: Vent

    
     carefully. Concentrate solvent. The metal residue is ppm-level and often removed via a scavenger resin (e.g., QuadraPure™) or crystallization.
    
Protocol B: Organolithium Addition (Nucleophilic)

Best for: Early-stage skeleton building where stereochemistry is not yet critical, or racemic synthesis.

Context: This reaction is kinetically controlled. The self-validating step here is the titration of the organolithium before use. Using an assumed concentration leads to over-alkylation or incomplete conversion.

Materials:

  • Substrate: Benzaldehyde (10 mmol)

  • Reagent: n-Butyllithium (n-BuLi), 1.6M in hexanes (approx. 11 mmol)

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone)

  • Quench: Saturated

    
     solution
    

Step-by-Step Workflow:

  • Titration: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid to determine exact molarity. Never trust the bottle label.

  • Cryogenic Setup: Flame-dry a 2-neck round bottom flask under

    
    . Cool to -78°C (Dry ice/Acetone bath).
    
  • Reagent Addition: Add anhydrous THF and the aldehyde.

  • Nucleophilic Attack: Add n-BuLi dropwise via syringe pump over 30 minutes.

    • Why? Rapid addition causes local heating (> -78°C), leading to decomposition or side reactions (e.g., enolization).

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (quench a small aliquot).

  • Quench (Exothermic): While still cold, slowly add sat.

    
    . A vigorous exotherm will occur.
    
  • Workup: Warm to room temperature. Extract with EtOAc. Wash with brine. Dry over

    
    .
    

Part 3: Decision Logic for Process Chemists

When should you switch from Lithium to Hydrogenation? Use the following logic flow.

DecisionTree Start Target: Chiral Secondary Alcohol Q1 Is the Carbon Skeleton Already Complete? Start->Q1 Q2 Is the Substrate Base-Sensitive? Q1->Q2 Yes (Ketone exists) Route_Li Use Organolithium (Cryogenic/Flow) Q1->Route_Li No (Need C-C bond) Q3 Required Enantiomeric Excess (ee)? Q2->Q3 No Route_Hydro Use Asymmetric Hydrogenation (Noyori/Transfer) Q2->Route_Hydro Yes (Avoid strong base) Q3->Route_Li Low / Racemic OK Q3->Route_Hydro High (>98%) Route_Enz Consider Biocatalysis (KRED) Q3->Route_Enz Ultra-High (>99.9%)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate constraints and quality attributes.

Senior Scientist Insight: The "Hidden" Costs

While n-BuLi appears cheaper per gram than a Ruthenium catalyst, the Process Mass Intensity (PMI) tells a different story.

  • Lithium Route: Requires 10-20 volumes of solvent to manage heat at -78°C. This solvent must be dried and recovered.

  • Hydrogenation Route: Can often run at 2-5 volumes (high concentration). The catalyst is expensive, but at a Substrate-to-Catalyst (S/C) ratio of 5,000, the cost contribution per kg of product is negligible.

References

  • Noyori, R., & Ohkuma, T. (2001).[3] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.

  • Trost, B. M. (1991).[4] The atom economy—a search for synthetic efficiency.[4][5][6][7][8][9] Science.

  • Dunn, P. J., et al. (2008). Green chemistry for chemical synthesis.[4][5][6][9][10] Proceedings of the National Academy of Sciences.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. (Chapter: Reagent Selection and Safety).

  • Parr Instrument Company. (n.d.).

Sources

Validating Enantiopurity of (R)-2-(3-Bromophenyl)piperidine via Mosher's Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals working with chiral pharmacophores, the enantiomeric purity of (R)-2-(3-Bromophenyl)piperidine is a critical quality attribute. While Chiral HPLC is the industry standard for routine QC, Mosher’s Acid (MTPA) analysis remains the definitive method for absolute configuration assignment and validation when chiral stationary phases fail or are unavailable.

This guide provides a technical comparison of these methodologies, with a specific focus on the mechanistic nuances of derivatizing cyclic secondary amines—a process complicated by amide rotamers and ring conformers.

The Mosher's Method: Mechanism & Causality

The Principle of Diastereomeric Anisochrony

The core of this validation lies in converting the enantiomeric mixture of (R)- and (S)-2-(3-bromophenyl)piperidine into diastereomeric amides using a chiral derivatizing agent (CDA), specifically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).

Unlike enantiomers, which have identical NMR spectra in achiral solvents, diastereomers exhibit anisochrony —distinct chemical shifts (


). By reacting the amine with both (R)- and (S)-MTPA chloride, we generate two distinct populations. The difference in chemical shifts (

) allows us to deduce the absolute configuration based on the shielding cone of the MTPA phenyl group.
Critical Technical Nuance: The Piperidine Rotamer Issue

Expertise Insight: Unlike primary amines, 2-substituted piperidines introduce a layer of complexity due to restricted rotation about the N-CO amide bond .

  • The Trap: The resulting MTPA amide exists as a mixture of syn and anti rotamers (relative to the carbonyl oxygen and the piperidine C2-methine).

  • The Consequence: You will likely observe two sets of signals for a single diastereomer in the NMR spectrum (often in a 4:1 to 10:1 ratio).

  • The Solution: Analysis must focus on the major rotamer . Alternatively, performing the NMR at elevated temperatures (e.g., 50°C) can coalesce the signals, though this risks degrading thermally labile samples.

Visualization: Reaction Workflow

The following diagram illustrates the derivatization pathway and the resulting diastereomeric distinction.

MosherWorkflow Amine (R)-2-(3-Bromophenyl) piperidine Reaction Acylation (DCM, Pyridine) Amine->Reaction MTPA_Cl (S)-MTPA-Cl (Reagent) MTPA_Cl->Reaction Diastereomer (R)-Amine-(S)-Acid Amide Complex Reaction->Diastereomer Forms Diastereomer NMR 1H / 19F NMR Analysis Diastereomer->NMR Distinct Shifts Result Determine ee & Absolute Config NMR->Result Calculate Δδ

Caption: Workflow for converting the chiral amine into a diastereomeric amide for NMR analysis.

Comparative Analysis: Mosher's vs. Alternatives

The following table objectively compares the MTPA method against Chiral HPLC and Chiral Solvating Agents (CSAs).

FeatureMosher's Acid (NMR)Chiral HPLC (CSP)Chiral Solvating Agents (CSA)
Primary Output Absolute Configuration & eeEnantiomeric Excess (ee)Enantiomeric Excess (ee)
Throughput Low (Derivatization required)High (Automated injection)Medium (In-situ mixing)
Accuracy (ee) ± 2-5% (Integration errors)± 0.1-0.5% (UV detection)± 2-5% (Broadening issues)
Sample Recovery Destructive (Amide bond stable)Non-destructive (Prep HPLC)Non-destructive
Cost per Run High (Deuterated solvents, MTPA)Low (Solvents)Low (CSA reagent)
Blind Spot Rotamers: Can complicate spectra for cyclic amines.Elution Order: Cannot determine absolute config without a standard.Binding: Weak association constants can lead to poor resolution.
Decision Logic: When to use which?

Use the decision tree below to select the appropriate validation method for your stage of development.

DecisionTree Start Need to validate (R)-2-(3-Bromophenyl)piperidine Q1 Is the Absolute Config Known & Standard Available? Start->Q1 HPLC Use Chiral HPLC (Method: CSP-UV) Q1->HPLC Yes Q2 Is Sample Quantity > 5 mg? Q1->Q2 No Mosher Use Mosher's Method (Method: NMR) Q2->Mosher Yes (Definitive) CSA Use Chiral Solvating Agent (Quick Check) Q2->CSA No (Preliminary)

Caption: Decision matrix for selecting the optimal enantiopurity validation method.

Experimental Protocol: Derivatization & Analysis

Objective: Synthesize the (S)-MTPA amide of (R)-2-(3-bromophenyl)piperidine. Note: Using (S)-MTPA-Cl typically yields the (R)-MTPA amide due to Cahn-Ingold-Prelog priority changes, but for clarity, we follow the Hoye Protocol nomenclature where we track the stereochemistry of the acid used.

Materials
  • Substrate: 5 mg (R)-2-(3-Bromophenyl)piperidine.

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (1.5 equiv).

  • Base: Dry Pyridine (3.0 equiv) or DMAP/DCC system.

  • Solvent: Anhydrous

    
     (preferred for direct NMR) or 
    
    
    
    (for extraction).
Step-by-Step Methodology
  • Reaction Setup: In a clean, dry 1-dram vial, dissolve the piperidine (0.02 mmol) in anhydrous

    
     (0.5 mL).
    
  • Addition: Add dry pyridine (0.06 mmol) followed by (S)-(+)-MTPA-Cl (0.03 mmol).

  • Incubation: Stir at room temperature for 4 hours. Monitor by TLC (or aliquot NMR) for disappearance of the amine.

  • Quench/Workup:

    • Add 0.1 mL dimethylaminopropylamine (to scavenge excess acid chloride).

    • Dilute with

      
      , wash with 1N HCl (to remove pyridine and unreacted amine), then sat. 
      
      
      
      .
    • Dry over

      
       and concentrate.
      
  • NMR Prep: Dissolve the residue in

    
     or 
    
    
    
    . (Benzene-d6 often provides better separation of signals for piperidines).
Data Interpretation (Self-Validating System)

To validate the configuration, compare the chemical shifts of the (S)-MTPA amide (


) and the (R)-MTPA amide (

).

Calculate


 
Proton PositionExpected

Sign
Mechanistic Reason
H-2 (Methine) Positive (+) The phenyl group of the (R)-MTPA moiety shields the opposite side, leaving H-2 relatively deshillded in the S-derivative compared to R.
H-3 (Ring) Negative (-) Shielded by the MTPA phenyl ring in the (S)-derivative.
H-6 (Ring) Positive (+) Deshielded in the (S)-derivative relative to the (R)-derivative.

Note: If your observed signs match this pattern, the absolute configuration is confirmed as (R). If signs are inverted, the sample is (S).

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2, 1760–1785. Link[2]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[3] Journal of the American Chemical Society, 95(2), 512–519. Link
  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(24), 8489–8495. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

Sources

Comparative Spectroscopic Analysis of Bromophenyl Piperidine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In medicinal chemistry and forensic analysis, N-(bromophenyl)piperidines (1-(bromophenyl)piperidine) serve as critical intermediates for Buchwald-Hartwig aminations and as structural scaffolds for psychoactive substances.[1] The precise identification of the regioisomer—ortho (2-), meta (3-), or para (4-) —is non-trivial due to their identical molecular weight (


 240.14  g/mol ) and similar polarity.

This guide provides a definitive technical framework for differentiating these isomers. While Mass Spectrometry (MS) confirms the molecular formula, Nuclear Magnetic Resonance (NMR) remains the gold standard for structural assignment due to distinct symmetry-driven splitting patterns. Infrared (IR) spectroscopy offers a rapid secondary validation method based on out-of-plane (OOP) bending vibrations.[1]

Analytical Workflow

The following workflow illustrates the logical progression from sample acquisition to definitive structural assignment.

AnalyticalWorkflow Sample Unknown Sample (C11H14BrN) Prep Sample Preparation (CDCl3 / MeOH) Sample->Prep NMR 1H / 13C NMR (Primary ID) Prep->NMR High Res IR FT-IR (Secondary ID) Prep->IR Solid/Film GCMS GC-MS (Confirmation) Prep->GCMS Dilution Sym Symmetry Check (AA'BB' vs ABCD) NMR->Sym OOP OOP Bending (Fingerprint Region) IR->OOP Frag Isotopic Pattern (1:1 Br Ratio) GCMS->Frag Result Definitive Regioisomer Assignment Sym->Result OOP->Result Frag->Result

Figure 1: Integrated analytical workflow for the differentiation of bromophenyl piperidine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

NMR is the most robust method for differentiation. The key differentiator is the symmetry of the aromatic ring, which dictates the number of unique signal environments.

Comparative H NMR Analysis

The aromatic region (6.5 – 8.0 ppm) provides the diagnostic "fingerprint" for each isomer.

FeaturePara- (4-) Isomer Meta- (3-) Isomer Ortho- (2-) Isomer
Symmetry

(Symmetric)

(Non-symmetric)

(Non-symmetric)
Spin System AA'BB' (often appears as two doublets)ABCD (Four distinct signals)ABCD (Four distinct signals)
Signal Count 2 distinct aromatic sets (integrating 2H each)4 distinct aromatic signals (1H each)4 distinct aromatic signals (1H each)
Coupling (

)
Ortho coupling (~8-9 Hz) dominates.[1][2]Meta coupling (~2 Hz) visible on H2.[1]Complex overlapping; Roof effect common.[1]
Key Diagnostic "Roofing" effect on doublets; clear separation.[1]Isolated singlet-like peak (H2) between substituents.[1]Significant deshielding/shielding due to steric twist.[1]
Mechanism of Differentiation
  • Para-Isomer: The molecule has a plane of symmetry passing through the N-C1 and C4-Br axis.[1] Protons H2/H6 are chemically equivalent, as are H3/H5.[1] This results in a simplified spectrum.[1]

  • Meta-Isomer: Lack of symmetry creates four unique environments.[1] H2 (the proton between the Br and N) appears as a narrow triplet or singlet (due to small meta-coupling,

    
     Hz) and is often the most deshielded or distinct peak.
    
  • Ortho-Isomer: The proximity of the bulky bromine and the piperidine ring causes steric clash, forcing the piperidine ring out of coplanarity with the benzene. This results in complex second-order effects and often shifts the ortho-protons significantly.[1]

C NMR Carbon Counting

Carbon NMR provides a binary "Yes/No" confirmation based on signal count in the aromatic region (110–160 ppm).

  • Para: 4 signals (2 quaternary, 2 CH due to equivalence).

  • Meta: 6 signals (2 quaternary, 4 CH).[1]

  • Ortho: 6 signals (2 quaternary, 4 CH).[1]

NMRLogic Start Analyze Aromatic Region (1H NMR) Count Count Distinct Signal Sets Start->Count TwoSets 2 Distinct Sets (Integral 2H each) Count->TwoSets Symmetric FourSets 4 Distinct Sets (Integral 1H each) Count->FourSets Asymmetric Para Para-Isomer (Symmetric) TwoSets->Para Splitting Analyze Splitting Pattern FourSets->Splitting Singlet Isolated Singlet/Triplet (J ~2Hz) Splitting->Singlet H2 Isolated Complex Complex Multiplets (Strong Roofing) Splitting->Complex Steric Crowding Meta Meta-Isomer Singlet->Meta Ortho Ortho-Isomer Complex->Ortho

Figure 2: Decision tree for NMR-based structural assignment.[1]

Infrared Spectroscopy (FT-IR)[1]

While less specific than NMR, IR is excellent for rapid screening of solid samples.[1] The Out-of-Plane (OOP) C-H bending region (650–900 cmngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is diagnostic for benzene substitution patterns.[1]
IsomerOOP Bending Range (cm

)
Structural Cause
Para (1,4) 800 – 850 (Strong, Single)Two adjacent hydrogen atoms.[1]
Meta (1,3) 690 – 710 & 750 – 810 Three adjacent hydrogens + One isolated hydrogen.
Ortho (1,2) 735 – 770 (Strong)Four adjacent hydrogen atoms.[1]

Experimental Note: In the ortho isomer, the steric bulk may cause slight shifts in the C-N stretching band (~1200-1350 cm


) compared to the para isomer, but the OOP region remains the most reliable indicator.

Mass Spectrometry (GC-MS)[1][6]

Mass spectrometry is primarily used for confirmation of the molecular species rather than ab initio differentiation, as the fragmentation pathways are highly similar.

Isotopic Signature

All isomers display the characteristic 1:1 ratio of molecular ion peaks at


 239 and 241 due to the natural abundance of 

Br and

Br isotopes. This confirms the presence of a single bromine atom.
Fragmentation Pathway

The primary fragmentation is driven by the nitrogen lone pair (


-cleavage).[3]
  • Molecular Ion:

    
     (239/241).[1]
    
  • Loss of H/Substituent: Formation of the iminium ion.[3]

  • Loss of Br: A significant peak at

    
     160 (phenylpiperidine cation) is often observed, followed by fragmentation of the piperidine ring.
    

Differentiation Capability: Differentiation relies on Gas Chromatography (GC) retention times rather than mass spectral fingerprinting.[1]

  • Ortho-isomer: typically elutes first on non-polar columns (e.g., DB-5, HP-5) due to steric shielding reducing intermolecular Van der Waals interactions (lower effective boiling point).[1]

  • Para-isomer: typically elutes last due to a more linear, planar structure maximizing surface area interaction with the stationary phase.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: Deuterated Chloroform (

    
    ) is standard.[1] Use DMSO-
    
    
    
    if solubility is poor, but note that chemical shifts will vary.[1]
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended for clear splitting resolution.[1]

    • Scans: 16 (1H), 256+ (13C).[1]

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      s to ensure accurate integration of aromatic protons.
Protocol B: GC-MS Method (General Screening)[1]
  • Column: Rtx-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: 250°C, Splitless (or 10:1 split for concentrated samples).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 5 min.

  • MS Source: Electron Impact (EI) at 70 eV.[1][4] Scan range 40–400 amu.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on general NMR splitting patterns and IR OOP bending).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Available at: [Link] (Reference for forensic mass spectral data of piperidine derivatives).[1]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Standard reference for IR and MS data of brominated aromatics).

  • O'Brien, P., et al. (2022).[1][5][6] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 13, 1614-1620.[1][6] Available at: [Link] (Synthesis and characterization of substituted piperidines).[1]

Sources

Benchmarking Catalytic Systems for the Cross-Coupling of 3-Bromo-2-arylpiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The 3-bromo-2-arylpiperidine scaffold is a highly prized intermediate in modern medicinal chemistry. It serves as the structural foundation for neurokinin-1 (NK1) receptor antagonists (such as CP-99,994 and aprepitant analogs)[1] and is increasingly utilized as a critical linker handle in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2].

However, functionalizing the C3 position via transition-metal-catalyzed cross-coupling presents severe synthetic challenges. The adjacent C2-aryl group introduces massive steric hindrance, impeding standard oxidative addition. Furthermore, traditional 2-electron palladium pathways often succumb to competitive


-hydride elimination, yielding undesired piperidene byproducts rather than the target cross-coupled adducts.

This guide objectively benchmarks three leading catalytic paradigms—Palladium/Buchwald-Hartwig , Nickel-Metallaphotoredox , and Samarium-Mediated Radical Coupling —providing researchers with the mechanistic causality and experimental data needed to select the optimal system for complex piperidine synthesis.

Mechanistic Challenges in C(sp³)–Br Activation

To understand why specific catalytic systems succeed or fail, we must analyze the causality of the reaction pathways. When a standard


 catalyst is applied to a 3-bromo-2-arylpiperidine, the catalytic cycle stalls. The steric bulk of the C2-aryl group prevents the transmetalation step. Consequently, the long-lived Pd(II) intermediate undergoes rapid 

-hydride elimination.

Overcoming this requires either (A) advanced bulky biaryl phosphine ligands that force a geometry favoring reductive elimination[3], or (B) bypassing the 2-electron oxidative addition entirely via single-electron transfer (SET) to generate a C3-radical[1].

G A 3-Bromo-2-arylpiperidine C Metal(II) Intermediate (Sterically Hindered) A->C Oxidative Addition B Metal Catalyst (Pd or Ni) B->C D Transmetalation & Reductive Elimination C->D Fast (Advanced Ligands) E beta-Hydride Elimination C->E Fast (Standard Ligands) F Cross-Coupled Product (Desired) D->F G Piperidene Byproduct (Undesired) E->G

Caption: Competing 2-electron pathways in the cross-coupling of 3-bromo-2-arylpiperidines.

Benchmarking the Catalytic Systems

Paradigm 1: Palladium-Catalyzed Thermal Coupling (Buchwald Ligands)

For C–N (amination) and C–O (etherification) bond formation, Pd-catalyzed systems remain the industry standard. The use of highly active precatalysts (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3) is mandatory. These ligands possess a bulky, electron-rich biaryl framework that accelerates oxidative addition and physically crowds the Pd center, preventing the coplanar geometry required for


-hydride elimination[3].
  • Best For: C–N bond formation with primary and secondary amines.

  • Limitation: High temperatures (85–110 °C) and strong bases (LiHMDS, NaOtBu) can cause epimerization at the C2/C3 stereocenters.

Paradigm 2: Nickel-Catalyzed Metallaphotoredox Coupling

Recent advances have shifted focus toward dual Nickel/Photoredox catalysis for C(sp³)–C(sp²) cross-electrophile coupling. By using an Iridium photocatalyst to reduce the C3–Br bond via SET, a C3-piperidinyl radical is formed. This radical is rapidly captured by a Ni(II) complex, bypassing the sterically demanding 2-electron oxidative addition[1]. Similar reductive cross-coupling logic has been successfully applied to other complex brominated heterocycles like 3-bromo-2,1-borazaronaphthalenes[4].

  • Best For: C–C bond formation, preserving stereochemical integrity.

  • Limitation: Requires specialized photoreactor setups and strict oxygen exclusion.

Paradigm 3: Samarium(II) Iodide (SmI₂) Mediated Radical Coupling

Historically utilized in the total synthesis of (+)-CP-99,994,


 acts as a powerful single-electron reductant. It generates an 

-aminoalkyl radical that can undergo intra- or intermolecular cross-coupling with aldehydes or imines[5].
  • Best For: Complex, dearomatizing cross-couplings or highly functionalized natural product synthesis.

  • Limitation: Requires stoichiometric (often excess) amounts of moisture-sensitive

    
    .
    

G PC Ir Photocatalyst (Excited State) Rad C3-Piperidinyl Radical PC->Rad SET to C-Br Bond Ni3 Ni(III) Complex Rad->Ni3 Ni0 Ni(0) Complex Ni1 Ni(I)-Aryl Complex Ni0->Ni1 Ox. Add. (Aryl Halide) Ni1->Ni3 Radical Capture Ni3->Ni1 Catalyst Turnover Prod C3-Arylpiperidine Product Ni3->Prod Reductive Elimination

Caption: Metallaphotoredox cycle bypassing steric hindrance via C3-radical generation.

Quantitative Performance Data

The following table synthesizes benchmarking data across the three catalytic systems when applied to the 3-bromo-2-arylpiperidine scaffold (or its direct derivatives).

Catalytic SystemPrimary ApplicationOptimal Catalyst / ReagentsTemp (°C)Typical YieldEpimerization Risk
Pd / Buchwald C–N, C–O CouplingRuPhos-Pd-G3 (5 mol%), LiHMDS85–11065–85%High (Base-dependent)
Ni / Photoredox C(sp³)–C(sp²) CouplingNiCl₂(dme) / dtbbpy / Ir(ppy)₃25 (hν)70–92%Low (Mild conditions)
SmI₂ Mediated C–C Coupling (Aldehydes)SmI₂ (2.5 eq) / H₂O / LiBr0–2550–75%Moderate

Experimental Methodologies

To ensure reproducibility and self-validation, the following protocols detail the critical steps for the two most prominent catalytic systems.

Protocol A: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

Causality Note: The use of the G3 precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, preventing catalyst degradation before the cycle begins[3].

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-bromo-2-phenylpiperidine (1.0 mmol), the desired primary amine (1.2 mmol), RuPhos-Pd-G3 (0.05 mmol, 5 mol%), and RuPhos ligand (0.05 mmol, 5 mol%).

  • Base Addition: Add anhydrous LiHMDS (1.5 mmol). Note: LiHMDS is preferred over NaOtBu to minimize base-catalyzed epimerization at the C2 position.

  • Solvent: Add anhydrous, degassed toluene (5.0 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture at 85 °C for 12 hours. Monitor the consumption of the bromide via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash column chromatography.

Protocol B: Nickel-Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

Causality Note: Tris(trimethylsilyl)silane,


, acts as a highly efficient hydrogen atom transfer (HAT) agent, facilitating the abstraction of the bromine atom to generate the C3 radical under mild conditions without requiring harsh metal reductants[1].
  • Preparation: To an oven-dried vial equipped with a stir bar, add 3-bromo-2-phenylpiperidine (1.0 mmol), aryl bromide (1.5 mmol),

    
     (10 mol%), dtbbpy (10 mol%), and 
    
    
    
    (2 mol%).
  • Additives: Add anhydrous

    
     (2.0 mmol) and 
    
    
    
    (1.5 mmol).
  • Degassing: Add anhydrous DME (10 mL). Seal the vial with a PTFE septum and degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen (which quenches the triplet excited state of the photocatalyst).

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at 25 °C for 24 hours. A cooling fan must be used to ensure the temperature does not exceed 30 °C.

  • Workup: Quench the reaction by exposing it to air. Dilute with DCM, wash with water, dry over

    
    , and purify via reverse-phase chromatography.
    

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. Available at:[Link]

  • Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. ResearchGate. Available at:[Link]

  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-2-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling chiral halogenated building blocks like (R)-2-(3-Bromophenyl)piperidine requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to design a self-validating, fail-safe operational workflow.

To ensure the highest standards of safety and scientific integrity, this guide applies the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[1] to the specific physicochemical profile of (R)-2-(3-Bromophenyl)piperidine.

Part 1: Mechanistic Hazard Assessment (The "Why")

Before donning Personal Protective Equipment (PPE), we must understand the causality behind the hazards. (R)-2-(3-Bromophenyl)piperidine presents a dual-hazard profile based on its molecular structure[2]:

  • The Piperidine Ring (Corrosive/Irritant): Piperidines are secondary amines with a pKa typically around 10–11. In its free base form, this compound is highly basic and can cause severe skin irritation, eye damage, and respiratory tract irritation.

  • The Bromophenyl Group (Lipophilic Penetration): The addition of the halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP ~3.7)[2]. This means that if the free base contacts the skin, it can rapidly penetrate the lipid bilayer of the epidermis, carrying the basic, irritating piperidine moiety deep into the tissue.

  • Physical State Variability: If handled as a free base, it is often a viscous oil with slight volatility. If handled as a hydrochloride (HCl) salt, it is a crystalline solid prone to static aerosolization.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the hazard assessment, standard laboratory attire is insufficient. The following PPE matrix outlines the exact specifications and the mechanistic justifications for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides an effective barrier against basic amines. Protocol: Double-glove when handling concentrated solutions or pure free base to delay breakthrough time.
Eye Protection Chemical splash goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Basic amines can cause irreversible corneal saponification upon splash contact; splash goggles are mandatory.
Body Protection Flame-retardant lab coat (Nomex or 100% Cotton)Prevents dermal exposure to the lipophilic free base. Synthetic blends (e.g., polyester) can melt into the skin if a secondary solvent fire occurs.
Respiratory Chemical Fume Hood (80–100 fpm face velocity)Prevents inhalation of the volatile free base or aerosolized dust from the HCl salt. Respirators are generally not required if hood draft is verified[3].

Part 3: Step-by-Step Operational Protocol

Every protocol must be a self-validating system. The following methodology ensures that the compound is handled without exposing the operator or contaminating the laboratory environment.

Protocol: Safe Weighing and Transfer
  • Pre-Operational Verification: Verify the fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm). Don all PPE listed in the matrix above.

  • Static Mitigation (For HCl Salts): Piperidine salts are notoriously hygroscopic and prone to static charge. Use an anti-static ionizer gun (e.g., Zerostat) on the weigh boat and stainless-steel spatula to neutralize static charges. This prevents the powder from aerosolizing and contaminating the balance area.

  • Weighing: Place a conductive, anti-static weigh boat on the analytical balance inside the fume hood. Carefully transfer the required mass of (R)-2-(3-Bromophenyl)piperidine.

  • Quantitative Transfer: Move the weigh boat directly to the reaction vessel. To avoid airborne dust or spills, do not tap the boat. Instead, use your reaction solvent (e.g., dichloromethane or ethanol) to rinse the weigh boat directly into the flask, ensuring a quantitative transfer.

  • Decontamination: Wipe down the balance pan and spatulas with an isopropanol-soaked wipe to dissolve the lipophilic compound, followed by a dilute aqueous acidic wipe (e.g., 1% acetic acid) to neutralize any residual basic amine.

Part 4: Waste Segregation and Disposal Plan

Improper disposal of halogenated amines can lead to dangerous exothermic reactions in waste carboys or severe regulatory fines. According to the National Research Council's Prudent Practices in the Laboratory[3], waste must be strictly segregated.

  • Halogenated Organic Waste: Because of the covalently bound bromine atom, all organic solvents containing (R)-2-(3-Bromophenyl)piperidine must be routed to the Halogenated Waste stream.

  • Aqueous Basic Waste: Aqueous washes from extractions will be basic due to the piperidine nitrogen. These must be collected in a compatible basic aqueous waste container or neutralized to pH 6–8 prior to disposal, depending on your institution's Environmental Health and Safety (EHS) guidelines.

  • Solid Hazardous Waste: All contaminated gloves, weigh boats, and decontamination wipes must be placed in a sealed, poly-lined solid waste bin.

Operational and Disposal Workflow

G A Hazard Assessment (R)-2-(3-Bromophenyl)piperidine B PPE & Fume Hood Setup (Draft >80 fpm) A->B C Weighing & Transfer (Anti-static tools) B->C H Solid Waste (Contaminated PPE) B->H Used Gloves D Reaction / Dissolution C->D C->H Empty Vials E Waste Segregation D->E F Halogenated Organic Waste (Contains Bromine) E->F Organic Solvents G Aqueous Basic Waste (pH > 9) E->G Aqueous Washes

Operational and disposal workflow for (R)-2-(3-Bromophenyl)piperidine.

References

  • American Chemical Society (ACS). ACS Center for Lab Safety: The RAMP Framework. Retrieved from:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4961269, 1-(3-Bromophenyl)piperidine. (Used as structural hazard proxy). Retrieved from:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.